Product packaging for 5-Ethyl-3,3,4-trimethylheptane(Cat. No.:CAS No. 62198-73-6)

5-Ethyl-3,3,4-trimethylheptane

Cat. No.: B14560231
CAS No.: 62198-73-6
M. Wt: 170.33 g/mol
InChI Key: CUWOOQVXUDOHOC-UHFFFAOYSA-N
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Description

5-Ethyl-3,3,4-trimethylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14560231 5-Ethyl-3,3,4-trimethylheptane CAS No. 62198-73-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62198-73-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-3,3,4-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(8-2)10(4)12(5,6)9-3/h10-11H,7-9H2,1-6H3

InChI Key

CUWOOQVXUDOHOC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)C(C)(C)CC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a concise technical overview of the chemical compound 5-Ethyl-3,3,4-trimethylheptane. The primary focus of this guide is to furnish researchers and professionals in the scientific community with fundamental data, including its chemical identifiers and physicochemical properties. It is important to note that, as a saturated acyclic hydrocarbon, this compound is not typically associated with direct applications in drug development or complex biological signaling pathways. Consequently, this guide centers on its chemical identity and characteristics.

Chemical Identification and Properties

This compound is a branched alkane. Its unique structure is defined by a heptane (B126788) backbone with ethyl and methyl substituents at specific positions. The standard identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Data Presentation: Physicochemical Properties

The quantitative data available for this compound are summarized in the table below. These properties are primarily based on computational models and standard chemical references.

PropertyValueSource
CAS Number 62198-73-6[1]
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
IUPAC Name This compound[1]
Boiling Point (estimated) 199 °C[2]
Density (estimated) 0.7850 g/cm³[2]
Refractive Index (estimated) 1.4371[2]
InChIKey CUWOOQVXUDOHOC-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Due to the absence of this compound in biological or pharmacological research, there are no established experimental protocols related to its biological activity, efficacy, or mechanism of action.

Biological Activity and Relevance in Drug Development

Extensive searches of scientific databases and chemical registries have yielded no evidence of significant biological activity for this compound. As a simple, non-polar hydrocarbon, it lacks the functional groups typically required for specific interactions with biological macromolecules such as proteins or nucleic acids. Such compounds are generally considered biologically inert and are not pursued as candidates in drug discovery pipelines.

Consequently, there is no information regarding its involvement in any signaling pathways, and therefore, no corresponding diagrams can be generated. The core requirements for visualizations of experimental workflows or logical relationships are not applicable to this compound due to the lack of relevant research.

Logical Framework for Compound Classification

To illustrate the classification and general context of this compound, the following diagram outlines its position within the broader family of chemical compounds.

G A Chemical Compounds B Organic Compounds A->B C Hydrocarbons B->C D Alkanes (Saturated Hydrocarbons) C->D E Acyclic Alkanes D->E F Branched Alkanes E->F G Dodecanes (C12H26) F->G H This compound G->H Isomer of

Caption: Hierarchical classification of this compound.

Conclusion

This compound is a structurally defined branched alkane with the CAS number 62198-73-6.[1] Its primary relevance is within the domain of organic chemistry as a structural isomer of dodecane. The available data on this compound are limited to its basic physicochemical properties. There is no current evidence to suggest any application or relevance to the fields of pharmacology, drug development, or biological research. Therefore, complex experimental protocols and signaling pathway information are not available for this compound.

References

In-Depth Technical Guide: Physical Properties of 5-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

5-Ethyl-3,3,4-trimethylheptane is a saturated hydrocarbon with the molecular formula C12H26. As a non-polar organic compound, its physical characteristics are primarily governed by van der Waals forces. The following table summarizes the key physical property data that has been computationally predicted or estimated for this compound.

Physical PropertyValueData TypeSource
Molecular Weight 170.33 g/mol Computed[1][2]
Boiling Point 199 °CNot Specified[2]
Melting Point -50.8 °CEstimated[2]
Density 0.7850 g/cm³Not Specified[2]
Refractive Index 1.4371Not Specified[2]
Octanol/Water Partition Coefficient (LogP) 5.7Computed[1]

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the determination of the physical properties of this compound. However, the following section outlines generalized, standard methodologies that are broadly applicable for determining such properties for liquid alkanes.

Generalized Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physical properties of a liquid organic compound like this compound.

G cluster_purification Sample Purification cluster_property_determination Property Determination Distillation Fractional Distillation GC_Analysis Gas Chromatography for Purity Assessment Distillation->GC_Analysis Boiling_Point Boiling Point Measurement (e.g., using a distillation apparatus) GC_Analysis->Boiling_Point Melting_Point Melting Point Measurement (e.g., using a differential scanning calorimeter) GC_Analysis->Melting_Point Density Density Measurement (e.g., using a pycnometer) GC_Analysis->Density Refractive_Index Refractive Index Measurement (e.g., using a refractometer) GC_Analysis->Refractive_Index Data_Analysis Data Analysis and Reporting Boiling_Point->Data_Analysis Melting_Point->Data_Analysis Density->Data_Analysis Refractive_Index->Data_Analysis

Caption: Generalized workflow for physical property determination.

Methodology Descriptions:

  • Fractional Distillation: This technique would be the primary method for purifying a liquid sample of this compound. By carefully controlling the temperature, fractions with a narrow boiling range can be collected, significantly increasing the purity of the compound.

  • Gas Chromatography (GC): Following purification, GC analysis is essential to confirm the purity of the sample. A single, sharp peak would indicate a high degree of purity, which is crucial for accurate physical property measurements.

  • Boiling Point Determination: The boiling point can be precisely measured during fractional distillation by recording the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

  • Melting Point Determination: For the melting point, which is very low for this compound, a cryostat in conjunction with a differential scanning calorimeter (DSC) would be the preferred method. The DSC would detect the enthalpy change associated with the solid-to-liquid phase transition.

  • Density Measurement: A pycnometer, a flask with a specific volume, would be used to determine the density. By measuring the mass of the known volume of the substance, the density can be calculated. Temperature control is critical for this measurement.

  • Refractive Index Measurement: A calibrated refractometer would be used to measure the refractive index of the purified liquid. This property is dependent on temperature and the wavelength of light used.

Signaling Pathways and Biological Activity

As a simple, non-polar hydrocarbon, this compound is not expected to have specific signaling pathways or significant biological activity in the context of drug development. Its primary relevance in a pharmaceutical setting would likely be as a non-polar solvent or as a reference compound in analytical chemistry. No information regarding its interaction with biological systems was found in the surveyed literature.

Due to the lack of information on signaling pathways or complex experimental workflows involving this compound, no corresponding diagrams have been generated.

References

A Technical Guide to 5-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the branched alkane 5-Ethyl-3,3,4-trimethylheptane, focusing on its physicochemical properties and synthetic pathways. While this molecule is a simple hydrocarbon and not typically associated with pharmacological activity or specific biological signaling pathways, this guide furnishes the core chemical data and methodologies relevant to its study in a chemical research context.

Section 1: Core Molecular Properties

This compound is a saturated hydrocarbon and a structural isomer of dodecane. Its core identity is defined by its molecular structure, formula, and weight.

The molecular formula for this compound is C₁₂H₂₆.[1] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the fifth position and three methyl groups at the third and fourth positions. Based on this formula, the molecular weight is a fundamental constant for any quantitative analysis.

Table 1: Fundamental Molecular Data

Property Value Source
Molecular Formula C₁₂H₂₆ PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Exact Mass 170.203450829 Da PubChem[1]
IUPAC Name This compound PubChem[1]

| CAS Number | 62198-73-6 | PubChem[1] |

Section 2: Physicochemical Data

The physical properties of this compound are characteristic of a branched alkane of its size, indicating it is a liquid at standard conditions with low water solubility. While extensive experimental data for this specific isomer is not widely published, reliable estimated values are available and summarized below.

Table 2: Estimated Physicochemical Properties

Property Value Unit Notes
Boiling Point 199 °C Estimated
Density 0.7850 g/cm³ Estimated
Refractive Index 1.4371 Estimated

| Melting Point | -50.8 | °C | Estimated |

Section 3: Logical and Structural Relationships

As a highly branched alkane, understanding the connectivity of its carbon skeleton is crucial. The following diagram illustrates the structural formula of the molecule.

Figure 1: Molecular structure of this compound.

Section 4: Experimental Protocols - Synthesis

The synthesis of a specific, highly-branched alkane like this compound is not trivial and typically involves multi-step processes. A common and powerful method for forming carbon-carbon bonds to create such structures is the Grignard reaction, followed by dehydration and hydrogenation.[2]

Protocol: Synthesis via Grignard Reaction

This protocol outlines a plausible, generalized workflow for producing a highly-branched alkane.

  • Grignard Reagent Formation:

    • Objective: To prepare an organomagnesium halide (Grignard reagent).

    • Procedure: React an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Carbonyl Addition:

    • Objective: To form a tertiary alcohol by reacting the Grignard reagent with a suitable ketone.

    • Procedure: The selected ketone (e.g., 3,3-dimethyl-2-pentanone) is dissolved in anhydrous ether and slowly added to the cooled Grignard reagent solution. The reaction is typically exothermic. After the addition is complete, the mixture is stirred and then quenched by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude tertiary alcohol.

  • Dehydration of Alcohol:

    • Objective: To eliminate water from the alcohol to form a mixture of alkenes.

    • Procedure: The crude alcohol is heated with a strong acid catalyst, such as phosphoric acid or sulfuric acid.[2] The resulting alkene products are distilled from the reaction mixture.

  • Hydrogenation of Alkene:

    • Objective: To saturate the carbon-carbon double bond to yield the final alkane.

    • Procedure: The alkene mixture is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation. A catalyst such as 10% palladium on carbon (Pd/C) is used under a hydrogen atmosphere.[2] The reaction is monitored until hydrogen uptake ceases.

  • Purification and Analysis:

    • Objective: To isolate and verify the pure product.

    • Procedure: The catalyst is removed by filtration. The solvent is evaporated, and the resulting crude alkane is purified, typically by fractional distillation or preparative gas chromatography. The final structure and purity are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates the workflow for this synthetic protocol.

SynthesisWorkflow cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3 & 4: Reduction cluster_step5 Step 5: Analysis AlkylHalide Alkyl Halide (e.g., 2-Bromobutane) Grignard Grignard Reagent AlkylHalide->Grignard Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard Anhydrous Ether TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol Ketone Ketone (e.g., 3,3-Dimethyl-2-pentanone) Ketone->TertiaryAlcohol Ether, then H₃O⁺ Alkene Alkene Mixture TertiaryAlcohol->Alkene H₃PO₄, Heat FinalAlkane This compound Alkene->FinalAlkane H₂, Pd/C Purification Purification (Distillation/GC) FinalAlkane->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis

Figure 2: Generalized workflow for the synthesis of a branched alkane.

Section 5: Biological Activity Context

For professionals in drug development, it is important to note that simple, saturated hydrocarbons like this compound are not known to possess specific biological activity. They lack the functional groups (e.g., hydroxyls, amines, carbonyls) necessary for targeted interactions with biological macromolecules such as receptors or enzymes. Their biological effects, if any, are typically limited to non-specific mechanisms related to their lipophilicity, such as disruption of cell membranes at high concentrations. Therefore, this compound is not a candidate for drug development, and concepts like "signaling pathways" are not applicable. Its primary relevance is in the fields of organic chemistry, materials science, and as a potential component or additive in fuels and lubricants.[3]

References

5-Ethyl-3,3,4-trimethylheptane structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Ethyl-3,3,4-trimethylheptane and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a structural isomer of dodecane (B42187) (C12H26). Due to the vast number of 355 possible structural isomers of dodecane, this guide focuses on providing a comparative analysis of a selection of these isomers, with a primary focus on this compound. This document summarizes available physicochemical data, outlines general experimental protocols for the synthesis and characterization of highly-branched alkanes, and presents a logical classification of dodecane isomers. While specific experimental data for this compound is limited in publicly accessible literature, this guide aggregates computed data and provides adaptable methodologies relevant to its study.

Introduction

Dodecane and its structural isomers are alkanes with the chemical formula C12H26.[1] These saturated hydrocarbons are significant components of fuels and lubricants and serve as important model compounds in various fields of chemical research. The extensive branching possibilities in dodecane lead to a large number of structural isomers, each with unique physical and chemical properties. This compound is one such highly branched isomer. Understanding the properties and synthesis of these isomers is crucial for applications ranging from fuel formulation to the development of new materials.

Physicochemical Data of Dodecane Isomers

Quantitative experimental data for this compound is scarce. However, computed data from reputable sources like PubChem provides valuable insights into its properties and allows for comparison with other dodecane isomers. The following table summarizes key computed physicochemical properties for this compound and a selection of other C12H26 isomers.

Isomer Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Density (g/mL) CAS Number
n-DodecaneC12H26170.34216.3-9.60.749112-40-3[2]
This compoundC12H26170.33199 (estimated)-50.8 (estimated)0.785 (estimated)62198-73-6[3][4]
2,2,4,6,6-PentamethylheptaneC12H26170.34177.5-60.90.75113475-82-6
2,2,3,3,4,4-HexamethylhexaneC12H26170.34207--13475-80-4
5-Ethyl-2,2,4-trimethylheptaneC12H26170.33Not AvailableNot AvailableNot Available62199-09-1[5]
4-Ethyl-3,3,5-trimethylheptaneC12H26170.33Not AvailableNot AvailableNot Available62198-74-7[6]
3,4,5-Trimethyl-5-ethylheptaneC12H26170.33Not AvailableNot AvailableNot AvailableNot Available[7]
5-Ethyl-2,4,4-trimethylheptaneC12H26170.33Not AvailableNot AvailableNot Available62198-64-5[8]

Note: Most data for the branched isomers are computed or estimated and should be used as a reference. Experimental validation is recommended.

Experimental Protocols

Synthesis of Highly-Branched Alkanes (General Procedure)

The synthesis of highly-branched alkanes such as this compound can be approached through various methods in organic synthesis. A common strategy involves the coupling of smaller alkyl fragments. One such generalized approach is the Grignard reaction followed by dehydration and hydrogenation.

Objective: To synthesize a highly-branched alkane via a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene and subsequent hydrogenation.

Materials:

  • Appropriate alkyl halides (e.g., for Grignard reagent formation and as an electrophile)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Ketone or ester as the electrophile

  • Acid catalyst for dehydration (e.g., H2SO4, H3PO4)

  • Palladium on carbon (Pd/C) catalyst for hydrogenation

  • Hydrogen gas source

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Apparatus for distillation and purification

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of the appropriate alkyl halide in anhydrous ether or THF to the magnesium turnings with stirring. The reaction is exothermic and should be controlled.

    • Once the Grignard reagent has formed, it is ready for the next step.

  • Coupling Reaction:

    • Cool the Grignard reagent in an ice bath.

    • Slowly add a solution of a suitable ketone or ester in anhydrous ether or THF. The choice of the ketone/ester will determine the final branched structure. For this compound, a multi-step synthesis involving sequential additions might be necessary.

    • After the addition is complete, allow the reaction to stir at room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Dehydration:

    • Place the crude tertiary alcohol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

    • Heat the mixture to distill the alkene product. The temperature will depend on the boiling point of the expected alkene.

    • Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and distill to purify the alkene.

  • Hydrogenation:

    • Dissolve the purified alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude alkane.

    • Purify the final product by distillation.

Characterization by Gas Chromatography (GC)

Gas chromatography is a primary technique for separating and analyzing volatile compounds like alkane isomers.

Objective: To separate and identify the components of a mixture of dodecane isomers.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5 or similar).

  • Autosampler or manual syringe for injection.

  • Data acquisition and processing software.

Materials:

  • Helium or Hydrogen as carrier gas.

  • Compressed air and hydrogen for the FID.

  • A standard mixture of n-alkanes for retention index calculation.

  • The sample containing the mixture of dodecane isomers, dissolved in a volatile solvent like hexane.

GC Method Parameters (Example):

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1 mL/min (constant flow)
Oven Program Initial Temp: 50 °C, hold for 2 min
Ramp: 10 °C/min to 250 °C
Final Hold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in hexane.

  • Standard Analysis: Inject a standard mixture of n-alkanes (e.g., C8-C20) to determine their retention times under the established GC conditions. This is used to calculate Kovats retention indices.

  • Sample Analysis: Inject the prepared sample solution into the GC.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to the different isomers.

    • Calculate the Kovats retention index for each peak using the retention times of the n-alkane standards.

    • Compare the retention indices of the unknown peaks with literature values or with previously run standards of known isomers for identification.

    • The peak area can be used for quantitative analysis if a suitable internal or external standard is used.

Visualization of Isomer Relationships

The structural isomers of dodecane can be classified based on the length of the longest carbon chain (the parent alkane). This provides a logical framework for understanding the relationships between the vast number of isomers.

G cluster_dodecane Dodecane (C12H26) - 355 Isomers cluster_classification Classification by Parent Chain cluster_heptane Heptane Derivatives cluster_target Target Isomer Dodecane Dodecane Undecane Derivatives Undecane Derivatives Dodecane->Undecane Derivatives Methylundecanes Decane Derivatives Decane Derivatives Dodecane->Decane Derivatives Dimethyldecanes, Ethyldecanes Nonane Derivatives Nonane Derivatives Dodecane->Nonane Derivatives Trimethylnonanes, Ethyl-methylnonanes, etc. Heptane Derivatives Heptane Derivatives Dodecane->Heptane Derivatives e.g., Pentamethylheptanes Other shorter chains Other shorter chains Dodecane->Other shorter chains Pentamethylheptanes Pentamethylheptanes Heptane Derivatives->Pentamethylheptanes Ethyl-trimethylheptanes Ethyl-trimethylheptanes Heptane Derivatives->Ethyl-trimethylheptanes Diethyl-methylheptanes Diethyl-methylheptanes Heptane Derivatives->Diethyl-methylheptanes This compound This compound Ethyl-trimethylheptanes->this compound

Caption: Logical classification of dodecane isomers.

Conclusion

This compound is a representative of the vast family of dodecane structural isomers. While specific experimental data for this compound is limited, this guide provides a framework for its study by presenting computed physicochemical data, outlining general and adaptable experimental protocols for its synthesis and characterization, and offering a logical classification of its related isomers. The provided information is intended to support researchers, scientists, and drug development professionals in their work with complex branched alkanes. Further experimental investigation is necessary to fully characterize the properties of this compound and its numerous isomers.

References

A Comprehensive Guide to the IUPAC Nomenclature of Dodecane Isomers (C12H26)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecane (B42187) (C12H26) represents a fascinating case study in structural isomerism, with 355 distinct branched-chain isomers existing for this molecular formula. Each isomer possesses a unique three-dimensional structure, leading to different physicochemical properties and, consequently, a unique IUPAC name. This guide provides a detailed methodology for the systematic naming of these isomers, supported by quantitative data and experimental protocols relevant to their characterization.

The Foundation of IUPAC Nomenclature for Branched Alkanes

The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to provide a systematic and unambiguous name for every organic compound. For branched-chain alkanes like the isomers of dodecane, the core principles are as follows:

  • Identify the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified as the parent chain. This chain's name forms the base of the IUPAC name (e.g., octane, nonane, decane).

  • Number the Parent Chain : The carbon atoms in the parent chain are numbered consecutively from the end that gives the substituent groups the lowest possible locants (numbers).

  • Identify and Name Substituents : All groups attached to the parent chain that are not part of it are considered substituents (alkyl groups). Their names are derived from the corresponding alkane by changing the "-ane" suffix to "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).

  • Assign Locants to Substituents : The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached.

  • Alphabetize and Assemble the Name : The substituents are listed in alphabetical order (e.g., ethyl before methyl). Prefixes like "di-", "tri-", and "tetra-" are used if the same substituent appears multiple times but are ignored for alphabetization. The complete name is assembled by listing the locants and names of the substituents, followed by the name of the parent chain.

Illustrative Examples: Naming Isomers of Dodecane

To illustrate this process, let's consider a few structural isomers of C12H26:

  • 2-Methylundecane : The longest chain is eleven carbons long (undecane), with a methyl group on the second carbon.

  • 3-Ethyl-4-propyloctane : The longest chain is eight carbons long (octane). There is an ethyl group on the third carbon and a propyl group on the fourth. The substituents are listed alphabetically.

  • 2,2,4,6,6-Pentamethylheptane : The parent chain is a heptane (B126788) (seven carbons). There are five methyl groups located at positions 2, 2, 4, 6, and 6.

The systematic application of these rules ensures that every one of the 355 isomers of dodecane has a distinct and descriptive name.

Physicochemical Properties of Selected Dodecane Isomers

The structural differences between isomers, even those with the same molecular formula, lead to variations in their physical properties. Increased branching generally lowers the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.

IUPAC NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°C
n-DodecaneC12H26216.3-9.60.749
2-MethylundecaneC12H26215.8-21.40.755
2,2,4,6,6-PentamethylheptaneC12H26178.1-53.20.747
5-PropylnonaneC12H26210-212-0.762

Note: Data is compiled from various chemical databases. Exact values may vary slightly depending on the source and experimental conditions.

Experimental Protocol: Determination of Boiling Point

The boiling point is a critical parameter for the characterization of alkane isomers. A standard method for its determination is distillation.

Objective: To determine the boiling point of a liquid C12H26 isomer at atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Distillation head (still head)

  • Condenser (Liebig or Graham)

  • Thermometer (with appropriate range, e.g., -10 to 360 °C)

  • Receiving flask

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assembly: Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head.

  • Sample Preparation: Place a measured volume of the C12H26 isomer into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently. As the liquid heats, vapor will rise and come into contact with the thermometer bulb.

  • Equilibrium: The temperature will rise and then stabilize as the vapor and liquid reach equilibrium. This stable temperature, observed when the liquid is consistently condensing and dripping into the receiving flask, is recorded as the boiling point.

  • Pressure Correction: The observed boiling point is recorded along with the ambient atmospheric pressure. If the pressure is not exactly 1 atm (760 mmHg), a correction (e.g., using a nomograph) may be necessary to report the normal boiling point.

  • Completion: Stop heating once a small amount of liquid remains in the distillation flask to avoid distilling to dryness.

Visualization of the IUPAC Naming Workflow

The logical steps for naming a branched alkane can be visualized as a flowchart, ensuring a systematic and reproducible process.

IUPAC_Naming_Workflow start Start with Alkane Structure find_parent Identify the Longest Continuous Carbon Chain (Parent Chain) start->find_parent number_chain Number the Parent Chain find_parent->number_chain decision Is Numbering from Both Ends Possible? number_chain->decision substituents Identify and Name All Substituent Groups assign_locants Assign Locants to Each Substituent substituents->assign_locants alphabetize Alphabetize Substituents (ignore di-, tri-, etc.) assign_locants->alphabetize assemble_name Assemble the Full Name: Locants-Prefixes-Substituents-Parent alphabetize->assemble_name end_node Final IUPAC Name assemble_name->end_node decision->substituents No rule_check Choose Direction Giving Lowest Locant at First Point of Difference decision->rule_check Yes rule_check->substituents

5-Ethyl-3,3,4-trimethylheptane chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Ethyl-3,3,4-trimethylheptane

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this branched alkane. This document summarizes key molecular identifiers, physicochemical properties, and presents a conceptual framework for its synthesis and analysis.

Chemical Identity and Properties

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group at the fifth position and three methyl groups at the third and fourth positions.

Molecular Identifiers

Key identifiers for this compound are summarized in the table below. These are essential for database searches and regulatory documentation.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 62198-73-6[1]
Molecular Formula C₁₂H₂₆[1]
InChI InChI=1S/C12H26/c1-7-11(8-2)10(4)12(5,6)9-3/h10-11H,7-9H2,1-6H3[1]
InChIKey CUWOOQVXUDOHOC-UHFFFAOYSA-N[1]
Canonical SMILES CCC(CC)C(C)C(C)(C)CC[1]
Physicochemical Data

The physical and chemical properties of a compound are critical for its application in research and development. The data available for this compound are presented below.

PropertyValueSource
Molecular Weight 170.33 g/mol PubChem[1]
Boiling Point 199°CChemicalBook (Estimate)[2]
Melting Point -50.8°CChemicalBook (Estimate)[2]
Density 0.7850 g/cm³ChemicalBook (Estimate)[2]
Refractive Index 1.4371ChemicalBook (Estimate)[2]

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the connectivity of the atoms and the arrangement of the substituent groups along the main heptane chain.

synthesis_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome start1 Alkyl Halide (R-X) step1 Grignard Reagent Formation (R-MgX) start1->step1 start2 Magnesium (Mg) start2->step1 start3 Ketone/Aldehyde step2 Nucleophilic Addition to Carbonyl start3->step2 step1->step2 step3 Acidic Workup (Protonation) step2->step3 step4 Dehydration & Reduction (e.g., Wolff-Kishner) step3->step4 end_product Target Alkane step4->end_product purification Purification (Distillation) end_product->purification

References

Thermodynamic Properties of Highly Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkanes, the simplest class of hydrocarbons, form the backbone of many organic molecules, including those of significant interest in the pharmaceutical and materials science sectors. The arrangement of carbon atoms within an alkane molecule—specifically, the degree of branching—profoundly influences its thermodynamic properties. Understanding these properties is critical for predicting molecular stability, reactivity, and intermolecular interactions, which are fundamental aspects of drug design, formulation, and chemical process optimization. This technical guide provides a comprehensive overview of the core thermodynamic properties of highly branched alkanes, detailed experimental methodologies for their determination, and visual representations of the underlying principles.

The Influence of Branching on Thermodynamic Stability

A central theme in the thermodynamics of alkanes is the observation that for a given number of carbon atoms (i.e., for a set of isomers), a higher degree of branching generally leads to greater thermodynamic stability. This increased stability is primarily reflected in the standard enthalpy of formation (ΔH°f). More branched alkanes have a more negative (or less positive) enthalpy of formation compared to their linear counterparts, indicating they are in a lower energy state.

Several factors contribute to this phenomenon:

  • Intramolecular Interactions: While historically attributed to concepts like hyperconjugation, more recent and detailed computational analyses point towards complex electronic correlation effects. The compact, more spherical structure of a highly branched alkane allows for more favorable intramolecular electron interactions, which lowers the overall energy of the molecule.

  • Intermolecular Forces: Straight-chain alkanes have a larger surface area, leading to stronger intermolecular van der Waals forces. In the gas phase, the focus of standard state thermodynamic properties, this effect is negligible. However, it significantly influences physical properties like boiling point, where linear alkanes have higher boiling points than their branched isomers.

  • Steric Hindrance: While extensive branching can introduce steric strain and decrease stability, for many common alkanes, the stabilizing effects of branching outweigh the destabilizing steric effects.

Core Thermodynamic Properties

The thermodynamic behavior of a substance is primarily described by three key properties: enthalpy, entropy, and heat capacity. The Gibbs free energy, derived from enthalpy and entropy, provides the ultimate measure of thermodynamic spontaneity.

Standard Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (e.g., solid carbon as graphite (B72142) and gaseous hydrogen, H₂). As noted, increased branching leads to a lower (more negative) ΔH°f, signifying greater stability. This is because less energy is released upon combustion of a more stable isomer.[1]

Standard Molar Entropy (S°)

Entropy is a measure of the molecular disorder or the number of possible microscopic arrangements (microstates) of a system. For alkanes, the primary contributions to entropy are translational, rotational, and vibrational motions, as well as conformational flexibility. Linear alkanes, with their greater flexibility and larger number of possible conformations, generally possess a higher standard molar entropy than their more rigid, compact branched isomers.[2] This means that while branching is enthalpically favorable, it is entropically unfavorable.

Heat Capacity (Cₚ)

The heat capacity at constant pressure (Cₚ) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius (or one Kelvin) at constant pressure. It is related to the various ways a molecule can store energy in its translational, rotational, and vibrational modes.

Gibbs Free Energy of Formation (ΔG°f)

The Gibbs free energy of formation combines the effects of enthalpy and entropy and is the ultimate indicator of thermodynamic stability under standard conditions. It is calculated using the equation:

ΔG°f = ΔH°f - TΔS°f

Where T is the absolute temperature (typically 298.15 K). Since the enthalpy term (ΔH°f) is the dominant factor in determining the stability of alkane isomers, the trend in ΔG°f generally follows the trend in ΔH°f, with more branched alkanes having a more negative Gibbs free energy of formation.

Data Presentation: Thermodynamic Properties of Hexane (B92381) Isomers

The following table summarizes the standard thermodynamic properties for the five isomers of hexane in the ideal gas phase at 298.15 K, illustrating the principles discussed above.

IsomerStructureΔH°f (kJ/mol)S° (J/mol·K)Cₚ (J/mol·K)
n-HexaneCH₃(CH₂)₄CH₃-166.9386.8142.6
2-MethylpentaneCH₃CH(CH₃)(CH₂)₂CH₃-173.2378.1144.1
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃-171.5381.1145.4
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃-184.5356.5143.6
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂-178.5367.6146.4

Data sourced from the NIST Chemistry WebBook.[3][4]

As the data shows, moving from the linear n-hexane to the most highly branched isomer, 2,2-dimethylbutane, the standard enthalpy of formation becomes progressively more negative, indicating increasing stability. Conversely, the standard molar entropy generally decreases with increased branching and reduced conformational freedom.

Mandatory Visualizations

Branching_and_Stability cluster_alkane Alkane Isomers cluster_properties Molecular & Thermodynamic Properties cluster_result Overall Stability start Linear Alkane (e.g., n-Hexane) end Highly Branched Alkane (e.g., 2,2-Dimethylbutane) start->end Increased Branching prop1 Higher Surface Area More Conformations start->prop1 prop2 Lower Surface Area Fewer Conformations end->prop2 thermo1 Higher Enthalpy of Formation (ΔH°f) Higher Entropy (S°) prop1->thermo1 thermo2 Lower Enthalpy of Formation (ΔH°f) Lower Entropy (S°) prop2->thermo2 result Greater Thermodynamic Stability (More Negative ΔG°f) thermo2->result

Caption: Logical relationship between increased alkane branching and thermodynamic stability.

Enthalpy_Workflow cluster_exp Experiment: Bomb Calorimetry cluster_calc Calculation cluster_known Known Data sample Alkane Sample (known mass) bomb Pressurized Oxygen Bomb sample->bomb calorimeter Calorimeter (Water Bath) bomb->calorimeter combustion Ignition & Complete Combustion calorimeter->combustion temp_change Measure Temperature Change (ΔT) combustion->temp_change q_reaction Calculate Heat of Reaction (q_rxn) from ΔT and C_cal temp_change->q_reaction delta_u Determine Internal Energy Change (ΔU_comb = -q_rxn) q_reaction->delta_u delta_h_comb Calculate Enthalpy of Combustion (ΔH_comb) ΔH = ΔU + Δ(PV) delta_u->delta_h_comb hess_law Apply Hess's Law delta_h_comb->hess_law delta_h_f Calculate Standard Enthalpy of Formation (ΔH°f) hess_law->delta_h_f known_data Standard Enthalpies of Formation of CO₂(g) and H₂O(l) known_data->hess_law

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Entropy_Workflow cluster_exp Experiment: IR & Raman Spectroscopy cluster_calc Calculation: Statistical Mechanics sample Alkane Sample ir_raman Acquire Infrared (IR) and Raman Spectra sample->ir_raman freq Identify Vibrational Frequencies (νᵢ) ir_raman->freq struct Determine Molecular Geometry & Moments of Inertia (Iₐ, Iₑ, Iₑ) ir_raman->struct Analysis of Rotational Bands partition Calculate Partition Functions (q) (Translational, Rotational, Vibrational) freq->partition struct->partition s_trans S_trans = R ln[(2πmkT)³/² V / (h³N)] + 5/2 R partition->s_trans s_rot S_rot = R ln[π¹/²(8π²kT/h²)³/²(IₐIₑIₑ)¹/² / σ] + 3/2 R partition->s_rot s_vib S_vib = R Σᵢ [xᵢ/(eˣᵢ-1) - ln(1-e⁻ˣᵢ)] where xᵢ = hνᵢ/kT partition->s_vib s_total Calculate Total Molar Entropy (S°) S° = S_trans + S_rot + S_vib s_trans->s_total s_rot->s_total s_vib->s_total

Caption: Workflow for the spectroscopic determination of molar entropy.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental techniques. The two primary methods are calorimetry, for measuring heat changes directly, and spectroscopy combined with statistical mechanics, for calculating properties from molecular parameters.

Protocol 1: Determination of Enthalpy of Formation via Bomb Calorimetry

This protocol outlines the determination of the standard enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) is calculated.

Objective: To measure the heat released during the complete combustion of a liquid alkane at constant volume.

Methodology:

  • Calorimeter Calibration:

    • A substance with a precisely known heat of combustion, typically benzoic acid, is used to determine the heat capacity of the calorimeter (C_cal).

    • A pellet of benzoic acid of known mass (approx. 1 g) is placed in the sample crucible.

    • A fuse wire of known length and mass is attached to the electrodes, dipping into the sample.

    • The bomb is assembled, sealed, and purged with oxygen before being filled with pure oxygen to a pressure of approximately 25-30 atm.

    • The bomb is submerged in a known, precise volume of water (e.g., 2000 mL) inside the calorimeter's insulated bucket.

    • The system is allowed to reach thermal equilibrium. The initial temperature is recorded precisely.

    • The sample is ignited by passing a current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

    • The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature change.

  • Sample Combustion:

    • The procedure is repeated using a known mass of the liquid alkane sample (e.g., a highly branched hexane isomer). Liquid samples are typically held in a gelatin capsule.

    • The heat released by the combustion of the alkane (q_rxn) is calculated using the heat capacity of the calorimeter and the new measured temperature change.

  • Calculations:

    • The heat of reaction (q_rxn) is the sum of the heat absorbed by the water and the calorimeter.

    • The change in internal energy of combustion (ΔU_comb) is equal to -q_rxn.

    • The enthalpy of combustion (ΔH_comb) is calculated from the internal energy change using the relation ΔH = ΔU + Δ(PV), where Δ(PV) can be approximated by Δn_gas * RT, with Δn_gas being the change in the number of moles of gas in the balanced combustion equation.

    • Finally, the standard enthalpy of formation (ΔH°f) of the alkane is calculated using Hess's Law, utilizing the experimentally determined ΔH°c and the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).

    CₓHᵧ(l) + (x + y/4)O₂(g) → xCO₂(g) + (y/2)H₂O(l)

    ΔH°c = [x * ΔH°f(CO₂) + (y/2) * ΔH°f(H₂O)] - [ΔH°f(CₓHᵧ)]

Protocol 2: Determination of Standard Molar Entropy via Spectroscopy and Statistical Mechanics

This protocol describes how to calculate the absolute entropy of an alkane in the ideal gas state from its molecular properties, which are determined spectroscopically.

Objective: To calculate the standard molar entropy (S°) by summing its translational, rotational, and vibrational contributions, which are derived from molecular parameters.

Methodology:

  • Spectroscopic Analysis:

    • High-resolution infrared (IR) and Raman spectra of the gaseous alkane sample are recorded.

    • From these spectra, the fundamental vibrational frequencies (νᵢ) of the molecule are identified and assigned to specific vibrational modes (stretching, bending, etc.).[5]

    • Analysis of the rotational fine structure within the vibrational bands (or using microwave spectroscopy) allows for the determination of the molecule's rotational constants, from which the principal moments of inertia (Iₐ, Iₑ, Iₑ) are calculated.

  • Statistical Mechanics Calculations:

    • The total entropy is the sum of translational, rotational, and vibrational contributions: S° = S°_trans + S°_rot + S°_vib (electronic contribution is negligible for alkanes at standard temperatures).

    • Translational Entropy (S°_trans): Calculated using the Sackur-Tetrode equation, which depends on the molecular mass (M), temperature (T), and pressure.[6] S°_trans = R ln[(2πmkT)³/² V / (h³N)] + 5/2 R

    • Rotational Entropy (S°_rot): Calculated from the moments of inertia (I) and the symmetry number (σ) of the molecule. The symmetry number accounts for the number of indistinguishable orientations of the molecule.[6] S°_rot = R ln[π¹/²(8π²kT/h²)³/²(IₐIₑIₑ)¹/² / σ] + 3/2 R

    • Vibrational Entropy (S°_vib): Calculated by summing the contribution from each of the 3N-6 (for non-linear molecules) vibrational modes, using the frequencies (νᵢ) obtained from the spectra.[6] S°_vib = R Σᵢ [xᵢ/(eˣᵢ-1) - ln(1-e⁻ˣᵢ)], where xᵢ = hνᵢ/kT

  • Summation: The individual entropy contributions are summed to yield the total standard molar entropy (S°) of the alkane in the ideal gas state.

Conclusion

The degree of branching in alkanes is a critical structural feature that dictates their thermodynamic properties. Highly branched alkanes are enthalpically more stable than their linear isomers, a property that has significant implications for their use in various applications, from fuel formulations to the design of molecular scaffolds in drug development. This enhanced stability, however, is countered by a decrease in molar entropy due to their more compact and conformationally restricted nature. The precise determination of these properties through experimental methods like bomb calorimetry and spectroscopy, coupled with the theoretical framework of statistical mechanics, provides the fundamental data required for accurate chemical modeling and process design in scientific and industrial research.

References

A Technical Guide to the Solubility of 5-Ethyl-3,3,4-trimethylheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Ethyl-3,3,4-trimethylheptane is a highly branched aliphatic hydrocarbon (C12H26). Understanding its solubility is crucial for applications ranging from reaction chemistry to formulation science. This document outlines the theoretical solubility principles governing this compound, presents qualitative and estimated quantitative solubility data, and provides standardized methodologies for experimental determination. Due to the compound's specific structure, publicly available quantitative data is scarce; therefore, this guide leverages data from the structurally similar and commercially common isomer, isodododecane (2,2,4,6,6-pentamethylheptane), to provide a reliable predictive framework.

Introduction: Compound Properties and Solubility Principles

This compound is a non-polar molecule. Its structure consists entirely of carbon-carbon and carbon-hydrogen single bonds, resulting in a symmetric electron distribution and a lack of a significant dipole moment. The primary intermolecular forces it can exert are weak van der Waals (London dispersion) forces.

The fundamental principle governing its solubility is "like dissolves like." This means it will readily dissolve in solvents that are also non-polar and rely on van der Waals forces for cohesion.[1][2][3][4] Conversely, it will be virtually insoluble in highly polar, hydrogen-bonding solvents like water.[1][2] When an alkane dissolves in a non-polar organic solvent, the energy required to break the existing van der Waals forces between solvent molecules is compensated by the formation of new van der Waals forces between the solvent and the alkane solute.[1][2][3][4]

Solubility Profile

No specific quantitative solubility data for this compound has been published in peer-reviewed literature. However, its behavior is expected to be nearly identical to that of its isomer, isododecane, which is widely used as a solvent and emollient.[5][6] Isododecane is described as miscible with many organic solvents, silicones, and other hydrocarbons, while being insoluble in water.[5][6][7][8]

The following table summarizes the expected solubility based on these principles and data from isododecane.

Table 1: Estimated Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent ClassPolarityExpected Solubility
HexaneNon-polar AliphaticVery LowMiscible
TolueneNon-polar AromaticVery LowMiscible
Diethyl EtherSlightly PolarLowSoluble / Miscible
ChloroformSlightly PolarLowSoluble / Miscible
AcetonePolar AproticMediumSparingly Soluble
EthanolPolar ProticHighSparingly Soluble / Poor
MethanolPolar ProticHighPoorly Soluble
WaterPolar ProticVery HighInsoluble

Note: "Miscible" indicates solubility in all proportions. Data is extrapolated from the known properties of alkanes and isododecane.[1][2][5][7]

Logical Framework for Solubility Prediction

The solubility of a non-polar solute like this compound is determined by the balance of intermolecular forces between the solute, the solvent, and the solute-solvent mixture. The following diagram illustrates this relationship.

G cluster_solute Solute: this compound cluster_solvent Solvent cluster_outcome Outcome S Non-Polar Molecule S_forces Weak van der Waals (London Dispersion Forces) S->S_forces Exhibits Soluble High Solubility (Miscible) S_forces->Soluble Matches forces in Non-Polar Solvent Insoluble Low Solubility (Immiscible) S_forces->Insoluble Mismatches forces in Polar Solvent (H-Bonds) Solv_NP Non-Polar (e.g., Hexane, Toluene) Solv_NP->Soluble Solv_P Polar (e.g., Water, Ethanol) Solv_P->Insoluble

Caption: Logical diagram of the "like dissolves like" principle for alkane solubility.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid compound like this compound is the Isothermal Saturation Method . This analytical gravimetric technique provides accurate quantitative data.

Objective: To determine the mass of solute that dissolves in a given mass of solvent at a constant temperature to achieve a saturated solution.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 μm)

  • Gas chromatograph (GC) or other suitable analytical instrument (optional, for validation)

Procedure:

  • Preparation: Add an excess amount of the solute (this compound) to a pre-weighed vial. "Excess" means adding enough solute so that a separate, undissolved phase remains visible after equilibration.

  • Solvent Addition: Record the exact mass of the solute added. Then, add a known mass of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic bath set to the desired temperature (e.g., 25°C). Agitate the mixture using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Settling: After equilibration, allow the vial to rest in the thermostatic bath without agitation for at least 12 hours to let the undissolved solute phase settle completely.

  • Sampling: Carefully extract a known mass of the clear, supernatant liquid (the saturated solution) using a pre-weighed syringe. To avoid contamination from the undissolved phase, draw the liquid from the top layer.

  • Evaporation: Dispense the extracted saturated solution into a pre-weighed, clean vial. Place this vial in a vacuum oven at a moderate temperature to slowly evaporate the solvent, leaving only the dissolved solute behind.

  • Quantification: Once the solvent is fully evaporated (i.e., when the mass of the vial is constant), weigh the vial containing the solute residue.

  • Calculation: The solubility is calculated as grams of solute per 100 grams of solvent.

    • Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)

    • Mass of solvent in sample = (Mass of saturated solution sample) - (Mass of dissolved solute)

    • Solubility ( g/100g ) = (Mass of dissolved solute / Mass of solvent in sample) * 100

The following diagram illustrates the experimental workflow for this protocol.

G start Start prep 1. Add excess solute & known mass of solvent to a vial start->prep equil 2. Equilibrate (e.g., 24h at 25°C) with agitation prep->equil settle 3. Settle (e.g., 12h at 25°C) no agitation equil->settle sample 4. Extract known mass of clear supernatant (saturated solution) settle->sample evap 5. Evaporate solvent from the sample (e.g., vacuum oven) sample->evap weigh 6. Weigh residual dissolved solute evap->weigh calc 7. Calculate Solubility (g solute / 100g solvent) weigh->calc end End calc->end

Caption: Experimental workflow for the Isothermal Saturation Method.

Conclusion

This compound, as a C12 branched alkane, exhibits solubility characteristics typical of non-polar compounds. It is expected to be miscible with other hydrocarbons and non-polar organic solvents and insoluble in polar solvents like water. While specific quantitative data is not available, its solubility profile can be reliably predicted from its structural isomer, isododecane. For precise applications, the Isothermal Saturation Method provides a robust and accurate means of experimental determination. This understanding is foundational for its effective use in chemical synthesis, product formulation, and other scientific applications.

References

The Isomers of Dodecane (C12H26): A Technical Guide to their Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187), a saturated hydrocarbon with the chemical formula C12H26, exists as 355 structural isomers.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of these isomers, detailing the evolution of their synthesis, isolation, and characterization. The document summarizes key quantitative data, outlines historical experimental protocols, and employs visualizations to illustrate the logical progression of scientific understanding in this area of organic chemistry.

Historical Context: The Dawn of Alkane Chemistry

The story of C12H26 isomers is intrinsically linked to the broader history of alkane chemistry, which began to take shape in the 19th century. Early chemists like the French chemist Michel Eugène Chevreul and the British chemist Michael Faraday laid the groundwork for understanding hydrocarbons. However, it was the systematic work of chemists like Carl Schorlemmer and Hermann Kolbe that propelled the field forward.

Schorlemmer's research in the 1860s, spurred by the analysis of British coal and American petroleum, led to the isolation and study of a series of alkanes.[4] His work contributed significantly to the understanding of isomeric relationships and the constitution of these simple hydrocarbons, earning him recognition as a founder of petrochemistry.[4] Around the same period, Hermann Kolbe was instrumental in the development of synthetic organic chemistry, demonstrating that organic compounds could be synthesized from inorganic starting materials, which challenged the prevailing theory of vitalism.[5] His work on the electrolysis of carboxylate salts (the Kolbe electrolysis) provided a method for the synthesis of hydrocarbons.[1][5]

The primary source of dodecane and its isomers in the 19th century was petroleum. The development of fractional distillation in the mid-19th century was a critical technology that allowed for the separation of crude oil into fractions based on boiling points.[6][7] This technique would have been the principal method for isolating dodecane-rich fractions, from which individual isomers could then be further purified.

Experimental Protocols: From Synthesis to Characterization

The identification and characterization of the vast number of C12H26 isomers relied on a combination of synthetic methods and analytical techniques that evolved over time.

Historical Synthetic Methodologies

While the initial discovery of dodecane isomers likely involved their isolation from petroleum, synthetic methods were crucial for confirming structures and preparing pure samples for study. Two key 19th-century reactions were likely employed for the synthesis of branched alkanes:

  • Wurtz Reaction: Discovered by Charles Adolphe Wurtz in 1855, this reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[6][8] This method was one of the earliest techniques for synthesizing larger alkanes from smaller precursors.

    • Generalized Protocol for Wurtz Reaction:

      • An alkyl halide (e.g., a hexyl bromide) is dissolved in an anhydrous ether.

      • Sodium metal is added to the solution, initiating the coupling reaction.

      • The reaction mixture is typically refluxed to promote the formation of the symmetrical alkane.

      • The resulting alkane is then isolated and purified, often by distillation.

  • Grignard Reaction: Developed by Victor Grignard in the early 20th century, this reaction utilizes organomagnesium halides (Grignard reagents) to form new carbon-carbon bonds. This versatile reaction would have allowed for the synthesis of a wide variety of branched dodecane isomers.

    • Generalized Protocol for Grignard Reaction:

      • A Grignard reagent is prepared by reacting an alkyl halide (e.g., a hexyl bromide) with magnesium metal in an anhydrous ether.

      • This Grignard reagent is then reacted with a suitable electrophile, such as another alkyl halide or a carbonyl compound.

      • The reaction mixture is then hydrolyzed to yield the final alkane product.

      • Purification is typically achieved through extraction and distillation.

Historical Analytical and Characterization Techniques

Once isolated or synthesized, the structure of a C12H26 isomer would have been determined using a combination of physical and chemical methods available in the 19th and early 20th centuries.

  • Fractional Distillation: This was the primary method for both isolating isomers from petroleum and purifying synthetic products. The separation is based on differences in boiling points, with more volatile (lower boiling point) isomers distilling first.[6][7]

  • Density Measurement: The density of a purified isomer would be determined and used as a characteristic physical property.

  • Combustion Analysis: This fundamental technique was used to determine the empirical formula of a hydrocarbon.[7][9] A weighed sample of the isomer would be completely burned in a stream of oxygen, and the resulting carbon dioxide and water were collected and weighed. From these masses, the ratio of carbon to hydrogen in the original compound could be calculated, confirming its formula as C12H26.

  • Molecular Weight Determination: Techniques such as vapor density measurements (Dumas method) or freezing point depression (cryoscopy) were used to determine the molecular weight of the compound, confirming the molecular formula.

Quantitative Data of Selected C12H26 Isomers

The physical properties of C12H26 isomers vary depending on their structure. Generally, increased branching leads to lower boiling points and melting points compared to the linear n-dodecane.

Isomer NameStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-DodecaneCH3(CH2)10CH3216.3-9.60.749 @ 20°C
2-MethylundecaneCH3CH(CH3)(CH2)8CH3210-46.80.74 @ 20°C
3-MethylundecaneCH3CH2CH(CH3)(CH2)7CH3210.8-580.749
2,2-Dimethyldecane(CH3)3C(CH2)7CH3201-50.8 (est.)0.7406
2,3-DimethyldecaneCH3CH(CH3)CH(CH3)(CH2)6CH3206-50.8 (est.)0.7521
2,4-DimethyldecaneCH3CH(CH3)CH2CH(CH3)(CH2)5CH3200.4-50.8 (est.)0.749
2,6-DimethyldecaneCH3CH(CH3)(CH2)3CH(CH3)(CH2)3CH3Not FoundNot FoundNot Found
2,2,4,6,6-Pentamethylheptane(CH3)3CCH2CH(CH3)CH2C(CH3)3170-195-600.749

Note: Some of the melting points are estimated values.

Visualizing the Scientific Workflow

The discovery and characterization of C12H26 isomers followed a logical progression of scientific inquiry. The following diagrams, created using the DOT language, illustrate these workflows.

Discovery_and_Isolation Petroleum Crude Petroleum Fractional_Distillation Fractional Distillation Petroleum->Fractional_Distillation Dodecane_Fraction Dodecane-Rich Fraction Fractional_Distillation->Dodecane_Fraction Further_Purification Further Purification (e.g., repeated distillation) Dodecane_Fraction->Further_Purification Pure_Isomers Isolation of Pure Isomers Further_Purification->Pure_Isomers

Figure 1: Historical workflow for the isolation of C12H26 isomers from petroleum.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization Alkyl_Halides Alkyl Halides Wurtz Wurtz Reaction Alkyl_Halides->Wurtz Grignard Grignard Reaction Alkyl_Halides->Grignard Branched_Dodecane Branched Dodecane Isomer Wurtz->Branched_Dodecane Grignard->Branched_Dodecane Combustion_Analysis Combustion Analysis Branched_Dodecane_In->Combustion_Analysis Molecular_Weight Molecular Weight Determination Branched_Dodecane_In->Molecular_Weight Physical_Properties Measurement of Physical Properties (Boiling Point, Density) Branched_Dodecane_In->Physical_Properties Structure_Elucidation Structure Elucidation Combustion_Analysis->Structure_Elucidation Molecular_Weight->Structure_Elucidation Physical_Properties->Structure_Elucidation

Figure 2: Logical flow of synthesis and characterization of a C12H26 isomer in the 19th and early 20th centuries.

Conclusion

The discovery and history of C12H26 isomers are a testament to the foundational principles of organic chemistry developed in the 19th and early 20th centuries. The combination of isolation from natural sources like petroleum, the development of synthetic methods such as the Wurtz and Grignard reactions, and the application of analytical techniques like fractional distillation and combustion analysis allowed for the identification and characterization of this large family of hydrocarbons. While modern analytical techniques have greatly simplified the process, the pioneering work of early chemists laid the essential groundwork for our current understanding of isomerism and the vast structural diversity of organic molecules.

References

Spectroscopic Profile of 5-Ethyl-3,3,4-trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Ethyl-3,3,4-trimethylheptane, a branched alkane with the molecular formula C₁₂H₂₆. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed structural information and standardized experimental protocols. The information presented herein is based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy.

Predicted Mass Spectrometry Data

Mass spectrometry of branched alkanes is characterized by fragmentation at points of branching to yield stable carbocations.[1][2][3] For this compound, the molecular ion peak (M⁺) is expected to be of low abundance or potentially absent due to the highly branched structure.[1][2][3] The fragmentation is dominated by cleavage at the C3, C4, and C5 positions, leading to the formation of stable tertiary and secondary carbocations.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonStructure of CationNotes
170[C₁₂H₂₆]⁺Molecular IonExpected to be of very low intensity or absent.
141[C₁₀H₂₁]⁺Loss of an ethyl radicalCleavage at C5.
127[C₉H₁₉]⁺Loss of a propyl radicalCleavage at C4.
113[C₈H₁₇]⁺Loss of a butyl radicalCleavage at C3.
99[C₇H₁₅]⁺Loss of a pentyl radicalFurther fragmentation.
85[C₆H₁₃]⁺Loss of a hexyl radicalFurther fragmentation.
71[C₅H₁₁]⁺Loss of a heptyl radicalFurther fragmentation, likely a stable tertiary carbocation.
57[C₄H₉]⁺Loss of an octyl radicalA common and often abundant fragment in branched alkanes.
43[C₃H₇]⁺Loss of a nonyl radicalA common fragment.
29[C₂H₅]⁺Ethyl cation

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR data are based on the chemical environment of each nucleus. Protons and carbons in alkanes are highly shielded and appear in the upfield region of the spectrum.[4]

Predicted ¹H-NMR Data

The proton NMR spectrum of this compound is expected to show complex multiplets due to extensive spin-spin coupling. The chemical shifts are estimated based on the substitution pattern of the carbon to which the protons are attached.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃ (C1, C7)0.8 - 0.9Triplet
-CH₂- (C2, C6)1.2 - 1.4Multiplet
-C(CH₃)₂ (at C3)0.8 - 0.9Singlet
-CH(CH₃)- (at C4)0.8 - 0.9Doublet
-CH- (at C4)1.4 - 1.6Multiplet
-CH(CH₂CH₃)- (at C5)1.3 - 1.5Multiplet
-CH₂CH₃ (at C5)1.2 - 1.4Multiplet
-CH₂CH₃ (at C5)0.8 - 0.9Triplet
Predicted ¹³C-NMR Data

The ¹³C-NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts are predicted based on the degree of substitution and the local electronic environment.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C710 - 15
C2, C620 - 30
C330 - 40 (Quaternary)
C(CH₃)₂ (at C3)25 - 35
C440 - 50 (Tertiary)
-CH(CH₃)- (at C4)15 - 25
C545 - 55 (Tertiary)
-CH₂CH₃ (at C5)25 - 35
-CH₂CH₃ (at C5)10 - 15

Experimental Protocols

The following are generalized protocols for the acquisition of mass spectrometry and NMR data for branched alkanes like this compound.

Mass Spectrometry (Electron Ionization)

Objective: To obtain a mass spectrum detailing the fragmentation pattern of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: Inject the sample into the GC. The GC column will separate the analyte from any impurities. A non-polar column is suitable for alkanes.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[5][6]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample tube into the NMR probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required.

    • Typical parameters include a 30° pulse, a spectral width of 200-220 ppm, and a relaxation delay to ensure quantitative data if needed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution) B Mass Spectrometry (MS) (e.g., GC-MS) A->B Analysis C NMR Spectroscopy (¹H, ¹³C) A->C Analysis D Obtain Molecular Formula & Fragmentation Pattern B->D E Determine Carbon-Proton Framework C->E F Data Interpretation & Structure Elucidation D->F E->F G Structure Confirmation F->G

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethyl-3,3,4-trimethylheptane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of highly branched alkanes is a significant endeavor in organic chemistry, driven by their applications as fuel additives, specialty lubricants, and as structural motifs in medicinal chemistry. The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, making it an ideal method for constructing complex hydrocarbon skeletons.[1][2] This document provides a detailed protocol for the synthesis of 5-Ethyl-3,3,4-trimethylheptane, a representative highly branched alkane, utilizing a two-step approach involving the formation of a tertiary alcohol via a Grignard reaction, followed by its subsequent reduction.[1][3] This method offers flexibility in the design of the target alkane by allowing for variations in the Grignard reagent and the ketone starting materials.[1]

Overall Reaction Scheme

The synthesis of this compound is proposed via the reaction of a suitable Grignard reagent with a ketone to form a tertiary alcohol intermediate. This intermediate is then deoxygenated to yield the final alkane. The retrosynthetic analysis suggests two plausible routes. This protocol will focus on the reaction between sec-butylmagnesium bromide and 3,4,4-trimethyl-2-pentanone.

Step 1: Grignard Reaction - Formation of 5-Ethyl-3,3,4-trimethylheptan-4-ol

Reaction scheme for the Grignard reaction step

Step 2: Reduction of the Tertiary Alcohol to this compound

Reaction scheme for the reduction step

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-3,3,4-trimethylheptan-4-ol via Grignard Reaction

This protocol details the formation of the tertiary alcohol intermediate. All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture, as Grignard reagents are highly sensitive to water.[4][5] Anhydrous solvents are essential.[5]

Materials:

Procedure:

  • Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine. The purple color of the iodine should fade upon initiation of the reaction.[4]

    • In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion (~5-10%) of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, as indicated by gentle refluxing and the disappearance of the iodine color.[4] Gentle warming may be required to start the reaction.

    • Once initiated, add the remainder of the 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0°C in an ice-water bath.

    • Dissolve 3,4,4-trimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.

    • Purify the crude product by flash column chromatography or distillation to obtain pure 5-Ethyl-3,3,4-trimethylheptan-4-ol.

Protocol 2: Reduction of 5-Ethyl-3,3,4-trimethylheptan-4-ol to this compound

This protocol describes the conversion of the tertiary alcohol to the final alkane product. This is a two-step process involving dehydration to an alkene followed by catalytic hydrogenation.

Materials:

  • 5-Ethyl-3,3,4-trimethylheptan-4-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol (B145695) or ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dehydration to 5-Ethyl-3,3,4-trimethylhept-4-ene:

    • In a round-bottom flask, place the purified 5-Ethyl-3,3,4-trimethylheptan-4-ol.

    • Add a catalytic amount of concentrated H₂SO₄ or H₃PO₄.

    • Heat the mixture under distillation to remove the alkene product as it is formed.

    • Wash the collected distillate with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous Na₂SO₄ and distill to obtain the purified alkene.

  • Catalytic Hydrogenation:

    • Dissolve the purified 5-Ethyl-3,3,4-trimethylhept-4-ene in ethanol or ethyl acetate in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the final product by distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants (Grignard Step)
2-bromobutane1.0 eq
Magnesium Turnings1.2 eq
3,4,4-trimethyl-2-pentanone1.0 eq
Intermediate Product
Product Name5-Ethyl-3,3,4-trimethylheptan-4-ol
Expected Yield70-85%
Purity (post-purification)>95% (by GC-MS)
Reactants (Reduction Step)
5-Ethyl-3,3,4-trimethylheptan-4-ol1.0 eq
10% Pd/C1-5 mol%
Final Product
Product NameThis compound
Expected Overall Yield60-75%
Purity (post-purification)>98% (by GC-MS)
Molecular FormulaC₁₂H₂₆
Molecular Weight170.33 g/mol

Visualizations

Reaction Pathway Diagram

Grignard_Synthesis Synthesis of this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction R1 2-bromobutane I1 sec-Butylmagnesium bromide (Grignard Reagent) R1->I1 + Mg, ether R2 Magnesium R2->I1 R3 3,4,4-trimethyl-2-pentanone I2 5-Ethyl-3,3,4-trimethylheptan-4-ol (Tertiary Alcohol) R3->I2 R4 H2 / Pd/C P This compound R4->P I1->I2 + Ketone (R3) I3 5-Ethyl-3,3,4-trimethylhept-4-ene (Alkene Intermediate) I2->I3 Dehydration (H+) I3->P Hydrogenation (R4)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow start Start prep_grignard Prepare Grignard Reagent (sec-Butylmagnesium bromide) start->prep_grignard react_ketone React with 3,4,4-trimethyl-2-pentanone prep_grignard->react_ketone workup1 Aqueous Workup (NH4Cl) react_ketone->workup1 purify1 Purify Tertiary Alcohol (Chromatography/Distillation) workup1->purify1 dehydration Dehydrate Alcohol to Alkene purify1->dehydration hydrogenation Catalytic Hydrogenation dehydration->hydrogenation workup2 Filter Catalyst hydrogenation->workup2 purify2 Purify Final Alkane (Distillation) workup2->purify2 end End Product: This compound purify2->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note: Gas Chromatography Methods for the Analysis of 5-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-3,3,4-trimethylheptane is a branched-chain alkane, a class of compounds relevant in various fields, including petroleum analysis, environmental monitoring, and as potential impurities or metabolites in drug development processes. Accurate and reliable quantification of such compounds is crucial. Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds like branched alkanes. This document provides a detailed protocol for the analysis of this compound using gas chromatography, suitable for research and quality control purposes. The methodologies presented are based on established principles for the analysis of complex hydrocarbon mixtures.

Principle of Analysis

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas). For alkanes, separation is primarily governed by their boiling points and, to a lesser extent, their molecular structure.[1] Non-polar stationary phases are the industry standard for this type of analysis.[1] Following separation, a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. GC-MS provides the added benefit of mass spectral data, which aids in the definitive identification of the analyte.

Experimental Protocols

This section details the recommended instrumentation, reagents, and procedures for the GC analysis of this compound.

3.1. Reagents and Materials

  • Analytical Standard: this compound (CAS: 62198-73-6), of known purity.

  • Solvent: High-purity n-hexane or other suitable organic solvent for sample and standard dilution.

  • Carrier Gas: Helium or Hydrogen, ultra-high purity grade.

  • Calibration Standards: A series of calibration standards should be prepared by accurately diluting the analytical standard in the chosen solvent to cover the expected concentration range of the samples.

3.2. Instrumentation

A gas chromatograph equipped with the following components is recommended:

  • Inlet: Split/Splitless injector.

  • Column: A non-polar capillary column is recommended for the analysis of branched alkanes. Suitable options are listed in the table below.

  • Detector: Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantitative analysis and confirmation of identity.

  • Data Acquisition and Processing Software.

3.3. Recommended GC Method Parameters

The following table summarizes two proposed GC methods for the analysis of this compound. Method 1 is a general-purpose method suitable for routine analysis, while Method 2 is optimized for higher resolution.

ParameterMethod 1: General PurposeMethod 2: High Resolution
Column DB-1, HP-1, or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms, Rtx-5MS, or equivalent (5% Phenyl / 95% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas HeliumHelium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Inlet Temperature 250 °C270 °C
Injection Mode Split (Split ratio 50:1)Split (Split ratio 20:1)
Injection Volume 1 µL1 µL
Oven Program Initial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 minInitial Temp: 40 °C, hold for 5 minRamp 1: 5 °C/min to 180 °CRamp 2: 20 °C/min to 280 °CHold: 10 min
Detector FID or MSFID or MS
FID Temperature 280 °C300 °C
MS Transfer Line 280 °C290 °C
MS Ion Source 230 °C230 °C
MS Scan Range 40-300 m/z40-300 m/z

3.4. Sample Preparation

Samples should be diluted with a suitable solvent (e.g., n-hexane) to a concentration that falls within the calibration range. If the sample matrix is complex, a sample cleanup procedure such as solid-phase extraction (SPE) may be necessary. For volatile samples in aqueous matrices, purge and trap techniques can be employed for sample introduction.[2][3]

3.5. Calibration and Quantification

A multi-point calibration curve should be generated by analyzing the prepared calibration standards. The peak area of this compound is plotted against its concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Data Presentation

The following table provides expected, though not experimentally verified, quantitative data for the analysis of this compound based on the analysis of similar branched alkanes. This data should be experimentally verified during method validation.

ParameterExpected ValueNotes
Boiling Point ~199 °CEstimated for a structural isomer. Useful for predicting elution relative to other hydrocarbons.
Kovats Retention Index (non-polar column) 930 - 950Based on data for structurally similar C12 branched alkanes.[2] The Kovats index is a standardized measure of retention time.
Limit of Detection (LOD) 0.1 - 1 ng/mL (FID)Dependent on instrument sensitivity and specific method parameters.
Limit of Quantification (LOQ) 0.3 - 3 ng/mL (FID)Dependent on instrument sensitivity and specific method parameters.
Linearity (R²) > 0.995Expected for a well-optimized method over a defined concentration range.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the GC analysis of this compound.

GC_Analysis_Workflow A Sample Collection & Preparation (Dilution, Extraction) D GC Injection A->D B Standard Preparation (Calibration Curve) B->D C GC System Setup (Column, Temperatures, Flow Rate) C->D E Chromatographic Separation (Based on Boiling Point & Structure) D->E F Detection (FID or MS) E->F G Data Acquisition F->G H Data Analysis (Peak Integration, Identification) G->H I Quantification (Using Calibration Curve) H->I J Reporting I->J Analyte_Separation_Pathway cluster_inlet Injector cluster_column GC Column (Stationary Phase) cluster_detector Detector A Sample Vaporization B Analyte Partitioning (Mobile vs. Stationary Phase) A->B Carrier Gas Flow C Signal Generation B->C Elution

References

Application Note: Elucidation of 5-Ethyl-3,3,4-trimethylheptane Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 5-Ethyl-3,3,4-trimethylheptane. Due to the absence of a publicly available mass spectrum for this compound, this note outlines the theoretical fragmentation pathways based on established principles of electron ionization mass spectrometry for branched alkanes. The provided experimental protocol offers a standardized method for obtaining a mass spectrum, and the visualized fragmentation pathways serve as a predictive guide for spectral interpretation.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In the case of alkanes, electron ionization (EI) is a common method that leads to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is highly dependent on the structure of the molecule, particularly the stability of the resulting carbocations. Branched alkanes, such as this compound, exhibit complex fragmentation patterns due to the numerous possibilities for carbon-carbon bond cleavage. Understanding these patterns is crucial for the structural elucidation of unknown hydrocarbons and for quality control in chemical synthesis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to be characterized by the absence or very low abundance of the molecular ion peak (M+, m/z 170) due to the high degree of branching, which promotes fragmentation. The fragmentation of branched alkanes is governed by the propensity to form the most stable carbocations (tertiary > secondary > primary). Cleavage will preferentially occur at the branching points.

Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratio (m/z), and their likely relative abundance based on carbocation stability.

Predicted Fragment Ion Structure m/z Predicted Relative Abundance Comments
C₈H₁₇⁺[CH₃CH₂C(CH₃)₂CH(CH₃)]⁺113Base PeakFormation of a stable tertiary carbocation.
C₇H₁₅⁺[C(CH₃)₂CH₂CH₃]⁺99MajorFormation of a stable tertiary carbocation.
C₅H₁₁⁺[C(CH₃)₂CH₂CH₃]⁺71MajorFormation of a stable tertiary carbocation.
C₄H₉⁺[C(CH₃)₃]⁺57MajorFormation of the stable tert-butyl cation.
C₂H₅⁺[CH₃CH₂]⁺29MajorRepresents the ethyl group.
C₁₂H₂₆⁺•[C₁₂H₂₆]⁺•170Very Low / AbsentMolecular Ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system with an electron ionization source.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrument Setup:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 20 - 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Start the data acquisition using the instrument's software.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it to the predicted fragmentation pathways and the data in the table above.

Predicted Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways for this compound upon electron ionization. The molecule is expected to readily fragment at the highly substituted carbon atoms, leading to the formation of stable carbocations.

fragmentation_pathway cluster_frags Primary Fragments M This compound (M+•, m/z 170) F113 [C8H17]+ m/z 113 (Base Peak) M->F113 - C4H9• F99 [C7H15]+ m/z 99 M->F99 - C5H11• F71 [C5H11]+ m/z 71 M->F71 - C7H15• F57 [C4H9]+ m/z 57 F113->F57 - C4H8 F99->F71 - C2H4 F29 [C2H5]+ m/z 29

Caption: Predicted fragmentation of this compound.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for acquiring and interpreting the mass spectrum of this compound.

experimental_workflow start Start: Sample of This compound sample_prep Sample Preparation (1 mg/mL in Hexane) start->sample_prep gcms_analysis GC-MS Analysis (EI, 70 eV) sample_prep->gcms_analysis data_acq Data Acquisition (m/z 20-300) gcms_analysis->data_acq peak_id Chromatographic Peak Identification data_acq->peak_id ms_extraction Mass Spectrum Extraction peak_id->ms_extraction frag_analysis Fragmentation Pattern Analysis ms_extraction->frag_analysis comparison Comparison with Predicted Fragments frag_analysis->comparison structure_confirm Structural Confirmation comparison->structure_confirm end End structure_confirm->end

Caption: Workflow for GC-MS analysis and structural confirmation.

Conclusion

Application Notes and Protocols for the Structure Elucidation of 5-Ethyl-3,3,4-trimethylheptane via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For saturated hydrocarbons such as 5-Ethyl-3,3,4-trimethylheptane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structure elucidation. These application notes provide a comprehensive overview of the key NMR experiments and detailed experimental protocols for the structural analysis of this compound.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom # Structure Fragment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (ppm) DEPT-135
1CH₃~ 0.88t3H~ 14.5Positive
2CH₂~ 1.25m2H~ 23.0Negative
3C---~ 35.0No Signal
4CH~ 1.50m1H~ 45.0Positive
5CH~ 1.40m1H~ 50.0Positive
6CH₂~ 1.25m2H~ 25.0Negative
7CH₃~ 0.90t3H~ 11.0Positive
8CH₃~ 0.85s6H~ 28.0Positive
9CH₃~ 0.82d3H~ 16.0Positive
10CH₂~ 1.25m2H~ 26.0Negative
11CH₃~ 0.92t3H~ 12.0Positive

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). DEPT-135 indicates the expected phase of the signal.

Experimental Protocols

The following are generalized protocols for the NMR analysis of a small organic molecule like this compound. Instrument-specific parameters may need to be optimized.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key sample resonances.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Often, commercially available deuterated solvents contain a small amount of TMS.

Protocol 2: 1D NMR Data Acquisition
  • ¹H NMR:

    • Spectrometer Setup: Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

    • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and pick the peaks.

  • ¹³C NMR:

    • Spectrometer Setup: Tune the carbon probe and shim the spectrometer.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse experiment with proton decoupling.

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Processing: Apply a Fourier transform, phase and baseline correction, and peak picking.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

    • Acquisition: Run the DEPT-135 pulse sequence.

    • Interpretation: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.[1][2]

Protocol 3: 2D NMR Data Acquisition
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • Acquisition: Run a standard COSY-90 or DQF-COSY pulse sequence.

    • Interpretation: Cross-peaks in the 2D spectrum indicate which protons are coupled to each other, typically through two or three bonds.[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[5][6]

    • Acquisition: Run a standard HSQC pulse sequence.

    • Interpretation: Each cross-peak in the 2D spectrum correlates a proton signal with the signal of the carbon atom it is directly attached to.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of this compound using NMR spectroscopy.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis cluster_structure Structure Confirmation Sample 5-Ethyl-3,3,4- trimethylheptane Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Dissolve NMR_Tube NMR Tube Solvent->NMR_Tube Transfer H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR DEPT_135 DEPT-135 NMR_Tube->DEPT_135 COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC Proton_Env Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Env Carbon_Types Carbon Skeleton (Number of Signals) C13_NMR->Carbon_Types CHn_Groups CH, CH₂, CH₃ Identification DEPT_135->CHn_Groups HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity ¹H-¹³C One-Bond Connectivity HSQC->CH_Connectivity Fragment_Assembly Assemble Structural Fragments Proton_Env->Fragment_Assembly Carbon_Types->Fragment_Assembly CHn_Groups->Fragment_Assembly HH_Connectivity->Fragment_Assembly CH_Connectivity->Fragment_Assembly Final_Structure Final Structure of This compound Fragment_Assembly->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

nmr_data_integration node_1d 1D NMR Data ¹H NMR: Chemical Shift, Integration, Multiplicity ¹³C NMR: Number of C atoms DEPT-135: CH, CH₂, CH₃ identification node_fragments Structural Fragments node_1d:f1->node_fragments node_1d:f2->node_fragments node_1d:f3->node_fragments node_2d 2D NMR Data COSY: ¹H-¹H Connectivity HSQC: ¹H-¹³C Direct Connectivity node_2d:f1->node_fragments node_2d:f2->node_fragments node_structure Complete Structure of This compound node_fragments->node_structure Assembly & Correlation

Caption: Integration of 1D and 2D NMR data for structure determination.

Conclusion

A systematic approach combining various 1D and 2D NMR experiments is indispensable for the accurate structure elucidation of organic molecules like this compound. By following a logical workflow and carefully analyzing the data from each experiment, researchers can confidently determine the constitution of novel compounds. The integration of ¹H, ¹³C, DEPT, COSY, and HSQC spectra allows for the complete assignment of all proton and carbon signals and the unambiguous confirmation of the molecular structure.

References

Application Notes and Protocols for 5-Ethyl-3,3,4-trimethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Ethyl-3,3,4-trimethylheptane is not a commonly used solvent. The information presented here is based on the known properties of similar branched alkanes and should be experimentally verified for specific applications.

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26.[1][2] As a non-polar solvent, it offers a viable alternative to more common alkanes like hexane (B92381) and heptane (B126788) in various laboratory and industrial applications. Its branched structure may confer properties such as a lower freezing point and different viscosity compared to its linear isomers, making it suitable for specific applications in organic synthesis, extraction, and chromatography. Alkanes, in general, are widely used as solvents for nonpolar substances.[3][4]

Physicochemical Properties

The properties of this compound are crucial for its application as a solvent. While extensive experimental data for this specific compound is limited, known values and estimations for it and its isomers provide a good starting point for its characterization.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3,3,4-trimethyl-5-ethylheptane5-Ethyl-2,2,4-trimethylheptane
Molecular Formula C12H26[1]C12H26[5]C12H26[6]
Molecular Weight ( g/mol ) 170.33[1]170.33484[5]170.33[6]
Boiling Point (°C) Not available199[5]Not available
Melting Point (°C) Not available-50.8 (estimate)[5]Not available
Density (g/mL) Not available0.7850[5]Not available
Refractive Index Not available1.4371[5]Not available
CAS Number 62198-73-6[1]Not available62199-09-1[6]

Note: Data for isomers is provided for comparative purposes. Experimental determination of these properties for this compound is recommended.

Potential Applications

Due to its non-polar nature, this compound is expected to be an effective solvent for non-polar and weakly polar organic compounds.[7]

Organic Synthesis

As a reaction medium, it can be used for reactions involving non-polar reagents and catalysts. Its relatively high boiling point, inferred from its isomers, may be advantageous for reactions requiring elevated temperatures.

Extraction

It can be employed as an extraction solvent to isolate non-polar compounds from natural products or reaction mixtures.[8][9] For instance, it can be used for the extraction of lipids, essential oils, and other hydrophobic molecules. The general principle of "like dissolves like" applies, where polar solvents extract polar compounds and non-polar solvents extract non-polar compounds.[10]

Chromatography

In normal-phase chromatography, this compound can serve as the non-polar mobile phase, either alone or in combination with a more polar solvent.[11] It is suitable for the separation of non-polar to moderately polar analytes.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound.

Protocol for Liquid-Liquid Extraction of a Non-Polar Analyte

This protocol outlines the steps for extracting a non-polar compound from an aqueous solution.

Workflow for Liquid-Liquid Extraction:

G start Start: Aqueous solution containing analyte add_solvent Add this compound to the aqueous solution start->add_solvent mix Mix vigorously in a separatory funnel add_solvent->mix separate Allow layers to separate mix->separate collect Collect the organic layer (top layer) separate->collect dry Dry the organic layer (e.g., with Na2SO4) collect->dry evaporate Evaporate the solvent to isolate the analyte dry->evaporate end_node End: Isolated non-polar analyte evaporate->end_node

Caption: Workflow for a typical liquid-liquid extraction.

Materials:

  • Aqueous solution containing the target non-polar analyte

  • This compound

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator or other solvent evaporation system

Procedure:

  • Pour the aqueous solution into a separatory funnel.

  • Add an equal volume of this compound to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the funnel to stand until the two layers have completely separated. As an alkane, this compound will be less dense than water and will form the upper layer.[7]

  • Carefully drain the lower aqueous layer and collect the upper organic layer.

  • To remove any residual water, dry the organic layer by adding a small amount of anhydrous sodium sulfate, swirling, and then filtering.

  • Remove the this compound using a rotary evaporator to obtain the isolated non-polar analyte.

Protocol for Normal-Phase Flash Chromatography

This protocol describes the use of this compound as a mobile phase component for the purification of a moderately polar organic compound.

Workflow for Normal-Phase Flash Chromatography:

G start Start: Crude sample containing the target compound prepare_column Pack a silica (B1680970) gel column with this compound start->prepare_column load_sample Load the sample onto the column prepare_column->load_sample elute Elute with a gradient of This compound and a polar modifier (e.g., ethyl acetate) load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions (e.g., by TLC) collect_fractions->analyze_fractions combine_and_evaporate Combine pure fractions and evaporate the solvent analyze_fractions->combine_and_evaporate end_node End: Purified compound combine_and_evaporate->end_node

Caption: Workflow for normal-phase flash chromatography.

Materials:

  • Crude sample containing the target compound

  • Silica gel for flash chromatography

  • Chromatography column

  • This compound

  • A polar modifier solvent (e.g., ethyl acetate, isopropanol)

  • Fraction collection tubes

  • Thin-layer chromatography (TLC) supplies for analysis

Procedure:

  • Prepare a slurry of silica gel in this compound and pack the chromatography column.

  • Dissolve the crude sample in a minimum amount of a suitable solvent and load it onto the top of the silica gel bed.

  • Begin elution with 100% this compound, or a mixture with a small percentage of a polar modifier.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the polar modifier to elute the compounds from the column.[11]

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure desired compound.

  • Remove the solvent from the combined fractions by rotary evaporation to obtain the purified compound.

Safety and Handling

As with other alkanes, this compound should be handled with appropriate safety precautions.[12]

Table 2: Safety and Handling Considerations for Branched Alkanes

HazardPrecaution
Flammability Highly flammable. Keep away from open flames, sparks, and other ignition sources.[12][13] Use in a well-ventilated area, preferably in a fume hood.[13]
Health Hazards Inhalation of vapors may cause dizziness and nausea.[12] Prolonged skin contact can cause irritation and dermatitis.[12][14]
Personal Protective Equipment (PPE) Wear safety goggles, chemical-resistant gloves, and a lab coat.[12][15] A respirator may be necessary in poorly ventilated areas.[12]
Environmental Impact Not readily biodegradable and can be harmful to aquatic life.[12] Avoid release into the environment.[12]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[12]

Emergency Procedures:

  • Skin Contact: Wash the affected area with soap and water.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]

  • Inhalation: Move to fresh air.[12]

  • Spill: Contain the spill with an inert absorbent material and dispose of it properly.[12]

Logical Relationships in Solvent Selection

The choice of a non-polar solvent like this compound depends on several factors related to the solute and the desired experimental conditions.

G solute_polarity Solute Polarity solubility Solubility solute_polarity->solubility solvent_polarity Solvent Polarity (this compound is non-polar) solvent_polarity->solubility solvent_choice Solvent Suitability solubility->solvent_choice boiling_point Boiling Point boiling_point->solvent_choice reaction_temp Required Reaction Temperature reaction_temp->solvent_choice viscosity Viscosity mixing_efficiency Mixing and Mass Transfer Efficiency viscosity->mixing_efficiency mixing_efficiency->solvent_choice

References

Applications of Dodecane Isomers in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of C12H26 isomers, commonly known as dodecanes, in various domains of materials science. The information presented herein is intended to furnish researchers, scientists, and professionals in drug development with the necessary knowledge to employ these versatile aliphatic hydrocarbons in their respective fields of study and application.

Dodecane (B42187) as a High-Temperature Solvent and Capping Agent in Nanoparticle Synthesis

Dodecane and its isomers are widely employed as high-boiling-point solvents in the synthesis of a variety of nanoparticles. Their inert nature, thermal stability, and ability to coordinate with nanoparticle surfaces make them ideal media for the thermal decomposition of organometallic precursors. Furthermore, the long alkyl chains of dodecane isomers can act as capping agents, controlling particle growth and providing colloidal stability to the resulting nanoparticles.

Quantitative Data: Properties of Solvents for Nanoparticle Synthesis
Propertyn-Dodecane1-OctadeceneDioctyl Ether
Molecular Formula C12H26C18H36C16H34O
Boiling Point (°C) 216315290
Molar Mass ( g/mol ) 170.34252.48242.45
Density (g/cm³) 0.750.790.81
Polarity Non-polarNon-polarWeakly polar
Experimental Protocol: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

This protocol describes the synthesis of superparamagnetic iron oxide nanoparticles using an organometallic precursor in a high-boiling-point solvent, where a dodecane isomer can be effectively utilized.

Materials:

Procedure:

  • Precursor Mixture Preparation: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine 2 mmol of iron(III) acetylacetonate, 10 mmol of oleic acid, and 10 mmol of oleylamine with 20 mL of n-dodecane.

  • Degassing: Heat the mixture to 120°C under a gentle vacuum for 30 minutes to remove water and oxygen. Subsequently, switch to a nitrogen atmosphere.

  • Thermal Decomposition: Increase the temperature of the reaction mixture to 200°C and maintain for 30 minutes. Following this, raise the temperature to reflux (approximately 216°C for n-dodecane) and hold for 60 minutes.

  • Cooling and Precipitation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Add 40 mL of ethanol to the cooled solution to precipitate the synthesized nanoparticles.

  • Purification:

    • Separate the nanoparticles from the supernatant by centrifugation.

    • Discard the supernatant and redisperse the nanoparticle pellet in hexane.

    • Repeat the precipitation with ethanol and centrifugation steps twice more to ensure the removal of unreacted precursors and excess surfactants.

  • Final Product: Disperse the purified Fe₃O₄ nanoparticles in a non-polar solvent such as hexane or toluene (B28343) for storage and further characterization.

Experimental Workflow: Nanoparticle Synthesis

Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Precursors Fe(acac)₃, Oleic Acid, Oleylamine, Dodecane Mixing Mixing in 3-Neck Flask Precursors->Mixing Degassing Degassing (120°C, Vacuum) Mixing->Degassing Decomposition Thermal Decomposition (200°C -> Reflux) Degassing->Decomposition Precipitation Precipitation with Ethanol Decomposition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing with Hexane/Ethanol Centrifugation->Washing Repeat 2x Final_Product Dispersed Fe₃O₄ Nanoparticles Washing->Final_Product

Workflow for the synthesis of iron oxide nanoparticles.

n-Dodecane as a Phase Change Material (PCM) for Thermal Energy Storage

n-Dodecane is a promising organic phase change material (PCM) due to its suitable melting point, high latent heat of fusion, and chemical stability. It can be encapsulated in a polymer shell to form microcapsules, which can then be incorporated into various materials for thermal energy storage applications, such as in building materials or textiles.

Quantitative Data: Properties of n-Dodecane as a PCM
PropertyValue
Melting Point -9.6 °C
Latent Heat of Fusion ~216 J/g
Thermal Conductivity (Solid) ~0.36 W/(m·K)
Thermal Conductivity (Liquid) ~0.15 W/(m·K)
Density (Solid) ~0.79 g/cm³
Density (Liquid) ~0.75 g/cm³
Experimental Protocol: Preparation of n-Dodecane/PMMA Microencapsulated PCMs

This protocol details the preparation of n-dodecane microcapsules with a poly(methyl methacrylate) (PMMA) shell via suspension polymerization.

Materials:

  • n-Dodecane (core material)

  • Methyl methacrylate (B99206) (MMA, monomer for shell)

  • Pentaerythritol tetraacrylate (PETRA, crosslinker)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)

  • Styrene-maleic anhydride (B1165640) (SMA, emulsifier)

  • Distilled water

Procedure:

  • Oil Phase Preparation: In a beaker, mix the desired amounts of n-dodecane, MMA, PETRA, and AIBN. A typical core-to-wall (n-dodecane to MMA + PETRA) ratio is 3:1 by weight. The crosslinker (PETRA) can be 30% of the wall material weight, and the initiator (AIBN) can be 1% of the monomer weight. Sonicate the mixture for 10 minutes to form a homogeneous oil phase.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the SMA emulsifier in distilled water with magnetic stirring until a clear solution is formed. The emulsifier concentration can be around 5% of the total emulsion weight.

  • Emulsification: Add the oil phase to the aqueous phase in a three-necked flask. Stir the mixture at 2000 rpm for 15 minutes at 60°C to form a stable oil-in-water emulsion.

  • Polymerization: Purge the emulsion with nitrogen and then stir continuously at 300 rpm for 5 hours at 85°C to carry out the suspension polymerization.

  • Purification: After the reaction, cool the mixture to room temperature. Filter the microcapsules and wash them with absolute ethanol and then with distilled water to remove any unreacted monomers and emulsifier.

  • Drying: Dry the purified microcapsules in an oven at 60°C to a constant weight.

Experimental Workflow: Microencapsulation of n-Dodecane

PCM_Microencapsulation_Workflow cluster_prep Phase Preparation cluster_purification Purification & Drying Oil_Phase Oil Phase: n-Dodecane, MMA, PETRA, AIBN Emulsification Emulsification (2000 rpm, 60°C) Oil_Phase->Emulsification Aqueous_Phase Aqueous Phase: Water, SMA Emulsifier Aqueous_Phase->Emulsification Polymerization Suspension Polymerization (300 rpm, 85°C, 5h) Emulsification->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing with Ethanol & Water Filtration->Washing Drying Drying (60°C) Washing->Drying Final_Product n-Dodecane/PMMA Microcapsules Drying->Final_Product

Workflow for the microencapsulation of n-dodecane.

Dodecane Isomers as Solvents in Polyurethane Synthesis

Aliphatic hydrocarbons like dodecane can be used as non-reactive solvents in the synthesis of polyurethane prepolymers. They are particularly useful when the polyisocyanate is soluble in the hydrocarbon, but the resulting prepolymer is not. This allows for a more controlled reaction and facilitates the separation of unreacted isocyanate from the prepolymer.

Quantitative Data: Solvent Properties for Polyurethane Synthesis
Propertyn-DodecaneTolueneN,N-Dimethylformamide (DMF)
Boiling Point (°C) 216111153
Polarity Non-polarNon-polarPolar aprotic
Solubility of MDI GoodGoodGood
Solubility of Polyols PoorModerateGood
Reactivity with NCO InertInertCan react at high temp.
Experimental Protocol: Synthesis of a Polyurethane Prepolymer

This protocol describes a general method for synthesizing a polyurethane prepolymer where a dodecane isomer could be used as the solvent.

Materials:

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • Polytetramethylene ether glycol (PTMEG, MW ~1000 g/mol )

  • n-Dodecane (solvent)

  • Nitrogen gas

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, charge the MDI and n-dodecane. The amount of dodecane should be sufficient to dissolve the MDI but limited to ensure a single liquid phase during most of the reaction.

  • Reaction Initiation: Heat the mixture to 80°C under a nitrogen blanket with agitation.

  • Polyol Addition: Slowly add the PTMEG to the MDI solution. The molar ratio of MDI to PTMEG is typically in excess, for example, 4.3:1, to ensure the formation of an isocyanate-terminated prepolymer.

  • Polymerization: Maintain the reaction at 80°C for approximately 4 hours with continuous stirring.

  • Product Isolation: Upon completion, the reaction mixture will contain the polyurethane prepolymer, unreacted MDI, and the n-dodecane solvent. The prepolymer, being a non-solvent in dodecane, may start to precipitate.

  • Purification: The unreacted MDI can be removed by liquid-liquid extraction with additional dodecane, as the MDI is soluble in it while the prepolymer is not. The purified prepolymer can then be isolated by filtration and dried under vacuum.

Logical Relationship: Polyurethane Prepolymer Synthesis

PU_Synthesis_Logic MDI Polyisocyanate (MDI) Reaction_Vessel Reaction Vessel (80°C, 4h, N₂) MDI->Reaction_Vessel Polyol Polyol (PTMEG) Polyol->Reaction_Vessel Dodecane_Solvent Dodecane (Solvent) Dodecane_Solvent->Reaction_Vessel Prepolymer_Formation Prepolymer Formation Reaction_Vessel->Prepolymer_Formation Phase_Separation Phase Separation (Prepolymer precipitates) Prepolymer_Formation->Phase_Separation Extraction Liquid-Liquid Extraction (Remove unreacted MDI) Phase_Separation->Extraction Purified_Prepolymer Purified Polyurethane Prepolymer Extraction->Purified_Prepolymer

Logical flow of polyurethane prepolymer synthesis.

Dodecane Isomers in Lubricant Formulations

Dodecane and its isomers are used as base oils or blending components in synthetic lubricant formulations. Their good thermal and oxidative stability, low volatility, and defined viscosity characteristics make them suitable for various applications, from automotive to industrial lubricants.

Quantitative Data: Performance of Lubricant Base Stocks
PropertyDiester based on C12 diolPolyalphaolefin (PAO 4)Mineral Oil (Group II)
Viscosity @ 100°C (cSt) ~3.5 - 5.04.14.1
Viscosity Index >130126105
Pour Point (°C) < -40-66-18
Oxidation Stability (RPVOT, min) > 300250150
Experimental Protocol: Formulation and Testing of a Diester-Based Lubricant

This protocol outlines the synthesis of a diester lubricant from a C12 diol, which can be derived from a dodecane isomer, and its subsequent performance evaluation.

Materials:

  • 1,2-Dodecanediol (or other C12 diol isomer)

  • Hexanoyl chloride (or other suitable carboxylic acid chloride)

  • Pyridine

  • Dichloromethane (solvent)

  • Standard lubricant testing equipment (viscometer, pour point apparatus, four-ball wear tester)

Procedure:

  • Esterification:

    • In a reaction flask, dissolve the C12 diol in dichloromethane.

    • Cool the solution in an ice bath and add pyridine.

    • Slowly add the hexanoyl chloride dropwise to the stirred solution.

    • Allow the reaction to proceed to completion.

  • Purification:

    • Wash the reaction mixture with dilute acid, then with a basic solution, and finally with water to remove unreacted starting materials and byproducts.

    • Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude diester lubricant.

    • Purify the diester by vacuum distillation or column chromatography.

  • Performance Testing:

    • Viscosity and Viscosity Index (ASTM D445 & D2270): Measure the kinematic viscosity at 40°C and 100°C to determine the viscosity index.

    • Pour Point (ASTM D97): Determine the lowest temperature at which the lubricant will flow.

    • Wear Protection (ASTM D4172): Use a four-ball wear tester to evaluate the anti-wear properties of the lubricant.

Experimental Workflow: Lubricant Formulation and Testing

Lubricant_Workflow cluster_synthesis Synthesis cluster_testing Performance Testing Reactants C12 Diol, Hexanoyl Chloride, Pyridine Esterification Esterification in DCM Reactants->Esterification Purification Purification (Washing, Distillation) Esterification->Purification Diester_Lubricant Diester Lubricant Base Stock Purification->Diester_Lubricant Viscosity_Test Viscosity & VI Test (ASTM D445/D2270) Diester_Lubricant->Viscosity_Test Pour_Point_Test Pour Point Test (ASTM D97) Diester_Lubricant->Pour_Point_Test Wear_Test Wear Protection Test (ASTM D4172) Diester_Lubricant->Wear_Test Performance_Data Performance Data (Table) Viscosity_Test->Performance_Data Pour_Point_Test->Performance_Data Wear_Test->Performance_Data

Workflow for lubricant formulation and performance testing.

Application Note: Purification of 5-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 5-Ethyl-3,3,4-trimethylheptane, a highly branched aliphatic hydrocarbon. Due to the limited availability of specific purification literature for this compound, a general methodology based on the principles of fractional distillation is presented. This method is suitable for separating the target compound from potential impurities commonly found in synthetic preparations of branched alkanes, such as isomers, unreacted starting materials, and byproducts like alkenes and alcohols. Purity analysis is proposed to be conducted using gas chromatography with flame ionization detection (GC-FID). This protocol is intended for researchers and scientists in organic synthesis and drug development.

Introduction

This compound is a saturated hydrocarbon with a complex, branched structure. The synthesis of such highly branched alkanes can often result in a mixture of products, including structural isomers, as well as residual reactants and catalysts.[1] Effective purification is therefore a critical step to obtain the compound in high purity for subsequent applications. Fractional distillation is a widely used technique for the separation of volatile liquids with close boiling points, making it an appropriate choice for the purification of alkanes.[2][3][4] The efficiency of the separation is dependent on the difference in boiling points of the components and the specifications of the distillation apparatus. The final purity of the collected fractions should be assessed by a sensitive analytical technique such as gas chromatography.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing an effective purification strategy.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
IUPAC Name This compound
CAS Number 62198-73-6
Boiling Point (Predicted) ~190-210 °C (at 760 mmHg)
Density (Predicted) ~0.76-0.78 g/cm³
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether)

Note: Predicted values are based on the properties of similar branched alkanes.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound from a crude synthetic mixture using fractional distillation.

1. Pre-distillation Workup:

  • 1.1. Quenching and Extraction: If the synthesis involved reactive reagents (e.g., organometallics), the crude reaction mixture should be carefully quenched with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride or dilute hydrochloric acid). The organic phase containing the product is then extracted with a suitable nonpolar solvent like diethyl ether or hexane.

  • 1.2. Washing: The organic extract should be washed sequentially with a saturated sodium bicarbonate solution to neutralize any residual acid and then with brine to remove bulk water.

  • 1.3. Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

2. Fractional Distillation:

  • 2.1. Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glassware is dry.

  • 2.2. Charging the Flask: The crude, solvent-free this compound is charged into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • 2.3. Distillation:

    • The distillation flask is gently heated in a heating mantle.

    • As the mixture begins to boil, the vapor will rise through the fractionating column.

    • The temperature at the distillation head should be monitored closely. A stable temperature reading indicates that a pure fraction is distilling.

    • Collect fractions in separate, pre-weighed collection flasks. It is advisable to collect a forerun of low-boiling impurities, the main product fraction at its expected boiling point, and a final fraction of higher-boiling impurities.

3. Purity Analysis:

  • 3.1. Gas Chromatography (GC): The purity of each collected fraction should be determined by gas chromatography, preferably with a flame ionization detector (GC-FID) which is highly sensitive to hydrocarbons.[5]

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating alkanes.

    • Temperature Program: An appropriate temperature program should be developed to achieve good separation of the target compound from any impurities.

    • Quantification: The purity can be estimated by the relative peak area of the product compared to the total area of all peaks in the chromatogram.

Workflow Diagram

Purification_Workflow Purification Workflow for this compound A Crude Product B Pre-distillation Workup (Quenching, Extraction, Washing, Drying) A->B C Solvent Removal B->C D Fractional Distillation C->D E Low-Boiling Impurities D->E Forerun F Pure this compound D->F Main Fraction G High-Boiling Impurities D->G Residue H Purity Analysis (GC-FID) F->H

Caption: A flowchart illustrating the key steps in the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.

  • Exercise caution when heating organic materials, and never heat a closed system.

Conclusion

The protocol described provides a robust and generally applicable method for the purification of this compound. The use of fractional distillation, coupled with a thorough pre-distillation workup and analytical verification of purity by gas chromatography, should yield the target compound with a high degree of purity suitable for research and development purposes. The specific conditions for distillation may require optimization based on the nature and quantity of impurities present in the crude product.

References

Application Notes and Protocols for 5-Ethyl-3,3,4-trimethylheptane as an Inert Reaction Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3,3,4-trimethylheptane is a branched-chain alkane with the molecular formula C12H26.[1] As a saturated hydrocarbon, it is characterized by its chemical inertness, making it a promising candidate for use as an inert reaction medium in a variety of chemical syntheses.[2][3][4] Its high boiling point and low freezing point suggest a wide liquid range, which is advantageous for reactions requiring elevated temperatures or for processes that involve significant temperature fluctuations. This document provides detailed application notes, physicochemical properties, comparative data with common solvents, and experimental protocols for the potential use of this compound in research and development.

Branched alkanes are noted for their stability and are less prone to premature ignition compared to their linear counterparts.[4] Molecules with the C12H26 formula, such as dodecane, are utilized as solvents and in industrial processes due to their non-polar nature and low reactivity.[5][6][7] These characteristics are desirable in an inert solvent to ensure that the medium does not interfere with the desired chemical transformation.

Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to note that while some data is available, certain properties have been estimated based on its structural isomers and the general characteristics of branched alkanes.

PropertyValueSource/Note
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
CAS Number 62198-73-6
Boiling Point 199 °C
Melting Point ~ -50 °CEstimated based on isomers
Density 0.785 g/cm³
Appearance Colorless liquidInferred
Solubility in Water InsolubleInferred from properties of similar alkanes[7]
Viscosity No data availableExpected to be low
Dielectric Constant No data availableExpected to be low, consistent with non-polar solvents

Comparison with Common Inert Solvents

To evaluate its potential as an inert reaction medium, this compound is compared with other commonly used non-polar, high-boiling point solvents.

SolventBoiling Point (°C)Melting Point (°C)Density (g/cm³)Dielectric Constant (at 20°C)
This compound 199 ~ -50 (est.) 0.785 ~2 (est.)
n-Dodecane216-9.60.752.0
Toluene111-950.872.4
p-Xylene138130.862.3
Diglyme162-680.9437.2

Safety, Handling, and Disposal

As with other flammable liquid hydrocarbons, appropriate safety precautions must be taken when handling this compound.

  • Safety Precautions : Use in a well-ventilated area, preferably in a chemical fume hood.[8] Keep away from heat, sparks, and open flames.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Handling : Avoid inhalation of vapors and contact with skin and eyes.[8] Ground all equipment to prevent static discharge.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[8]

  • Disposal : Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound could be employed as an inert reaction medium.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a hypothetical Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole (B123540) and phenylboronic acid, a common C-C bond-forming reaction that often requires elevated temperatures.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Triphenylphosphine (B44618) (PPh3)

  • Potassium carbonate (K2CO3)

  • This compound (as the reaction medium)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add 20 mL of this compound to the flask via syringe.

  • Heat the reaction mixture to 120°C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Add 30 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biphenyl (B1667301) product.

Visualizations

Logical Workflow for Inert Solvent Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate inert reaction medium, highlighting where this compound could be a suitable choice.

Solvent_Selection_Workflow Workflow for Inert Solvent Selection start Define Reaction Parameters (Temperature, Reactant Polarity) temp_check High Temperature Required? (>150°C) start->temp_check polarity_check Non-polar Medium Required? temp_check->polarity_check Yes solvent_choice_low_temp Consider Lower-Boiling Solvents (e.g., Toluene, THF) temp_check->solvent_choice_low_temp No solvent_choice_high_temp Select High-Boiling Inert Solvent polarity_check->solvent_choice_high_temp Yes other_options Consider other polar aprotic solvents (e.g., DMF, DMSO) polarity_check->other_options No final_choice This compound (or similar high-boiling alkane) solvent_choice_high_temp->final_choice end Solvent Selected solvent_choice_low_temp->end final_choice->end other_options->end

Caption: A flowchart for selecting an inert solvent based on reaction temperature and polarity requirements.

Representative Signaling Pathway Diagram

This diagram illustrates a generic signaling pathway to demonstrate the visualization capabilities as required. It is not directly related to the use of this compound.

Signaling_Pathway Example Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits Kinase1 Kinase 1 Adaptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene Gene Expression Nucleus->Gene

Caption: A simplified diagram of a hypothetical cellular signaling cascade.

References

Application Note: High-Resolution Analysis of Branched Alkanes Using Automated GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are a diverse class of saturated hydrocarbons characterized by the presence of alkyl side chains attached to a linear carbon backbone. In the pharmaceutical and biotechnology sectors, the analysis of branched alkanes is critical for various applications, including the characterization of complex biological samples, monitoring of microbial fermentation processes, and the development of drug delivery systems. Their structural diversity and often low abundance in complex matrices present significant analytical challenges.

This application note provides a detailed protocol for the sensitive and selective analysis of branched alkanes in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described method, incorporating automated solid-liquid extraction and an internal standard calibration strategy, ensures high-throughput and reliable quantification.

Analytical Standards and Certified Reference Materials

Accurate identification and quantification of branched alkanes necessitate the use of high-purity analytical standards and certified reference materials (CRMs). A variety of linear and branched alkane standards are commercially available from several suppliers. It is recommended to use a mix of n-alkane standards to determine retention indices, which aids in the tentative identification of unknown branched alkanes.[1] For quantitative analysis, isotopically labeled alkanes are ideal internal standards due to their similar chemical and physical properties to the target analytes.

Table 1: Examples of Commercially Available Analytical Standards

Compound NamePuritySupplierPurpose
n-Alkane Mix (C7-C40)Analytical StandardSigma-AldrichRetention Index Calculation
Pristane≥98%Sigma-AldrichBranched Alkane Standard
Phytane≥98%Sigma-AldrichBranched Alkane Standard
2-Methylheptane99%Alfa AesarBranched Alkane Standard
3-Methylheptane99%Alfa AesarBranched Alkane Standard
Squalane-d6298 atom % DCDN IsotopesInternal Standard
n-Eicosane-d4298 atom % DCambridge Isotope LabsInternal Standard

Experimental Protocols

Sample Preparation: Automated Solid-Liquid Extraction of Plant Tissue

This protocol describes the extraction of alkanes from a plant tissue matrix using an accelerated solvent extractor.

Materials:

  • Plant tissue (lyophilized and ground)

  • Diatomaceous earth

  • Hexane (HPLC grade)

  • Internal Standard (IS) spiking solution (e.g., Squalane-d62 in hexane)

  • Extraction cells and collection vials

  • Nitrogen evaporator

Procedure:

  • Sample Weighing: Accurately weigh approximately 0.5 g of lyophilized and ground plant tissue into a clean extraction cell.

  • Internal Standard Spiking: Add a known amount of the internal standard spiking solution directly onto the sample in the extraction cell.

  • Cell Packing: Mix the sample with diatomaceous earth and pack it into the extraction cell.

  • Automated Extraction: Place the extraction cell into the accelerated solvent extractor.

    • Solvent: Hexane

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 10 minutes

    • Cycles: 2

  • Concentration: Transfer the collected extract to a clean vial and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

Table 2: GC-MS Method Parameters

ParameterValue
GC System
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless (1 minute)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Temperature Program
Initial Temperature60°C, hold for 2 minutes
Ramp 115°C/min to 150°C
Ramp 24°C/min to 250°C
Ramp 310°C/min to 320°C, hold for 10 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan (m/z 40-550) and Selected Ion Monitoring (SIM)
Solvent Delay5 minutes

Data Acquisition and Processing:

  • Identification: Branched alkanes are identified based on their retention times relative to n-alkane standards and by comparing their mass spectra with reference libraries (e.g., NIST). The fragmentation of branched alkanes is characterized by the preferential cleavage at the branching point, leading to the formation of stable secondary carbocations.[2]

  • Quantification: Quantification is performed using the internal standard method. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Data Presentation

The following table summarizes typical performance data for the quantitative analysis of branched alkanes using the described method.

Table 3: Method Performance Data

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)RSD (%) (n=6)
2-Methylheptane9.850.51.595.24.8
3-Methylheptane10.120.61.896.14.5
Pristane17.450.31.098.53.2
Phytane17.680.31.097.93.5

Recovery and precision data are based on spiked samples. A study on n-alkanes in plant and fecal material reported method recoveries greater than 91% and intra-assay coefficients of variation ranging from 0.1% to 12.9%.[3][4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Reporting SampleReceipt Sample Receipt Homogenization Sample Homogenization (Lyophilization & Grinding) SampleReceipt->Homogenization Extraction Automated Solid-Liquid Extraction Homogenization->Extraction Concentration Extract Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAcquisition Data Acquisition (Full Scan & SIM) GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification (Internal Standard Method) PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Analytical Workflow for Branched Alkane Analysis
Internal Standard Calibration Logic

This diagram illustrates the principle of the internal standard method for quantitative analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation Analyte Analyte GCMS GC-MS Analysis Analyte->GCMS InternalStandard Internal Standard (IS) (Known Concentration) InternalStandard->GCMS Response Detector Response (Peak Area) GCMS->Response ResponseRatio Calculate Response Ratio (Area_Analyte / Area_IS) Response->ResponseRatio CalibrationCurve Compare to Calibration Curve ResponseRatio->CalibrationCurve Concentration Determine Analyte Concentration CalibrationCurve->Concentration

References

Application Notes and Protocols for the Synthesis of Tertiary Alcohols from Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of tertiary alcohols from ketones, a cornerstone transformation in organic chemistry. The primary focus is on the widely used Grignard reaction, with comparative insights into the use of organolithium reagents. These protocols are designed to be a practical guide for laboratory synthesis, offering a selection of validated methods for preparing various tertiary alcohols.

The synthesis of tertiary alcohols is a critical process in the development of new pharmaceuticals and functional materials. The methods detailed herein provide robust and versatile pathways to access a wide array of molecular architectures.

Overview of Synthetic Methodologies

The most common and reliable methods for synthesizing tertiary alcohols from ketones involve the nucleophilic addition of organometallic reagents to the carbonyl carbon. This document will focus on two key classes of reagents:

  • Grignard Reagents (R-MgX): These organomagnesium halides are highly effective for forming carbon-carbon bonds. They are prepared by reacting an alkyl or aryl halide with magnesium metal. The addition of a Grignard reagent to a ketone, followed by an acidic workup, yields a tertiary alcohol.

  • Organolithium Reagents (R-Li): These reagents are generally more reactive than their Grignard counterparts due to the higher polarity of the carbon-lithium bond. This increased reactivity can be advantageous for reactions with sterically hindered ketones. However, they are also more basic and require stringent anhydrous and anaerobic conditions.

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data for the synthesis of various tertiary alcohols using different ketones and organometallic reagents. These examples are chosen to illustrate the scope and efficiency of the described methods.

Product Ketone Organometallic Reagent Solvent Reaction Time Yield (%)
Triphenylmethanol (B194598)Benzophenone (B1666685)Phenylmagnesium bromideDiethyl ether30 minutes (reflux)75-85
2-Phenyl-2-propanolAcetophenone (B1666503)Methylmagnesium bromideDiethyl ether/THF1-2 hours~80
2-Phenyl-2-propanolAcetonePhenylmagnesium bromideDiethyl ether30 minutes~75
1-EthylcyclohexanolCyclohexanoneEthylmagnesium bromideDiethyl etherNot specifiedGood
2-Methyl-2-pentanol2-PentanoneMethylmagnesium bromideDiethyl etherNot specifiedGood
2-Methyl-2-pentanolAcetonePropylmagnesium bromideDiethyl etherNot specifiedGood
1-MethylcyclohexanolCyclohexanoneMethylmagnesium chloride (with LiCl)THF1.5 hours~82

Experimental Protocols

Safety Precaution: All reactions involving Grignard and organolithium reagents must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried immediately before use. Anhydrous solvents are essential. Organolithium reagents, particularly tert-butyllithium, are pyrophoric and require specialized handling techniques.

Protocol 1: Synthesis of Triphenylmethanol from Benzophenone and Phenylmagnesium Bromide

This protocol details the classic Grignard synthesis of a triaryl-substituted tertiary alcohol.

Materials:

  • Magnesium turnings (2.0 g, 82.3 mmol)

  • Anhydrous diethyl ether (100 mL)

  • Bromobenzene (B47551) (8.6 mL, 82.3 mmol)

  • Benzophenone (10.0 g, 54.9 mmol)

  • 6M Hydrochloric acid (50 mL)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Petroleum ether or hexanes (for purification)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Place the magnesium turnings in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel.

  • Add 20 mL of anhydrous diethyl ether to the flask.

  • Dissolve the bromobenzene in 60 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add approximately 10 mL of the bromobenzene solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the formation of a cloudy solution and gentle boiling of the ether. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Part B: Reaction with Benzophenone

  • Cool the Grignard reagent solution to room temperature.

  • Dissolve the benzophenone in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the benzophenone solution dropwise to the stirred Grignard reagent. The reaction is exothermic and will cause the ether to reflux. A pink or reddish precipitate may form.

  • After the addition is complete, stir the reaction mixture for 30 minutes at room temperature.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly add 50 mL of 6M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and wash the aqueous layer with two 20 mL portions of diethyl ether.

  • Combine the ether extracts and wash them sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • The primary impurity is often biphenyl (B1667301). To purify, triturate the crude solid with cold petroleum ether or hexanes and collect the solid product by vacuum filtration. The triphenylmethanol is insoluble in petroleum ether, while biphenyl will dissolve.

  • Further purification can be achieved by recrystallization from ethanol (B145695) or a mixture of ethanol and water.

Protocol 2: Synthesis of 2-Phenyl-2-propanol from Acetophenone and Methylmagnesium Bromide

This protocol provides a method for the synthesis of a tertiary alcohol with both alkyl and aryl substituents.

Materials:

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 20 mL, 60 mmol)

  • Acetophenone (5.8 mL, 50 mmol)

  • Anhydrous diethyl ether or THF (50 mL)

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the acetophenone and 30 mL of anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add the methylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred acetophenone solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with two 20 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield the crude 2-phenyl-2-propanol.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of a Tertiary Alcohol using an Organolithium Reagent (General Procedure)

Organolithium reagents are significantly more reactive and basic than Grignard reagents. This general protocol outlines the key steps and precautions.

Materials:

  • Ketone

  • Organolithium reagent (e.g., n-butyllithium in hexanes, phenyllithium (B1222949) in dibutyl ether)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Dissolve the ketone in anhydrous THF and add it to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add the organolithium reagent dropwise via syringe or cannula to the stirred ketone solution, ensuring the internal temperature does not rise significantly.[1]

  • After the addition is complete, stir the reaction at -78 °C for the desired time (typically 30 minutes to 2 hours).

  • Slowly warm the reaction to room temperature.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.[1]

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the tertiary alcohol product by distillation or column chromatography.

Visualizing the Workflow and Reaction Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of tertiary alcohols.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware (Oven/Flame) start->dry_glassware anhydrous_solvents Use Anhydrous Solvents dry_glassware->anhydrous_solvents inert_atmosphere Inert Atmosphere (N2 or Ar) anhydrous_solvents->inert_atmosphere add_ketone Add Ketone to Flask inert_atmosphere->add_ketone cool_reaction Cool to Appropriate Temp. add_ketone->cool_reaction add_organometallic Slowly Add Organometallic Reagent cool_reaction->add_organometallic stir_reaction Stir to Completion add_organometallic->stir_reaction quench Quench Reaction (e.g., aq. NH4Cl) stir_reaction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Purify Product (Distillation/ Chromatography) wash_dry->purify end End purify->end

Caption: General experimental workflow for tertiary alcohol synthesis.

grignard_mechanism ketone R'-C(=O)-R'' (Ketone) alkoxide R-C(R')(R'')-O⁻ MgX⁺ (Alkoxide Intermediate) ketone->alkoxide Nucleophilic Addition grignard R-MgX (Grignard Reagent) grignard->alkoxide alcohol R-C(R')(R'')-OH (Tertiary Alcohol) alkoxide->alcohol Protonation workup H₃O⁺ (Acidic Work-up) workup->alcohol

Caption: Reaction mechanism for Grignard synthesis of tertiary alcohols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of highly branched alkanes. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing highly branched alkanes, especially those with quaternary carbon centers?

A1: The synthesis of highly branched alkanes, particularly those containing sterically hindered tri- and tetra-substituted carbon centers, presents significant challenges. The primary obstacles include:

  • Steric Hindrance: The bulky nature of the branched alkyl groups can impede the approach of reagents, slowing down reaction rates and often requiring more forceful reaction conditions.[1][2] This is a common issue in reactions like the Wittig reaction when using sterically hindered ketones.[1][2]

  • Carbocation Rearrangements: Many reactions that proceed through carbocation intermediates are susceptible to rearrangements, such as hydride or methyl shifts, to form more stable carbocations.[3][4][5] This can lead to a mixture of products with different carbon skeletons than the desired one.[6]

  • Side Reactions: Undesirable side reactions, such as elimination, cracking, and polymerization, can compete with the desired synthesis pathway, reducing the overall yield and complicating purification.[7][8] In catalytic isomerization, for instance, cracking of the alkane backbone is a common side reaction.[7][8]

  • Low Yields and Selectivity: Achieving high yields and regioselectivity can be difficult due to the factors mentioned above. For example, Friedel-Crafts alkylation with branched substrates is notoriously prone to low yields and polyalkylation.[9][10]

Q2: How can I minimize carbocation rearrangements during alkylation reactions?

A2: Carbocation rearrangements are a frequent issue when a less stable carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation).[4][11] To mitigate this, consider the following strategies:

  • Use of Milder Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the activation energy required for rearrangement.

  • Choice of Reagents:

    • Friedel-Crafts Acylation followed by Reduction: This is a classic and effective method. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group.[9]

    • Corey-House Synthesis: This method involves the reaction of a lithium dialkylcuprate with an alkyl halide. It proceeds via an SN2-like mechanism and is not prone to carbocation rearrangements, making it an excellent choice for synthesizing alkanes with a specific branching pattern.[12]

  • Catalyst Selection: In industrial processes like catalytic isomerization, the choice of catalyst, such as zeolites with specific pore sizes, can influence the extent of rearrangement and side reactions.[13][14]

Q3: My Grignard reaction to produce a tertiary alcohol is giving a low yield. What are the common causes and solutions?

A3: Low yields in Grignard reactions for the synthesis of tertiary alcohols (often precursors to highly branched alkanes) are a common problem. Here are some troubleshooting steps:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Any moisture will quench the Grignard reagent, reducing the yield.

  • Quality of Magnesium: Use high-quality magnesium turnings. If the magnesium is oxidized, it can be activated by stirring with a small amount of iodine or 1,2-dibromoethane.

  • Substrate Purity: Ensure the alkyl halide and the ketone/ester are pure and free of acidic protons.

  • Steric Hindrance: If the ketone or the Grignard reagent is highly sterically hindered, the reaction may be slow. In such cases, longer reaction times or gentle heating may be necessary. For extremely hindered systems, alternative methods might be required.[15]

  • Side Reactions: Enolization of the ketone is a common side reaction, especially with hindered ketones and bulky Grignard reagents. Using a less hindered Grignard reagent or a different synthetic route might be necessary.

Troubleshooting Guides

Guide 1: Low Yield in Wittig Reaction with Sterically Hindered Ketones
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formationSteric hindrance around the carbonyl group of the ketone prevents the approach of the ylide.[1][2]- Use a less sterically hindered ylide if the structure of the target molecule allows. - Consider the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better for hindered ketones.[2] - Increase reaction time and/or temperature, but monitor for decomposition.
Unstable ylide: The phosphonium (B103445) ylide may be decomposing before it can react.- Prepare the ylide in situ and use it immediately. - Use stabilized ylides if compatible with the desired product, as they are generally more stable.[1]
Poor quality reagents: Impure ketone or alkyl halide used to prepare the ylide.- Purify the ketone and alkyl halide before use.
Guide 2: Product Mixture in Catalytic Isomerization of n-Alkanes
Symptom Possible Cause(s) Suggested Solution(s)
High percentage of cracked products (shorter alkanes)Catalyst acidity is too high: Strong acid sites on the catalyst can promote cracking over isomerization.[8][13]- Use a catalyst with optimized acidity, for example, by modifying the Si/Al ratio in zeolites.[16] - Adjust the reaction temperature; lower temperatures generally favor isomerization over cracking.[7]
High reaction temperature: Higher temperatures provide the energy for C-C bond cleavage.[7]- Optimize the reaction temperature to find a balance between conversion rate and selectivity.
Low conversion to branched isomersInsufficient catalyst activity: The catalyst may not be active enough under the reaction conditions.- Increase the reaction temperature, but be mindful of increased cracking.[7] - Ensure the catalyst is properly activated before use.
Thermodynamic equilibrium: The reaction may have reached equilibrium with a significant amount of the linear alkane remaining.- For some isomerizations, the equilibrium mixture may still contain a substantial amount of the n-alkane. Consider separation and recycling of the unreacted starting material.

Data Presentation

Table 1: Effect of Catalyst on Hydroisomerization of n-Hexadecane

CatalystTemperature (°C)Conversion (%)Isomer Yield (%)Cracking Yield (%)Reference
Pt-Pd/H-beta (nano-sized)2208070 (25% mono-, 45% multi-branched)<10[17]
Pt/ZSM-222902996 (selectivity to isomers)Not specified[13]
Ni/ZSM-23-WNot specified~90~80~10[18]

Table 2: Synthesis of 2,2-Dimethylbutane - A Comparison of Routes

Synthetic MethodStarting MaterialsKey FeaturesReference
Corey-House SynthesisLithium di(tert-butyl)cuprate and ethyl bromideGood for creating specific C-C bonds without rearrangement. Follows an SN2-like mechanism.[12]
Hydroisomerization2,3-Dimethylbutane with an acid catalystInvolves carbocation intermediates and can lead to a mixture of isomers.[19][20]
Isomerization of n-Pentanen-Pentane with a mixed metal/zeolite catalystProduces a complex mixture of hexane (B92381) isomers requiring separation.[19][20]

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the general procedure for the synthesis of a tertiary alcohol, a common precursor for highly branched alkanes.

Materials:

  • Anhydrous diethyl ether or THF

  • Magnesium turnings

  • Alkyl halide (e.g., bromopropane)

  • Ketone (e.g., acetone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings in the flask.

  • Dissolve the alkyl halide in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the alkyl halide solution to the magnesium to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the ketone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by distillation or column chromatography.

Protocol 2: General Procedure for Catalytic Isomerization of n-Alkanes

This protocol outlines a general procedure for the isomerization of linear alkanes to their branched counterparts using a solid acid catalyst.

Materials:

  • n-alkane (e.g., n-hexane)

  • Solid acid catalyst (e.g., Pt/Al₂O₃-Cl)

  • High-pressure reactor (e.g., autoclave)

  • Hydrogen gas

Procedure:

  • Charge the high-pressure reactor with the n-alkane and the catalyst.

  • Seal the reactor and purge it with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the target reaction temperature while stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Collect the liquid product and analyze its composition using gas chromatography (GC) to determine the conversion and selectivity.

Visualizations

experimental_workflow_grignard cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Workup & Purification A Alkyl Halide + Mg in Ether B Grignard Reagent (R-MgX) A->B Initiation & Formation D Alkoxide Intermediate B->D C Ketone/Ester in Ether C->D E Aqueous Workup (e.g., NH4Cl) D->E F Tertiary Alcohol E->F G Purification F->G

Caption: Workflow for the synthesis of a tertiary alcohol via a Grignard reaction.

logical_relationship_isomerization cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Yield Isomer Yield Temp->Yield Increases rate, can decrease yield at high T Cracking Cracking Temp->Cracking Increases Pressure H2 Pressure Pressure->Cracking Suppresses (generally) Catalyst Catalyst Acidity Catalyst->Yield Optimal acidity maximizes Catalyst->Cracking High acidity increases Selectivity Selectivity Yield->Selectivity Cracking->Selectivity

Caption: Factors influencing catalytic isomerization of n-alkanes.

References

Technical Support Center: Synthesis of 5-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-3,3,4-trimethylheptane.

Troubleshooting Guide: Common Experimental Issues

The synthesis of highly branched alkanes like this compound can be challenging due to steric hindrance and competing side reactions. Below are common issues and their potential solutions.

Issue Potential Cause Recommended Solution
Low Yield of Target Alkane 1. Grignard Reagent Side Reactions: The Grignard reagent may act as a base rather than a nucleophile, leading to enolization of the ketone starting material, especially with sterically hindered ketones.[1][2] Reduction of the ketone can also occur if the Grignard reagent has β-hydrogens.[1][2] 2. Wurtz Coupling Side Reactions: The formation of alkene byproducts through elimination is a common side reaction, particularly with bulky alkyl halides.[3][4] This method is also generally not suitable for tertiary alkyl halides.[3][5] 3. Corey-House Synthesis Issues: While generally high-yielding, issues can arise from impure organolithium or Gilman reagents.1. Grignard Reaction Optimization: Use the corresponding organolithium reagent to suppress enolization.[1] To avoid reduction, use a Grignard reagent with the smallest possible alkyl group.[1] 2. Alternative Coupling: For highly branched structures, the Corey-House synthesis is often a more effective method than the Wurtz reaction as it is more versatile and gives higher yields.[6][7] 3. Reagent Purity: Ensure all reagents for the Corey-House synthesis are pure and the reaction is conducted under strictly anhydrous conditions.
Recovery of Starting Ketone (in Grignard approach) Abstraction of an α-hydrogen from the ketone by the Grignard reagent (acting as a base) forms an enolate intermediate.[1][2] Subsequent acidic workup protonates the enolate, regenerating the starting ketone.This is more prevalent with sterically hindered ketones.[1][2] Consider using a less hindered ketone if the synthetic route allows, or switch to an alternative synthesis like the Corey-House method.
Formation of an Alkene Instead of the Desired Alkane 1. Dehydration of Alcohol Intermediate (Grignard): The tertiary alcohol formed from the Grignard reaction can undergo dehydration during acidic workup, especially if heated. 2. Elimination in Wurtz Reaction: Elimination is a significant side reaction in the Wurtz coupling, especially with secondary and tertiary alkyl halides.[3][4]1. Mild Workup: Use a mild acidic workup (e.g., buffered solution) at low temperatures to prevent dehydration of the alcohol intermediate. 2. Choose a Different Method: The Wurtz reaction is prone to elimination with hindered halides; the Corey-House synthesis is a better alternative for these substrates.[7]
Formation of Multiple Alkane Products (in Wurtz or Corey-House) Use of dissimilar alkyl halides in a Wurtz reaction leads to a mixture of products that are difficult to separate.[3][4] In the Corey-House synthesis, this can occur if the initial alkyl halide used to form the Gilman reagent is still present when the second alkyl halide is added.Ensure the first step of the Corey-House synthesis (formation of the Gilman reagent) goes to completion before adding the second alkyl halide. The Wurtz reaction is best for synthesizing symmetrical alkanes.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible and efficient route is the Corey-House synthesis. This method is well-suited for coupling different alkyl groups and generally provides good yields, even for sterically hindered molecules.[6][8]

  • Step 1: Synthesize lithium di(sec-butyl)cuprate (a Gilman reagent).

  • Step 2: React the Gilman reagent with 3,3-dimethyl-2-bromopentane.

An alternative, though likely lower-yielding, method would be a Grignard reaction between 3,3-dimethyl-2-pentanone (B1585287) and a sec-butylmagnesium halide, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene.

Q2: Why is the Wurtz reaction not ideal for synthesizing this compound?

The Wurtz reaction generally fails or gives very low yields with tertiary alkyl halides due to competing elimination reactions that form alkenes.[3][5] Since a plausible disconnection of this compound would involve a tertiary halide, the Wurtz reaction is not a suitable method.

Q3: My Grignard reaction to produce the tertiary alcohol precursor is sluggish and gives a poor yield. What could be the problem?

High steric hindrance around the carbonyl group of the ketone and on the Grignard reagent can significantly slow down the desired nucleophilic addition.[1][2] The Grignard reagent may instead act as a base, deprotonating the ketone at the alpha-position to form an enolate, which upon workup reverts to the starting ketone.[1][2] Another possibility is the reduction of the ketone if the Grignard reagent has beta-hydrogens.[1][9]

Q4: How can I minimize the formation of byproducts in my Corey-House synthesis?

The Corey-House synthesis is a powerful tool for forming carbon-carbon bonds.[8] To minimize byproducts, ensure the following:

  • High Purity Reagents: Use pure alkyl halides and lithium.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is dry and use an anhydrous ether solvent.

  • Stepwise Addition: Prepare the Gilman reagent (lithium dialkylcuprate) first, and ensure the alkyllithium formation is complete before adding the cuprous iodide.[7][10] Then, add the second alkyl halide to the prepared Gilman reagent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Corey-House Synthesis

This protocol involves the preparation of a Gilman reagent followed by coupling with an appropriate alkyl halide.

Step A: Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add dry diethyl ether.

  • Add two equivalents of lithium metal (wire or granules).

  • Slowly add one equivalent of 2-bromobutane (B33332) to the stirred suspension. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • After the lithium has been consumed, the resulting solution of sec-butyllithium (B1581126) is cooled to -78 °C.

  • In a separate flask, suspend one equivalent of copper(I) iodide in dry diethyl ether and cool to -78 °C.

  • Slowly transfer the sec-butyllithium solution to the copper(I) iodide suspension via cannula. The solution will change color, indicating the formation of the Gilman reagent.

Step B: Coupling Reaction

  • To the freshly prepared Gilman reagent at -78 °C, slowly add one equivalent of 3,3-dimethyl-2-bromopentane.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Visualizations

Corey_House_Synthesis_Workflow cluster_step1 Step 1: Gilman Reagent Formation cluster_step2 Step 2: Coupling RX 2-bromobutane RLi sec-butyllithium RX->RLi + 2 Li Li Lithium Metal Gilman Lithium di(sec-butyl)cuprate RLi->Gilman + CuI CuI Copper(I) Iodide Product This compound Gilman->Product + R'-X R_prime_X 3,3-dimethyl-2-bromopentane R_prime_X->Product

Caption: Workflow for the Corey-House synthesis of this compound.

Grignard_Side_Reactions cluster_paths Reaction Pathways Ketone Sterically Hindered Ketone Desired_Addition Desired Product (Tertiary Alcohol) Ketone->Desired_Addition Nucleophilic Addition Enolization Side Product (Enolate Intermediate) Ketone->Enolization Acts as Base Reduction Side Product (Secondary Alcohol) Ketone->Reduction Hydride Transfer Grignard Grignard Reagent (R-MgX) Grignard->Desired_Addition Grignard->Enolization Grignard->Reduction

Caption: Competing side reactions in Grignard synthesis with hindered ketones.

References

Technical Support Center: Purification of Complex Alkane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of complex alkane mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of alkanes.

FAQs and Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting for various alkane purification techniques.

Fractional Distillation

Fractional distillation is a primary technique for separating alkanes based on differences in their boiling points.[1][2]

FAQs

  • Q1: When is fractional distillation a suitable method for purifying alkanes? A1: Fractional distillation is most effective for separating alkanes with significantly different boiling points.[1] As the chain length of alkanes increases, their boiling points also increase, making this method ideal for separating mixtures of alkanes with different molecular weights.[1] It is a fundamental process in petroleum refining for separating crude oil into various hydrocarbon fractions.[1]

  • Q2: How does branching affect the boiling point and separation of alkanes? A2: Branching in alkanes lowers their boiling point compared to their linear isomers of the same molecular weight. This is because branching reduces the surface area of the molecule, leading to weaker van der Waals forces. Consequently, fractional distillation can be used to separate branched and linear alkanes, with the branched isomers distilling at a lower temperature.

  • Q3: What are "theoretical plates" in fractional distillation? A3: A theoretical plate represents one cycle of vaporization and condensation.[3] A fractionating column with more theoretical plates allows for a better separation of liquids with close boiling points by effectively performing multiple simple distillations within a single apparatus.[3]

Troubleshooting Guide: Fractional Distillation

Issue Possible Cause(s) Solution(s)
Poor Separation of Components Insufficient number of theoretical plates in the fractionating column.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, glass beads, or metal sponges).[3]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column.[4] A distillation rate of about 10 drops per minute is often recommended.[4]
Poor insulation of the fractionating column.Insulate the column with glass wool or aluminum foil to prevent heat loss and ensure a proper temperature gradient.[5]
"Flooding" of the Column Heating is too vigorous.Reduce the heating rate to allow the condensed vapor (reflux) to flow back down into the distilling flask without accumulating in the column.[5]
No Distillate is Collected Thermometer is placed incorrectly.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[3]
Insufficient heating.Increase the heating mantle temperature. The distilling flask needs to be significantly hotter than the column's top to allow vapors to ascend.[5]

Logical Troubleshooting Workflow for Poor Separation in Fractional Distillation

G start Poor Separation check_rate Is the distillation rate too fast? start->check_rate reduce_heat Reduce heating rate check_rate->reduce_heat Yes check_column Is the column efficiency sufficient? check_rate->check_column No end Separation Improved reduce_heat->end increase_plates Use a longer or more efficient column check_column->increase_plates No check_insulation Is the column properly insulated? check_column->check_insulation Yes increase_plates->end insulate_column Insulate column with glass wool/foil check_insulation->insulate_column No check_insulation->end Yes insulate_column->end

Troubleshooting workflow for poor fractional distillation separation.
Urea (B33335) Adduction (Clathrate Formation)

Urea adduction is a selective method for separating linear n-alkanes from branched (iso-) and cyclic alkanes.[6]

FAQs

  • Q1: How does urea adduction work? A1: In the presence of an activator like methanol (B129727), urea molecules form crystalline complexes with straight-chain organic compounds.[6] These urea crystals have helical channels that trap linear alkanes, while branched and cyclic alkanes are excluded due to their shape.[6] The solid urea-alkane complex (adduct) can be physically separated and the n-alkanes recovered by decomposing the complex, typically with hot water.[6]

  • Q2: What is the efficiency of n-alkane separation using urea adduction? A2: Urea adduction can be highly effective, with recovery values for n-alkanes reported to be above 80%.[7][8] Successive urea adduction steps can lead to n-alkane purities of up to 99.8%.[9] However, the overall yield may decrease with successive purifications.[9]

  • Q3: Can urea adduction separate all n-alkanes from a mixture? A3: The efficiency of urea adduction can be lower for shorter-chain n-alkanes. For instance, recoveries for C16 n-alkanes can be significantly lower than for those with 20 or more carbons.[7]

Troubleshooting Guide: Urea Adduction

Issue Possible Cause(s) Solution(s)
Low Yield of n-Alkane Adduct Insufficient urea concentration.Ensure a supersaturated solution of urea in methanol is used to drive the complex formation.
Temperature is too high during crystallization.Cool the mixture to room temperature or below, as lower temperatures favor the formation of the inclusion complexes.[6]
High concentration of branched/cyclic alkanes inhibiting adduct formation.Dilute the initial mixture with an appropriate solvent like n-hexane to reduce the concentration of interfering compounds.
Low Purity of Recovered n-Alkanes Incomplete separation of the adduct from the mother liquor.Ensure thorough washing of the filtered adduct with a cold solvent (e.g., hexane) to remove residual non-adducted compounds.[10]
Co-precipitation of non-linear alkanes.Optimize the reaction conditions (temperature, solvent ratios) to enhance the selectivity for linear alkanes.
Difficulty Decomposing the Adduct Insufficient water or heat.Add hot water (around 75°C) and ensure thorough mixing to completely dissolve the urea and release the trapped n-alkanes.[6]
Molecular Sieves

Molecular sieves are crystalline materials with uniform pore sizes that can selectively adsorb molecules based on their size and shape.

FAQs

  • Q1: How are molecular sieves used for alkane purification? A1: Molecular sieves with appropriate pore diameters (e.g., 5Å) are used to trap smaller or linear molecules while allowing larger or branched molecules to pass through.[11] This selective adsorption is key to achieving high purity in alkane separation.

  • Q2: What types of molecular sieves are used for separating alkane isomers? A2: 5Å molecular sieves are commonly used to separate n-alkanes from branched and cyclic hydrocarbons. The 5Å pores allow the linear alkanes to enter and be adsorbed, while the bulkier branched and cyclic isomers are excluded.

  • Q3: How are molecular sieves regenerated? A3: Molecular sieves can be regenerated by heating them in an oven (typically 300-350°C) for several hours to drive off the adsorbed molecules.[12][13] They can then be cooled in a desiccator and reused.

Troubleshooting Guide: Molecular Sieves

Issue Possible Cause(s) Solution(s)
Inefficient Drying/Purification Molecular sieves are saturated with water or other adsorbates.Regenerate the molecular sieves by heating them in an oven at the appropriate temperature (e.g., 300-350°C for 3-3.5 hours).[12][13]
Incorrect pore size of the molecular sieve was used.Select the appropriate pore size for your application. For separating n-alkanes from branched alkanes, 5Å sieves are typically used.
Insufficient contact time.Ensure the alkane mixture has adequate contact time with the molecular sieves. This may involve gentle agitation or allowing the mixture to stand for a longer period.
Contamination of the Purified Product Dust from the molecular sieves.If necessary, filter the purified alkane mixture to remove any fine particles from the molecular sieves.
Chromatographic Techniques (HPLC and GC-MS)

Chromatography is a powerful technique for separating and analyzing complex mixtures of alkanes.

FAQs

  • Q1: Can High-Performance Liquid Chromatography (HPLC) be used to separate alkanes? A1: Yes, HPLC can be used for alkane separation. Normal-phase HPLC (NP-HPLC) with a polar stationary phase (like silica) and a non-polar mobile phase (like hexane) is often employed.[14] Reversed-phase HPLC (RP-HPLC) can also be used, but may be less effective for separating non-polar alkane isomers.

  • Q2: What is the role of Gas Chromatography-Mass Spectrometry (GC-MS) in alkane purification? A2: GC-MS is primarily an analytical technique used to assess the purity of alkane fractions obtained from other purification methods.[15][16] It provides both separation of the components in a mixture and their identification based on their mass spectra.[15][16]

  • Q3: How are alkane isomers identified using GC-MS? A3: While many alkane isomers have similar mass spectra, their different boiling points and structures lead to different retention times on the GC column.[17] By comparing the retention times and mass spectra to those of known standards, individual isomers can be identified and quantified.[17][18]

Troubleshooting Guide: GC-MS Analysis of Alkanes

Issue Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing or Fronting) Column contamination.Bake out the column at a high temperature to remove contaminants. If the problem persists, trim a small portion from the front of the column.
Improper injection technique.Ensure the injection is rapid and the sample is fully vaporized in the injection port.
Shifting Retention Times Fluctuations in oven temperature or carrier gas flow rate.Verify the stability of the GC oven temperature and the carrier gas flow rate.
Column aging.Replace the GC column if it has been used extensively or shows signs of degradation.
Ghost Peaks Contamination in the syringe, injection port, or carrier gas.Clean the syringe thoroughly between injections. Replace the septum and liner in the injection port. Ensure high-purity carrier gas is used.
Low Signal Intensity Leak in the system.Check for leaks at all fittings from the injector to the detector.
MS source requires cleaning.Perform routine maintenance and cleaning of the MS ion source.

Troubleshooting Logic for GC-MS Peak Problems

G start GC-MS Peak Problem check_shape Is peak shape poor (tailing/fronting)? start->check_shape contam Column Contamination? check_shape->contam Yes check_rt Are retention times shifting? check_shape->check_rt No bake_trim Bake out or trim column contam->bake_trim Yes contam->check_rt No end Problem Resolved bake_trim->end check_params Check oven temp & flow rate check_rt->check_params Yes check_ghost Are there ghost peaks? check_rt->check_ghost No replace_col Consider column replacement check_params->replace_col replace_col->end clean_system Clean injector, check gas purity check_ghost->clean_system Yes check_ghost->end No clean_system->end

A decision tree for troubleshooting common GC-MS peak issues.

Quantitative Data on Purification Methods

The following tables summarize typical performance metrics for various alkane purification techniques.

Table 1: Comparison of Purity and Yield for Alkane Purification Methods

Purification Method Typical Purity Achieved Typical Yield Selectivity
Fractional Distillation Moderate to High (depends on boiling point difference)HighSeparates based on boiling point (chain length and branching).
Urea Adduction High to Very High (up to 99.8% for n-alkanes)[9]Moderate to High (can be lower with successive steps)[9]Highly selective for linear n-alkanes over branched and cyclic alkanes.[6]
Molecular Sieves (5Å) HighHighHighly selective for linear alkanes over branched and cyclic alkanes based on molecular size.

Table 2: GC-MS Quantification of n-Alkanes - Method Performance

Parameter Value Notes
Linear Dynamic Range 5 to 100 nmolThe range over which the detector response is proportional to the analyte concentration.[15]
Limit of Quantification 5 nmolThe lowest amount of an analyte that can be reliably quantified.[15]
Method Recovery > 91%The percentage of the analyte of interest recovered during the entire analytical process.[15]
Intra-assay Coefficient of Variation 0.1% - 12.9%A measure of the precision of the method.[15]

Experimental Protocols

Protocol 1: Laboratory Scale Fractional Distillation

Objective: To separate a mixture of alkanes with different boiling points.

Materials:

  • Round-bottom flask

  • Heating mantle

  • Stir bar

  • Fractionating column (e.g., Vigreux or packed with glass beads)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Clamps and stands

  • Glass wool and aluminum foil (for insulation)

Procedure:

  • Add the alkane mixture to the round-bottom flask along with a stir bar, filling it to no more than two-thirds of its volume.

  • Assemble the fractional distillation apparatus as shown in diagrams, ensuring all joints are securely clamped.[5]

  • Place the thermometer correctly, with the top of the bulb level with the side arm leading to the condenser.[2]

  • Wrap the fractionating column with glass wool and then aluminum foil to insulate it.[5]

  • Turn on the cooling water to the condenser, with water entering at the bottom and exiting at the top.[4]

  • Begin heating the mixture gently.[2] Observe the condensation ring rising slowly up the column.[3]

  • Adjust the heating rate to maintain a slow and steady distillation, collecting the distillate at a rate of approximately 1 drop per second.

  • Record the temperature at which the first drop of distillate is collected. This is the boiling point of the more volatile component.

  • Collect the first fraction (the lower-boiling point alkane) in a receiving flask.

  • When the temperature begins to rise sharply, change the receiving flask to collect the next fraction.

  • Continue the distillation, collecting different fractions at their respective boiling point ranges.

  • Stop the distillation before the distilling flask runs dry.[4]

Protocol 2: Separation of n-Alkanes using Urea Adduction

Objective: To selectively separate linear n-alkanes from a mixture containing branched and/or cyclic alkanes.

Materials:

  • Alkane mixture

  • Urea

  • Methanol

  • Activator solvent (e.g., acetone)

  • n-Hexane (for washing)

  • Beakers or flasks

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Hot water bath

Procedure:

  • Prepare a saturated solution of urea in methanol. This may require gentle heating to dissolve the urea.[9]

  • Dissolve the complex alkane mixture in a minimal amount of a suitable solvent, such as n-hexane.[10] An activator like acetone (B3395972) can also be added.[10]

  • Combine the alkane solution with the saturated urea-methanol solution. A common starting point is a significant molar excess of urea to the estimated n-alkane content.[6]

  • Stir the mixture at room temperature. The formation of a white precipitate (the urea-alkane adduct) should be observed.[19]

  • Allow the mixture to stand, possibly overnight, to ensure complete crystallization.[10] Cooling the mixture can improve the yield.[6]

  • Separate the solid adduct from the liquid phase by vacuum filtration. The filtrate will contain the branched and cyclic alkanes.

  • Wash the collected solid adduct with cold n-hexane to remove any remaining non-adducted compounds.[10]

  • To recover the n-alkanes, transfer the washed adduct to a separate flask and add hot water (approximately 75°C).[6]

  • Stir the mixture until the urea dissolves completely, releasing the n-alkanes as an oily layer.

  • Separate the n-alkane layer from the aqueous urea solution using a separatory funnel.

  • Dry the recovered n-alkane fraction over an anhydrous drying agent (e.g., sodium sulfate).

Protocol 3: Drying an Alkane Solvent with Molecular Sieves

Objective: To remove trace amounts of water from an alkane solvent.

Materials:

  • Alkane solvent to be dried

  • 3Å or 4Å molecular sieves

  • Oven

  • Desiccator

  • Storage bottle with a tight-fitting cap

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a heat-resistant beaker or flask.

    • Heat the sieves in an oven at 300-350°C for at least 3 hours to remove any adsorbed water.[12][13]

    • After heating, transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.

  • Drying the Solvent:

    • Add the activated molecular sieves to the alkane solvent in a storage bottle. A common ratio is 5-10% (w/v) of sieves to solvent.

    • Seal the bottle tightly and allow it to stand for at least 12-24 hours. Occasional swirling can improve the drying efficiency.

    • The dried solvent can be carefully decanted or filtered to remove the molecular sieves before use.

Workflow for Activating and Using Molecular Sieves

G start Start: Need Dry Solvent place_sieves Place sieves in oven-safe container start->place_sieves heat_sieves Heat in oven at 300-350°C for >3 hours place_sieves->heat_sieves cool_sieves Cool sieves in a desiccator heat_sieves->cool_sieves add_to_solvent Add activated sieves to alkane solvent cool_sieves->add_to_solvent wait Allow to stand for 12-24 hours add_to_solvent->wait decant Decant or filter the dry solvent wait->decant end End: Purified Dry Solvent decant->end

A flowchart for the activation and use of molecular sieves.

References

improving resolution of C12H26 isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the separation of C12H26 isomers and other challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the resolution of C12H26 isomers in gas chromatography?

A1: The three main factors controlling chromatographic resolution are efficiency (N), selectivity (α), and the retention factor (k').[1] To improve the resolution of closely eluting isomers like those of dodecane (B42187) (C12H26), you need to optimize:

  • Capacity Factor (Temperature): Lowering the column temperature increases the interaction of analytes with the stationary phase, which can enhance separation.[2][3] A general rule is that a 25°C decrease in temperature can double the capacity factor.[3]

  • Selectivity (Stationary Phase): The choice of stationary phase is crucial for separating isomers.[2] The principle of "like dissolves like" should be applied, matching the polarity of the stationary phase to the analytes.[4] For non-polar alkanes, a non-polar stationary phase like 100% dimethylpolysiloxane is a good starting point.[5] For complex isomer separations, specialized phases such as liquid crystalline stationary phases may be necessary due to their unique selectivity towards rigid solute isomers.[6][7]

  • Efficiency (Column Dimensions): Longer columns, smaller internal diameters, and thinner stationary phase films generally lead to higher efficiency and better resolution.[1][2][3] Doubling the column length can increase resolution by about 40%.[3]

Q2: How does temperature programming improve the separation of complex mixtures like C12H26 isomers?

A2: Temperature programming, where the column oven temperature is gradually increased during the analysis, is highly effective for separating mixtures with a wide range of boiling points.[8] Its advantages include:

  • Improved Resolution: It allows for better separation of compounds that might co-elute under isothermal conditions.[8]

  • Sharper Peaks: It helps to prevent peak broadening and tailing for later-eluting compounds.[8]

  • Faster Analysis Times: By ramping the temperature, high-boiling point compounds elute faster, reducing the overall run time compared to a low-temperature isothermal analysis.[8]

Q3: When should I consider using a different stationary phase for my C12H26 isomer separation?

A3: You should consider changing the stationary phase when you are unable to achieve baseline separation of critical isomer pairs despite optimizing temperature, flow rate, and column dimensions. The stationary phase chemistry is the most powerful factor for altering selectivity.[1][2] For challenging hydrocarbon isomer separations, liquid crystalline stationary phases have shown significant advantages over conventional phases due to their shape-selective properties.[6][7]

Troubleshooting Guides

Issue 1: Poor Resolution or Peak Overlap

Symptoms:

  • Adjacent peaks are not baseline separated.

  • Difficulty in accurately integrating and quantifying individual isomers.

Possible Causes and Solutions:

CauseSolution
Suboptimal Temperature Program Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the interaction time with the stationary phase.[5][9] Lowering the initial oven temperature can also improve the resolution of early eluting peaks.[9]
Inadequate Carrier Gas Flow Rate Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[5] Operating at the optimal linear velocity for your carrier gas (e.g., hydrogen or helium) will maximize efficiency.
Insufficient Column Efficiency Use a longer column, a column with a smaller internal diameter, or a thinner stationary phase film to increase the number of theoretical plates.[1][3]
Incorrect Stationary Phase Select a stationary phase with a different selectivity. For non-polar isomers, a non-polar phase is a good start. For very similar isomers, a more selective phase like a liquid crystal phase may be required.[6][7]
Sample Overload Inject a smaller sample volume or use a higher split ratio to avoid overloading the column, which can cause peak broadening and fronting.[1][10]

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Start: Poor Resolution or Peak Overlap check_temp Is the temperature program optimized? start->check_temp adjust_temp Adjust Temperature Program: - Decrease ramp rate - Lower initial temperature check_temp->adjust_temp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes adjust_temp->check_flow adjust_flow Optimize Flow Rate: - Adjust to optimal linear velocity - Typical range: 1-2 mL/min check_flow->adjust_flow No check_column Is the column efficiency sufficient? check_flow->check_column Yes adjust_flow->check_column change_column Increase Column Efficiency: - Use a longer column - Use a smaller ID column check_column->change_column No check_phase Is the stationary phase appropriate? check_column->check_phase Yes change_column->check_phase change_phase Change Stationary Phase: - Consider a phase with different selectivity (e.g., liquid crystal) check_phase->change_phase No end_resolved Issue Resolved check_phase->end_resolved Yes change_phase->end_resolved

A logical workflow for troubleshooting poor peak resolution.

Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" pushing the peak forward.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Active sites in the injector liner, column, or stationary phase can cause peak tailing.[5][10] Use a deactivated inlet liner and, if necessary, trim the first 10-20 cm from the inlet side of the column.[5]
Column Overloading Injecting too much sample can lead to peak fronting.[10] Reduce the injection volume or increase the split ratio.
Improper Sample Vaporization Ensure the injection temperature is appropriate for the sample.[11] A contaminated or poorly chosen liner can also affect vaporization.
Column Contamination Accumulation of impurities can lead to peak shape issues.[11] Bake out the column at a high temperature or replace it if necessary.[10]

Decision Tree for Asymmetrical Peaks

Asymmetrical_Peaks start Start: Asymmetrical Peaks (Tailing or Fronting) check_shape Peak Tailing or Fronting? start->check_shape tailing_branch Tailing check_shape->tailing_branch Tailing fronting_branch Fronting check_shape->fronting_branch Fronting check_active_sites Check for Active Sites: - Use deactivated liner - Trim column inlet tailing_branch->check_active_sites check_overload Check for Column Overload: - Reduce injection volume - Increase split ratio fronting_branch->check_overload check_contamination Check for Contamination: - Bake out column - Check gas purity check_active_sites->check_contamination end_resolved Issue Resolved check_contamination->end_resolved check_vaporization Check Sample Vaporization: - Optimize injector temp - Check liner type check_overload->check_vaporization check_vaporization->end_resolved

A decision tree for diagnosing the cause of asymmetrical peaks.

Experimental Protocols

Protocol 1: Optimizing Temperature Program for C12H26 Isomer Separation

  • Initial Setup:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 100% Dimethylpolysiloxane phase.[5]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

  • Initial Temperature Program:

    • Start at an initial temperature of 40°C and hold for 3 minutes.[5]

    • Ramp the temperature at 10°C/min to 320°C.

    • Hold at 320°C for 5 minutes.

  • Optimization Steps:

    • If early eluting peaks are poorly resolved: Lower the initial temperature to 35°C or increase the initial hold time to 5 minutes.[9]

    • If peaks in the middle of the chromatogram are co-eluting: Decrease the ramp rate to 5°C/min.[5][9]

    • If the analysis time is too long and resolution is excessive: Increase the ramp rate in small increments (e.g., to 12°C/min).[9]

    • Iterate: Adjust one parameter at a time and evaluate the effect on the resolution of the target C12H26 isomer pairs.

Quantitative Data Summary

Table 1: Effect of GC Parameters on Resolution and Analysis Time

Parameter ChangeEffect on ResolutionEffect on Analysis TimeConsiderations
Increase Column Length IncreasesIncreasesHigher cost, higher inlet pressure required.
Decrease Column Internal Diameter IncreasesDecreasesLower sample capacity, requires higher split ratios.[1]
Decrease Film Thickness IncreasesDecreasesLower sample capacity, may not be suitable for highly volatile compounds.[1]
Decrease Temperature Ramp Rate IncreasesIncreasesMay lead to broader peaks for late-eluting compounds.
Switch Carrier Gas (He to H2) Can IncreaseDecreasesHydrogen is more efficient at higher linear velocities. Safety precautions are necessary.

Table 2: Typical GC-MS Parameters for Alkane Analysis

ParameterRecommended SettingPurpose
Carrier Gas Hydrogen or HeliumHydrogen allows for faster analysis.[5]
Flow Rate 1-2 mL/minA good starting point for optimization.[5]
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A typical program for a broad range of alkanes.[5]
Column Phase 100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar alkanes.[5]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard column for good efficiency and capacity.[5]
MS Source Temp. ~230 °CA common starting point for good ionization.[5]
MS Quad Temp. ~150 °CA typical setting for good mass filtering.[5]

References

Technical Support Center: Minimizing Rearrangement in Carbocation-Based Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carbocation rearrangements during alkane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is carbocation rearrangement and why does it occur during alkane synthesis?

A1: Carbocation rearrangement is a process in which an intermediate carbocation shifts to a more stable form before reacting further.[1] This phenomenon is driven by the inherent thermodynamic stability of carbocations, which follows the order: tertiary > secondary > primary.[1] If a less stable carbocation, such as a primary one, can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift, it will likely do so before the final product is formed.[2][3]

Q2: How can I predict if my reaction is susceptible to carbocation rearrangement?

A2: Rearrangement is probable if the reaction conditions generate a primary or secondary carbocation that has a neighboring carbon atom from which a hydrogen or an alkyl group can migrate to form a more stable carbocation.[4] For example, using straight-chain alkyl halides with three or more carbons in a Friedel-Crafts alkylation is likely to result in rearranged products.[1] Conversely, tertiary alkyl halides are less prone to rearrangement because they already form a stable carbocation.[1] Methyl and ethyl halides do not rearrange as they cannot form more stable carbocations.[1]

Q3: Are there specific named reactions that are known for carbocation rearrangements?

A3: Yes, the Friedel-Crafts alkylation reaction is notorious for carbocation rearrangements.[2][5] Any reaction that proceeds through an SN1 mechanism, where a carbocation intermediate is formed, can also be susceptible to rearrangement.[3][6]

Q4: What is a non-classical carbocation, and how does it relate to rearrangements?

A4: A non-classical carbocation is a carbocation where the positive charge is delocalized over three or more atoms, often involving sigma bonds.[7][8] The 2-norbornyl cation is a classic example.[9] The formation of these intermediates can lead to complex reaction outcomes and multiple products, as seen in the solvolysis of cyclobutyl and cyclopropylmethyl derivatives.[10] Understanding the potential for non-classical carbocation formation can be crucial in predicting and controlling the products of certain reactions involving small rings.[10]

Troubleshooting Guides

Problem: My Friedel-Crafts alkylation is yielding a mixture of isomers, with the major product being a rearranged alkane.

Possible Cause Troubleshooting Step Expected Outcome
Formation of an unstable primary or secondary carbocation. 1. Switch to Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method to avoid rearrangement.[1][11] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange.[4][11] The resulting ketone can then be reduced to the desired alkane.Formation of the desired straight-chain or non-rearranged alkylated product.
2. Lower the Reaction Temperature: Performing the reaction at a lower temperature can sometimes disfavor the rearrangement process, which has a higher activation energy.[11][12]An increased yield of the non-rearranged product, although the overall reaction rate may decrease.
3. Use a Bulky Alkylating Agent: While not always feasible, using a sterically hindered alkylating agent can sometimes disfavor rearrangement.This is highly substrate-dependent and may not be a general solution.
Inappropriate choice of Lewis acid catalyst. Screen Different Lewis Acid Catalysts: The strength of the Lewis acid can influence the degree of carbocation formation and subsequent rearrangement. Milder Lewis acids may lead to less rearrangement.Identification of a catalyst that promotes the desired reaction with minimal side products.

Problem: I am trying to synthesize neopentylbenzene (B92466) via Friedel-Crafts alkylation but am getting rearranged products.

Possible Cause Troubleshooting Step Expected Outcome
Inevitability of neopentyl cation rearrangement. Utilize an Alternative Synthetic Route: The primary neopentyl carbocation is highly prone to rearrangement to the more stable tertiary carbocation.[13] Alternative methods that avoid a free carbocation are necessary.Successful synthesis of neopentylbenzene without skeletal rearrangement.[14]
1. Grignard Reagent Cross-Coupling: Reacting a phenyl Grignard reagent with a neopentyl halide in the presence of a suitable catalyst can form the desired product. This approach avoids the formation of a free carbocation.[14]Formation of neopentylbenzene, although yields may be modest (around 50-60%) due to side reactions.[14]
2. Reaction of Benzyl (B1604629) Chloride with t-Butyl Lithium: This method has been reported to produce neopentylbenzenes with good yields.[15]Formation of the desired product with yields potentially up to 75%.[15]

Data Presentation

Table 1: Comparison of Synthetic Strategies to Minimize Rearrangement in Alkane Synthesis

Method Key Features Typical Yields Advantages Limitations
Friedel-Crafts Acylation-Reduction Two-step process: acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner).[12]Generally good to high.Effectively prevents carbocation rearrangement; reliable for straight-chain alkyl groups.[1][4][11]Requires an additional reduction step; not suitable for substrates sensitive to reduction conditions.
Low-Temperature Friedel-Crafts Alkylation Performing the reaction at reduced temperatures (e.g., in an ice bath).[12]Variable, often lower than at higher temperatures.Can sometimes suppress rearrangement by favoring the kinetic product.[11]May significantly slow down the reaction rate; may not completely eliminate rearrangement.
Grignard Reagent Cross-Coupling (for Neopentylbenzene) Cross-coupling of a Grignard reagent with an alkyl halide.[14]Modest (50-60%).[14]Avoids carbocation formation and rearrangement.[14]Susceptible to side reactions like Wurtz coupling; requires strict anhydrous conditions.[14]
t-Butyl Lithium with Benzyl Chlorides (for Neopentylbenzenes) Reaction of an organolithium reagent with a benzyl halide.[15]Good (up to 75% for unsubstituted neopentylbenzene).[15]High yields for specific substrates.Scope may be limited to specific starting materials.

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation-Reduction

Step 1: Friedel-Crafts Acylation

  • Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Add benzene (B151609) (as the aromatic substrate) and a suitable solvent like dichloromethane (B109758).[12]

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the stirred solution.[12]

  • Acylating Agent Addition: Slowly add propanoyl chloride dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker of ice-cold water and concentrated hydrochloric acid.[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether). Wash the organic layer with a sodium bicarbonate solution and then with water.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent by rotary evaporation to obtain the crude propiophenone. Purify the product by distillation or column chromatography.

Step 2: Clemmensen Reduction of Propiophenone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the purified propiophenone, amalgamated zinc (prepared by treating zinc granules with a mercury(II) chloride solution), and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux with stirring for several hours.

  • Work-up: After cooling, decant the aqueous layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with water and then a sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation. Purify the resulting n-propylbenzene by distillation.

Protocol 2: GC-MS Analysis of Alkylation Products

  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the crude reaction mixture or the purified product in a volatile solvent such as dichloromethane or hexane.[11]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph-mass spectrometer (GC-MS).

  • GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the expected products and any isomeric byproducts.

  • MS Analysis: Set the mass spectrometer to scan a mass range appropriate for the expected products (e.g., m/z 40-400).[11]

  • Data Interpretation: Identify the components of the mixture by comparing their mass spectra to a library of known compounds and their retention times to authentic standards if available. Quantify the relative amounts of the desired product and rearranged byproducts by integrating the peak areas in the chromatogram.

Mandatory Visualizations

Friedel_Crafts_Alkylation_Rearrangement Start Alkyl Halide + Aromatic Ring Carbocation Primary/Secondary Carbocation Start->Carbocation Forms LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Carbocation RearrangedCarbocation More Stable Secondary/Tertiary Carbocation Carbocation->RearrangedCarbocation Rearrangement (Hydride/Alkyl Shift) Alkylation Electrophilic Aromatic Substitution Carbocation->Alkylation Attacks Aromatic Ring (Minor Pathway) RearrangedCarbocation->Alkylation Attacks Aromatic Ring RearrangedProduct Rearranged Alkane Product Alkylation->RearrangedProduct Leads to DesiredProduct Desired (Minor) Alkane Product Alkylation->DesiredProduct

Caption: Friedel-Crafts alkylation pathway showing carbocation rearrangement.

Friedel_Crafts_Acylation_Reduction Start Acyl Halide + Aromatic Ring AcyliumIon Resonance-Stabilized Acylium Ion (No Rearrangement) Start->AcyliumIon Forms LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcyliumIon Acylation Electrophilic Aromatic Substitution AcyliumIon->Acylation Attacks Aromatic Ring Ketone Aryl Ketone Intermediate Acylation->Ketone Reduction Reduction (e.g., Clemmensen) Ketone->Reduction FinalProduct Desired Straight-Chain Alkane Product Reduction->FinalProduct

Caption: Acylation-reduction strategy to avoid carbocation rearrangement.

References

stability and degradation of 5-Ethyl-3,3,4-trimethylheptane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the stability and degradation of 5-Ethyl-3,3,4-trimethylheptane is limited. The information provided in this technical support center is based on established principles of alkane chemistry and data from structurally similar branched alkanes.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and experimentation of this compound.

Issue Possible Causes Troubleshooting Steps
Sample Instability/Degradation Exposure to heat, light, or strong oxidizing agents.[1]- Store in a cool, dark place in a tightly sealed container. - Avoid contact with strong oxidizers like nitric acid.[1] - For long-term storage, consider refrigeration.
Unexpected Peaks in Analysis (e.g., GC-MS) Thermal degradation in the injector port; presence of isomers or impurities.- Lower the injector temperature to the minimum required for volatilization. - Verify the purity of the initial sample. - Compare the mass spectra of unexpected peaks with known alkane fragmentation patterns.
Inconsistent Results in Stability Studies Variable oxygen exposure; inconsistent temperature or light conditions.- Ensure a controlled atmosphere (e.g., inert gas for anaerobic studies, consistent air exposure for aerobic studies). - Use a calibrated incubator or light source. - Run control samples in parallel.
Low Recovery After Extraction Adsorption to container surfaces; volatilization during sample preparation.- Use silanized glassware to minimize adsorption. - Keep samples chilled during preparation and minimize headspace in vials. - Use a suitable internal standard for quantification.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

A1: Based on studies of other branched alkanes, the primary degradation pathways are likely to be:

  • Aerobic Biodegradation: This can occur via terminal or subterminal oxidation.[2][3][4] In terminal oxidation, a methyl group is oxidized to a primary alcohol, then to an aldehyde, and finally a carboxylic acid.[2][4] Subterminal oxidation involves the hydroxylation of a methylene (B1212753) or methine carbon, leading to secondary or tertiary alcohols, which can be further oxidized to ketones.[2] Given the highly branched structure of this compound, subterminal oxidation at various points on the carbon backbone is probable.

  • Anaerobic Biodegradation: In the absence of oxygen, degradation can be initiated by the addition of fumarate (B1241708) to the alkane, forming alkylsuccinate derivatives.[3]

  • Photodegradation: While direct photodegradation of alkanes by visible light is limited, indirect processes mediated by photosensitizers (like organic matter in a solution) can generate reactive oxygen species that attack the alkane structure.[5] UV radiation can also drive the degradation of alkanes.[5] The presence of tertiary carbon atoms in branched alkanes may enhance their reactivity in photocatalytic oxidation.[6]

  • Thermal Degradation (Oxidation): At elevated temperatures, such as those in a GC injector or during combustion studies, this compound will undergo oxidation.[7][8] This process involves the formation of various smaller hydrocarbons, alcohols, ketones, and carboxylic acids.[9]

Q2: What are the expected degradation products of this compound?

A2: The degradation products will depend on the conditions:

  • Oxidative conditions: Expect a complex mixture of oxygenated compounds, including various isomers of dodecanols, dodecanones, and carboxylic acids resulting from cleavage of the carbon backbone.[9] Carbon dioxide and water are the final products of complete oxidation.[10]

  • Photocatalytic conditions: Intermediates are likely to include alcohols, with carbon dioxide and water as the end products.[6]

  • Biodegradation: Fatty acids derived from the alkane chain are common intermediates, which are then further metabolized.[4]

Q3: How should I store this compound to ensure its stability?

A3: Like other saturated aliphatic hydrocarbons, it should be stable under recommended storage conditions.[1] This typically involves storing it in a cool, dark, and well-ventilated area in a tightly sealed container to prevent exposure to light and atmospheric oxygen, which can promote degradation over time.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique. It allows for the separation of the parent compound from its potential degradation products and provides structural information for their identification. The use of a non-polar capillary column is standard for alkane analysis.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability
  • Objective: To determine the thermal degradation profile of this compound.

  • Materials: Pure this compound, GC vials with septa, GC-MS system.

  • Procedure:

    • Prepare a solution of this compound in a high-boiling point, inert solvent (e.g., n-hexadecane) at a known concentration.

    • Inject the solution into the GC-MS with the injector port set to a standard temperature (e.g., 250 °C).

    • Acquire the chromatogram and mass spectrum.

    • Incrementally increase the injector port temperature (e.g., in 20 °C steps) for subsequent injections.

    • Monitor for the appearance of new peaks and a decrease in the parent compound peak area.

    • Identify degradation products by their mass spectra.

  • Data Analysis: Plot the percentage of the parent compound remaining and the formation of major degradation products as a function of injector temperature.

Protocol 2: Assessment of Photochemical Stability
  • Objective: To evaluate the susceptibility of this compound to photodegradation.

  • Materials: Pure this compound, a suitable solvent transparent to the light source (e.g., cyclohexane), quartz cuvettes or reaction vessels, a light source (e.g., UV lamp or solar simulator), GC-MS system.

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent.

    • Prepare a control sample by wrapping a separate, identical sample in aluminum foil to exclude light.

    • Place both samples under the light source.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample for GC-MS analysis.

    • Quantify the concentration of this compound in both the exposed and control samples.

  • Data Analysis: Compare the concentration of the parent compound in the light-exposed sample to the dark control over time to determine the rate of photodegradation.

Visualizations

Aerobic_Degradation_Pathway cluster_main Aerobic Degradation of this compound cluster_oxidation Initial Oxidation Compound This compound Alcohol Secondary/Tertiary Alcohol Compound->Alcohol Monooxygenase Ketone Ketone Alcohol->Ketone Oxidation Ester Ester Ketone->Ester Baeyer-Villiger Monooxygenase FattyAcid Fatty Acid + Alcohol Ester->FattyAcid Esterase BetaOxidation β-Oxidation FattyAcid->BetaOxidation

Caption: Generalized aerobic degradation pathway for a branched alkane.

Stability_Testing_Workflow cluster_workflow Experimental Workflow for Stability Testing cluster_conditions Expose to Stress Conditions Start Prepare Solution of This compound Thermal Thermal Stress (Elevated Temp.) Start->Thermal Photo Photochemical Stress (UV/Vis Light) Start->Photo Oxidative Oxidative Stress (e.g., Air, H2O2) Start->Oxidative DarkControl Dark/Ambient Control Start->DarkControl Sampling Time-Point Sampling Thermal->Sampling Photo->Sampling Oxidative->Sampling DarkControl->Sampling Analysis GC-MS Analysis Sampling->Analysis Data Data Interpretation (Degradation Rate, Product ID) Analysis->Data End Report Findings Data->End

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation Start Unexpected Degradation Observed CheckControl Is degradation present in the control sample? Start->CheckControl SourceContamination Source material is contaminated. Verify purity. CheckControl->SourceContamination Yes AnalyticalArtifact Is it an analytical artifact? CheckControl->AnalyticalArtifact No InjectorDeg Degradation in GC injector. Lower injector temperature. AnalyticalArtifact->InjectorDeg Yes TrueDeg True degradation due to experimental conditions. AnalyticalArtifact->TrueDeg No

Caption: Decision tree for troubleshooting unexpected sample degradation.

References

Technical Support Center: Troubleshooting Low Yield in Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of branched alkanes. The information is presented in a clear question-and-answer format, addressing specific challenges in three primary synthesis methodologies: Grignard reactions, hydroisomerization, and fluid catalytic cracking (FCC).

Section 1: Grignard Reaction-Based Synthesis

Grignard reactions are a fundamental tool for forming the carbon-carbon bonds essential for creating branched alkane structures. However, these reactions are sensitive to a variety of factors that can lead to diminished yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue, often stemming from two primary sources: a passivating magnesium oxide layer on the magnesium turnings and the presence of moisture. Grignard reagents are highly reactive with water.[1]

  • Solution:

    • Activate the Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Alternatively, a small crystal of iodine can be added to the reaction flask; its disappearance indicates the reaction has started.[1]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying overnight at >120°C or by flame-drying under a vacuum and cooling under an inert atmosphere like argon or nitrogen.[1] Solvents must be anhydrous.

Q2: I'm observing a significant amount of a high molecular weight, non-branched alkane byproduct. What is causing this?

A2: This is likely due to a Wurtz-type coupling reaction, where the Grignard reagent reacts with the unreacted alkyl halide.[2]

  • Solution:

    • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This keeps the concentration of the alkyl halide low, minimizing the side reaction.[1][2]

    • Dilute Conditions: Using a larger volume of solvent can also help to keep the concentration of the alkyl halide low.

Q3: After reacting my Grignard reagent with a ketone, I recovered a large portion of my starting ketone. Why did this happen?

A3: If you are using a sterically hindered ketone, the Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, leading to enolization, rather than attacking the carbonyl carbon.[1]

  • Solution:

    • Use a Less Hindered Grignard Reagent: If possible, switch to a less bulky Grignard reagent.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can favor the desired nucleophilic addition.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.

Q4: My final product is a mixture of the desired tertiary alcohol and a secondary alcohol. What is the cause?

A4: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.

  • Solution:

    • Grignard Reagent Choice: Select a Grignard reagent without β-hydrogens if possible for the synthesis of tertiary alcohols that are prone to reduction.

Data Presentation: Impact of Reaction Conditions on Grignard Yield

The yield of Grignard reactions is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data for the synthesis of a tertiary alcohol precursor to a branched alkane.

EntryGrignard ReagentKetoneConditionsYield of Tertiary Alcohol (%)
1Ethylmagnesium Bromide (1.2 equiv)2-ButanoneStandard95
2Ethylmagnesium Bromide (2.4 equiv)2-ButanoneExcess Grignard98
3Ethylmagnesium Bromide (1.2 equiv)Ethyl AcetateStandard95
4Ethylmagnesium Bromide (2.4 equiv)Ethyl AcetateExcess Grignard99.6

Note: Yields are highly variable and depend on the specific electrophile used. The data above primarily reflects successful Grignard formation and subsequent reaction.[3]

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol Precursor via Grignard Reaction

This protocol outlines a standard procedure for preparing a Grignard reagent and reacting it with a ketone.

  • Preparation and Setup:

    • All glassware (round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Equip the flask with a magnetic stir bar and add magnesium turnings (1.2 equivalents).

  • Initiation:

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.[1] If it does not start, gentle warming or sonication may be required.

  • Grignard Reagent Formation:

    • Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.[1]

  • Reaction with Electrophile (Ketone):

    • Cool the Grignard reagent solution in an ice-water bath to 0°C.

    • Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.[1]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

    • Purify the resulting tertiary alcohol via flash column chromatography or distillation.[1]

Mandatory Visualization

grignard_troubleshooting start Low Yield in Grignard Reaction initiation Did the reaction initiate? start->initiation no_initiation Problem: No Initiation - MgO layer on Mg - Wet reagents/glassware initiation->no_initiation No side_products Were significant side products observed? initiation->side_products Yes solution_initiation Solution: - Activate Mg (crush, add I2) - Ensure anhydrous conditions no_initiation->solution_initiation end Improved Yield solution_initiation->end wurtz Wurtz coupling product (higher MW alkane)? side_products->wurtz Yes wurtz_solution Solution: - Slow addition of alkyl halide - Maintain dilute conditions wurtz->wurtz_solution Yes enolization Starting ketone recovered? wurtz->enolization No wurtz_solution->end enolization_solution Solution: - Use less hindered Grignard - Lower temperature - Add CeCl3 enolization->enolization_solution Yes reduction Secondary alcohol formed? enolization->reduction No enolization_solution->end reduction_solution Solution: - Use Grignard without  β-hydrogens reduction->reduction_solution Yes reduction->end No reduction_solution->end

Caption: Troubleshooting flowchart for low yield in Grignard reactions.

Section 2: Hydroisomerization

Hydroisomerization is a key industrial process for converting linear alkanes into their more valuable branched isomers. The efficiency of this process is highly dependent on the catalyst and reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a rapid decrease in catalyst activity. What are the likely causes?

A1: Catalyst deactivation in hydroisomerization is often due to poisoning by impurities in the feedstock or the formation of coke deposits on the catalyst surface.

  • Feedstock Impurities: Sulfur and nitrogen compounds are common poisons for the metallic and acidic sites of bifunctional catalysts.[4]

    • Solution: Implement a rigorous feed purification step to remove sulfur and nitrogen-containing compounds before the hydroisomerization reactor.

  • Coke Deposition: At higher temperatures, side reactions can lead to the formation of carbonaceous deposits (coke) that block the active sites and pores of the catalyst.

    • Solution: Optimize the reaction temperature and hydrogen partial pressure to minimize coke formation. A higher hydrogen pressure can suppress coke-forming reactions. Periodic catalyst regeneration by controlled combustion of the coke may be necessary.

Q2: The selectivity towards the desired branched isomers is low, with a high amount of cracked products. How can I improve this?

A2: Low selectivity is often a result of an imbalance between the metal and acid functions of the catalyst or operating at too high a temperature. The Brønsted acid sites are responsible for both isomerization and cracking.[5]

  • Solution:

    • Catalyst Selection: Choose a catalyst with an optimal balance of metal and acid sites. Zeolites with a one-dimensional pore structure and moderate acidity, such as ZSM-22 or SAPO-11, often exhibit higher selectivity to isomers.[6]

    • Optimize Reaction Temperature: Lowering the reaction temperature generally favors isomerization over cracking.[7]

    • Catalyst Modification: The acidity of the catalyst can be tailored to improve selectivity. For example, dealumination of zeolites can enhance isomer yields.[5]

Data Presentation: Comparison of Zeolite Catalysts in n-Heptane Hydroisomerization

The choice of catalyst significantly impacts the conversion and selectivity of hydroisomerization reactions. The following table compares the performance of different Pt-supported zeolite catalysts in the hydroisomerization of n-heptane.

Catalystn-Heptane Conversion (%)i-Heptane Yield (%)Multi-branched i-Heptane Yield (%)
Pt/ZSM-22 (PZH-0.3)81.176.4-
Pt/ZSM-22 (PZH-0.5)--13.6
Pt/ZSM-5--Lower than PZH-0.5
Pt/H-Beta7828-
Pt-H-Beta (acid-leached)6753-

Data compiled from multiple sources. Conditions may vary.[5][8]

Experimental Protocols

Protocol 2: Laboratory-Scale Hydroisomerization of n-Heptane

This protocol describes a general procedure for testing the performance of a bifunctional catalyst in the hydroisomerization of a model compound, n-heptane.

  • Catalyst Preparation and Activation:

    • Load the catalyst (e.g., Pt/H-ZSM-22) into a fixed-bed reactor.

    • Activate the catalyst in situ by heating under a flow of hydrogen to reduce the metal component.

  • Reaction Setup:

    • The reactor is typically a stainless steel tube heated in a furnace.

    • A high-pressure pump is used to feed the liquid n-heptane.

    • A mass flow controller regulates the hydrogen flow.

    • A back-pressure regulator maintains the desired reaction pressure.

  • Reaction Execution:

    • Set the desired reaction temperature (e.g., 260°C) and pressure.

    • Introduce the n-heptane feed and hydrogen into the reactor at the desired flow rates.

    • Allow the reaction to reach a steady state.

  • Product Analysis:

    • The reactor effluent is cooled, and the liquid and gas phases are separated.

    • Analyze the liquid products using gas chromatography (GC) to determine the conversion of n-heptane and the selectivity to various isomers and cracking products.

    • The gaseous products can also be analyzed by GC.

Mandatory Visualization

hydroisomerization_pathway cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site (Zeolite) n_alkane n-Alkane n_alkene n-Alkene n_alkane->n_alkene - H2 n_alkene->n_alkane + H2 carbenium_ion Carbenium Ion n_alkene->carbenium_ion + H+ iso_alkene iso-Alkene iso_alkane iso-Alkane iso_alkene->iso_alkane + H2 iso_carbenium_ion iso-Carbenium Ion iso_alkene->iso_carbenium_ion + H+ iso_alkane->iso_alkene - H2 carbenium_ion->n_alkene - H+ carbenium_ion->iso_carbenium_ion Isomerization iso_carbenium_ion->iso_alkene - H+ cracked_products Cracked Products iso_carbenium_ion->cracked_products β-scission (Cracking)

Caption: Reaction pathway for n-alkane hydroisomerization.

Section 3: Fluid Catalytic Cracking (FCC)

Fluid catalytic cracking is a major refinery process used to convert high-boiling, high-molecular-weight hydrocarbon fractions into more valuable gasoline, olefinic gases, and other products. Optimizing the yield of branched alkanes in the gasoline fraction is a key objective.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The yield of gasoline is lower than expected, with a high production of light gases and coke. What is causing this?

A1: This is often a sign of "overcracking," which can be caused by several factors, including a high catalyst-to-oil ratio, high reaction temperature, or a catalyst with excessively high activity.

  • Solution:

    • Optimize Catalyst-to-Oil (C/O) Ratio: Increasing the C/O ratio generally increases conversion, but beyond an optimal point, it can lead to overcracking, resulting in higher yields of light gases and coke at the expense of gasoline.[9][10] Reducing the C/O ratio can improve gasoline selectivity.

    • Adjust Reaction Temperature: Lowering the reactor temperature can reduce the severity of the cracking reactions, decreasing the production of light gases and coke.

    • Catalyst Selection: Utilize a catalyst with an appropriate activity and selectivity for your specific feedstock and desired product slate.

Q2: How does the choice of catalyst affect the yield of branched alkanes in the gasoline fraction?

A2: The properties of the FCC catalyst, particularly the type of zeolite and the matrix composition, play a crucial role in determining the product distribution.

  • Zeolite Properties: Zeolites like ZSM-5 can be added to the catalyst formulation to increase the production of light olefins and enhance the octane (B31449) number of the gasoline, which is related to the degree of branching.

  • Matrix Activity: The catalyst matrix also contributes to the cracking of larger molecules in the feed. The balance between the zeolite and matrix activity is important for optimizing the overall product slate.

Data Presentation: Impact of Catalyst-to-Oil Ratio on FCC Product Yields

The catalyst-to-oil (C/O) ratio is a critical operating parameter in FCC that significantly influences product distribution.

C/O RatioVGO Conversion (%)Gasoline Yield (%)Light Gases Yield (%)Coke Yield (%)
136.8020.33--
3----
578.52---
7>78.5249.63IncreasedIncreased

Data is for the catalytic cracking of vacuum gas oil (VGO) at 550°C and a reaction time of 5 seconds.[9]

Product Distribution from Catalytic Cracking of H-Oil Heavy Atmospheric Gas Oil (HAGO) with Different Catalysts

Product Yield (wt %)Catalyst BCatalyst CCatalyst G
Dry Gas2.12.02.0
LPG11.29.79.7
Gasoline30.031.531.5
LCO24.324.324.3
HCO18.018.018.0
Slurry Oil9.49.49.4
Coke5.05.15.1

Data interpolated at a constant conversion of 48.3 wt %.[11]

Experimental Protocols

Protocol 3: Bench-Scale Fluid Catalytic Cracking

This protocol provides a general outline for conducting a catalytic cracking experiment in a laboratory-scale riser simulator.

  • Experimental Setup:

    • A bench-scale riser simulator reactor is used to mimic the conditions of a commercial FCC unit.[9]

    • The setup includes a system for feeding the hydrocarbon, a reactor where the catalyst is fluidized, and a product collection and analysis system.

  • Catalyst Loading and Pre-treatment:

    • The desired amount of FCC catalyst is loaded into the reactor.

    • The catalyst is pre-treated under appropriate conditions, which may include steaming to simulate commercial equilibrium catalyst.

  • Reaction:

    • The reactor is heated to the desired temperature (e.g., 515°C).[12]

    • The hydrocarbon feed (e.g., vacuum gas oil) is injected into the reactor at a controlled rate to achieve the target catalyst-to-oil ratio.[12]

    • The reaction is allowed to proceed for a specific residence time (typically a few seconds).

  • Product Separation and Analysis:

    • The cracked products are separated from the catalyst.

    • Gaseous products are analyzed by online gas chromatography.[12]

    • Liquid products are collected and analyzed by simulated distillation gas chromatography to determine the yields of gasoline, light cycle oil (LCO), and other fractions.[12]

Mandatory Visualization

fcc_workflow cluster_feed Feed System cluster_reactor Riser Reactor cluster_separation Separation cluster_products Product Fractionation cluster_regeneration Catalyst Regeneration feed Vacuum Gas Oil (VGO) riser VGO + Hot Catalyst (Cracking Occurs) feed->riser cyclone Cyclone Separator riser->cyclone stripper Steam Stripper cyclone->stripper Spent Catalyst fractionator Fractionator cyclone->fractionator Cracked Products regenerator Regenerator (Coke Burn-off) stripper->regenerator gasoline Gasoline (Branched Alkanes) fractionator->gasoline light_gases Light Gases fractionator->light_gases lco LCO fractionator->lco hot_catalyst Hot Regenerated Catalyst regenerator->hot_catalyst hot_catalyst->riser

Caption: Simplified workflow of a Fluid Catalytic Cracking (FCC) unit.

Section 4: Purification and Analysis

Obtaining a high-purity branched alkane product often requires a dedicated purification step to remove unreacted starting materials, byproducts, and isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I separate branched alkanes from linear alkanes in my product mixture?

A1: Urea (B33335) adduction is a highly effective method for this separation. Linear alkanes form crystalline inclusion complexes with urea, while branched and cyclic alkanes are excluded due to their shape. The solid urea-alkane complex can be separated by filtration, and the linear alkanes can be recovered by dissolving the complex in water.

Experimental Protocols

Protocol 4: Purification of Branched Alkanes by Urea Adduction

This protocol describes a method to selectively remove linear alkanes from a mixture, thereby enriching the branched alkane content.

  • Preparation:

    • Prepare a saturated solution of urea in methanol (B129727) (approximately 175 mg/mL).[13]

    • Dissolve the crude alkane mixture in a minimal amount of a suitable solvent like n-hexane.

  • Adduct Formation:

    • Add the urea-saturated methanol solution to the alkane solution.

    • Allow the mixture to stand, often overnight at room temperature, for the urea-n-alkane adduct to crystallize.[13]

  • Separation:

    • Collect the solid adduct by vacuum filtration. The filtrate contains the enriched branched and cyclic alkanes.

    • Wash the collected crystals with a small amount of cold n-hexane to remove any remaining non-adducted compounds.

  • Recovery of Branched Alkanes:

    • Combine the filtrate and the hexane (B92381) washings.

    • Wash the combined organic solution with water to remove any dissolved urea and methanol.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the purified branched alkane fraction.

Protocol 5: GC-MS Analysis of Branched Alkane Isomers

This protocol provides general guidelines for the analysis of branched alkane products.

  • Sample Preparation:

    • Dilute the purified alkane sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column is typically used for hydrocarbon analysis.[14]

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An optimized temperature program is crucial for separating isomers. This usually involves a slow ramp rate.

  • MS Conditions:

    • Ionization: Electron ionization (EI) is standard.

    • Mass Analyzer: A quadrupole or ion trap analyzer is common.

  • Data Analysis:

    • Branched alkanes often show characteristic fragmentation patterns, with preferential cleavage at the branching point leading to more stable secondary or tertiary carbocations.[15] The mass spectra will show a lack of the smooth exponential decay of fragment ions seen in linear alkanes.[15]

    • Identification is confirmed by comparing the obtained mass spectra and retention times with those of authentic standards or library spectra (e.g., NIST).

Mandatory Visualization

purification_analysis_workflow start Crude Product (Branched + Linear Alkanes) urea_adduction Urea Adduction start->urea_adduction filtration Filtration urea_adduction->filtration filtrate Filtrate: Enriched Branched Alkanes filtration->filtrate solid Solid: Urea-Linear Alkane Adduct filtration->solid workup Aqueous Workup & Solvent Evaporation filtrate->workup pure_product Purified Branched Alkanes workup->pure_product gc_ms GC-MS Analysis pure_product->gc_ms results Structure Confirmation & Purity Assessment gc_ms->results

Caption: Workflow for the purification and analysis of branched alkanes.

References

Technical Support Center: Purification of Synthetic 5-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of synthetically prepared 5-Ethyl-3,3,4-trimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthetic sample of this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in branched alkanes can include:

  • Structural Isomers: Other C12H26 isomers that may form during the synthesis, such as other trimethylheptanes or ethyl-methylheptanes.[1] For instance, 5-Ethyl-2,3,4-trimethylheptane is a possible isomeric impurity.[2]

  • Unreacted Starting Materials: Depending on the synthesis, these could be various smaller hydrocarbons or halogenated alkanes.

  • Byproducts from Side Reactions: These can include alkenes (from elimination reactions), alcohols (if water is present), or higher molecular weight alkanes (from over-alkylation).[1]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., hexane (B92381), ether, tetrahydrofuran).

  • Reagents: Traces of catalysts or unconsumed reagents.

Q2: Which analytical techniques are best suited for identifying impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying and quantifying volatile impurities in alkanes.[3][4] The gas chromatograph separates the different components of the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, which aids in structural elucidation.[3] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.[3][5]

Q3: What is the most effective method for purifying this compound?

A3: For alkanes, fractional distillation is often the most effective purification method on a larger scale, provided there is a sufficient difference in the boiling points of the desired product and the impurities.[6] For high-purity samples or when dealing with isomers with very close boiling points, preparative gas chromatography (prep-GC) or adsorption chromatography on silica (B1680970) gel or alumina (B75360) can be employed.[6][7]

Q4: My purified product still shows multiple peaks on the GC trace. What should I do?

A4: If fractional distillation was used, this indicates the presence of impurities with boiling points very close to your product. In this case, consider using a more efficient distillation column or switching to a chromatographic method like prep-GC. If chromatography was used, optimizing the stationary phase, mobile phase, and column length can improve separation.

Troubleshooting Guides

Issue Possible Cause Recommended Actions
Low Purity After Distillation Boiling points of impurities are too close to the product.- Increase the efficiency of the distillation column (e.g., use a longer column or one with a higher number of theoretical plates).- Consider purification by preparative gas chromatography.
Presence of Unsaturated Impurities (Alkenes) Incomplete reaction or side reactions during synthesis.- Catalytic hydrogenation can convert alkenes to the desired alkane.- Treatment with a mild oxidizing agent followed by extraction may remove some alkenes.
Residual Solvent Peaks in GC-MS Incomplete removal of solvent after extraction or chromatography.- Dry the product under high vacuum for an extended period.- Perform a solvent exchange by dissolving the product in a lower-boiling point solvent and re-evaporating.
Sample Appears Cloudy or Contains Particulates Presence of inorganic salts or other insoluble impurities.- Wash the organic solution with deionized water and brine before drying.- Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) before analysis or final use.

Experimental Protocols

Protocol 1: General Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings). Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation: Slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. The boiling point will need to be determined experimentally or from literature sources if available.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a high-purity volatile solvent such as hexane or ethyl acetate.[6]

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms), as this is suitable for separating nonpolar compounds like alkanes.[6]

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of both volatile and less volatile components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a wide mass range (e.g., m/z 40-400) to detect a variety of potential impurities.

  • Data Analysis: Identify the main peak corresponding to this compound based on its mass spectrum. Analyze smaller peaks to identify and quantify impurities.

Purification Workflow

PurificationWorkflow Purification and Analysis Workflow for this compound A Crude Synthetic Product B Fractional Distillation A->B C Purity Check (GC-MS) B->C D Is Purity > 99%? C->D E Preparative GC or Column Chromatography D->E No G Pure this compound D->G Yes F Final Purity Analysis (GC-MS) E->F F->D

Caption: A logical workflow for the purification and analysis of synthetic this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Alkane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of reaction conditions for alkane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to aid in your research.

Frequently Asked Questions (FAQs)

Q1: My alkane functionalization reaction has a very low yield. What are the common causes and how can I improve it?

A1: Low yields in alkane functionalization are a frequent challenge. The primary reasons often revolve around inefficient C–H activation, catalyst deactivation, or unfavorable reaction kinetics. Here are some common causes and potential solutions:

  • Inefficient C–H Activation: The inert nature of C–H bonds in alkanes often requires significant energy input to initiate the reaction.

    • Troubleshooting:

      • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, be mindful of potential side reactions or catalyst degradation at higher temperatures.

      • Optimize Catalyst Loading: Insufficient catalyst concentration can lead to low conversion. Conversely, excessively high loading can sometimes lead to side reactions or catalyst aggregation. A screening of catalyst loading is recommended.

      • Choice of Catalyst: The catalyst itself is crucial. If you are using a known catalyst, ensure its purity and activity. It may be necessary to screen different catalysts to find one that is more effective for your specific substrate and reaction type.

  • Catalyst Deactivation: The catalyst may lose its activity during the reaction. This can be due to poisoning, coking (formation of carbonaceous deposits), or thermal degradation.

    • Troubleshooting:

      • Purify Reactants and Solvents: Impurities in the alkane, solvent, or other reagents can act as catalyst poisons.

      • Modify Reaction Conditions: Lowering the reaction temperature or pressure might prevent thermal degradation or reduce coke formation.

      • Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. For example, coke can sometimes be removed by calcination.

  • Sub-optimal Reaction Conditions: Other parameters like solvent, pressure, and reaction time play a critical role.

    • Troubleshooting:

      • Solvent Screening: The solvent can significantly influence the solubility of reactants and the stability of intermediates. A solvent screen is often a valuable optimization step.

      • Pressure Adjustment: For reactions involving gaseous alkanes, increasing the pressure can enhance their concentration in the reaction mixture and improve the reaction rate.

      • Time Study: The reaction may not have reached completion. Run a time course study to determine the optimal reaction time. Conversely, extended reaction times can sometimes lead to product decomposition.

For a general guide on improving reaction yields, a systematic approach is often beneficial.

Q2: I am observing poor regioselectivity in my reaction. How can I control which C-H bond is functionalized?

A2: Achieving high regioselectivity is a central challenge in alkane functionalization due to the presence of multiple, electronically similar C-H bonds. The selectivity is often governed by a combination of steric and electronic factors.

  • Steric Hindrance: Bulky catalysts or directing groups can favor functionalization at less sterically hindered C-H bonds (e.g., primary over secondary or tertiary).

    • Troubleshooting:

      • Ligand Modification: In transition metal catalysis, the ligands play a critical role in controlling selectivity. Experimenting with ligands of varying steric bulk can significantly influence the regiochemical outcome.

      • Substrate Modification: If possible, introducing a bulky directing group on the substrate can guide the catalyst to a specific C-H bond.

  • Electronic Effects: The inherent reactivity of C-H bonds (tertiary > secondary > primary) can dominate in radical reactions. In contrast, some catalytic systems can favor primary C-H bonds.

    • Troubleshooting:

      • Catalyst Choice: Different metal catalysts exhibit different intrinsic selectivities. For example, some rhodium catalysts are known for their ability to functionalize terminal C-H bonds.

      • Reaction Mechanism: Understanding the reaction mechanism is key. For radical reactions, it can be difficult to override the inherent reactivity of the C-H bonds. For organometallic pathways, ligand and metal choice offer more control.

  • Directing Groups: The use of a directing group on the substrate is a powerful strategy to achieve high regioselectivity. The directing group coordinates to the catalyst, bringing it into close proximity to a specific C-H bond.

Q3: My photoredox-mediated alkane functionalization is not working. What should I check?

A3: Photoredox catalysis offers a mild approach to alkane functionalization, but several factors can affect its success.

  • Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst. The intensity of the light can also be a critical parameter.

  • Oxygen Sensitivity: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Ensure your reaction is properly degassed.

  • Reagent Purity: Impurities can interfere with the catalytic cycle. Use purified solvents and reagents.

  • Catalyst Choice: The redox potential of the photocatalyst must be matched to the substrates.

  • Reaction Setup: Ensure the reaction vessel is transparent to the wavelength of light being used and that the light source is positioned to provide uniform irradiation.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield

This guide provides a systematic approach to diagnosing and resolving low reaction yields.

Is there any conversion of the starting material?

  • No/Very Low Conversion:

    • Verify Reagent Activity:

      • Is the catalyst active? If it's a commercial catalyst, check the specifications and storage conditions. If synthesized in-house, verify its characterization.

      • Are other reagents (e.g., oxidants) fresh and active?

    • Check Reaction Setup:

      • Is the temperature correct and stable?

      • Is the stirring adequate?

      • For pressurized reactions, is the pressure maintained?

    • Re-evaluate Reaction Conditions:

      • The reaction may require more forcing conditions (higher temperature, longer time).

      • The chosen solvent may be inappropriate.

  • Partial Conversion:

    • Catalyst Deactivation:

      • Does the reaction stop after a certain time? This is a strong indicator of catalyst deactivation.

      • Consider the possibility of product inhibition, where the product itself deactivates the catalyst.

    • Insufficient Reagents:

      • Is there enough of the limiting reagent?

      • For bimolecular reactions, is the stoichiometry correct?

    • Reaction Equilibrium:

      • The reaction may have reached equilibrium. Consider ways to shift the equilibrium (e.g., removing a byproduct).

  • Full Conversion but Low Isolated Yield:

    • Product Decomposition:

      • Is the product unstable under the reaction conditions or during workup?

      • Consider running the reaction for a shorter time or modifying the workup procedure.

    • Workup Issues:

      • Is the product being lost during extraction or purification?

      • Verify the solubility of your product in the extraction solvents.

      • Consider alternative purification methods.

Guide 2: Troubleshooting Catalyst Deactivation

Catalyst deactivation is a common issue that can manifest as a reaction stalling or a gradual decrease in reaction rate.

Diagnostic Workflow:

Validation & Comparative

A Comparative Analysis of 5-Ethyl-3,3,4-trimethylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 5-Ethyl-3,3,4-trimethylheptane and a selection of its structural isomers. The C12H26 alkane series, with its 355 possible isomers, presents a rich landscape for studying the effects of molecular branching on physicochemical properties. Understanding these relationships is crucial for applications ranging from fuel and lubricant development to the design of non-polar solvents and standards in analytical chemistry. This document offers a side-by-side comparison of key physical properties, detailed experimental protocols for synthesis and analysis, and a visualization of the structural relationships between these compounds.

Comparative Analysis of Physicochemical Properties

The degree of branching in alkanes significantly influences their physical properties. Generally, for a given carbon number, increased branching leads to a lower boiling point due to a reduction in the molecule's surface area, which in turn weakens the intermolecular van der Waals forces. Conversely, a more compact and symmetrical structure can lead to a higher melting point, as the molecules can pack more efficiently into a crystal lattice.

Below is a comparison of the physical properties of this compound and four of its isomers, including the straight-chain n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane. The data presented is a combination of experimental values and high-quality computed estimates where experimental data is unavailable.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
Target Compound This compound62198-73-6C₁₂H₂₆170.33199 (estimated)0.785 (estimated)1.437 (estimated)
Isomer 1n-Dodecane112-40-3C₁₂H₂₆170.33216.2[1]0.7495 at 20°C[1]1.421 at 20°C
Isomer 22,2,4,6,6-Pentamethylheptane13475-82-6C₁₂H₂₆170.33177.65[2]0.7487 at 20°C[2]1.419 - 1.423 at 20°C
Isomer 33,3,5,5-Tetramethyloctane22981848C₁₂H₂₆170.33193.3 (calculated)0.778 (calculated)1.434 (calculated)
Isomer 42,3,4,5,6-Pentamethylheptane27574-98-7C₁₂H₂₆170.33200.2 (calculated)0.781 (calculated)1.436 (calculated)
Isomer 55-Ethyl-2,4,4-trimethylheptane62198-64-5C₁₂H₂₆170.33194.2 (calculated)0.779 (calculated)1.435 (calculated)

Experimental Protocols

Detailed experimental data for the synthesis and analysis of many highly branched alkanes is not always readily available in the literature. Therefore, this section provides robust, generalized protocols for the synthesis and characterization of such compounds, which can be adapted for this compound and its isomers.

Synthesis of Highly Branched Alkanes via Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes is the Grignard reaction, which involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound, followed by dehydration and hydrogenation.

Illustrative Synthesis of this compound:

This hypothetical two-step synthesis illustrates the general approach.

Step 1: Synthesis of the Tertiary Alcohol (5-Ethyl-3,3,4-trimethylheptan-4-ol)

  • Preparation of the Grignard Reagent (sec-Butylmagnesium bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2,2-dimethyl-3-pentanone (B1295208) (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude tertiary alcohol.

Step 2: Reduction of the Tertiary Alcohol to the Alkane

  • Dehydration: The crude tertiary alcohol can be dehydrated to a mixture of alkenes using a variety of methods, such as heating with a strong acid (e.g., sulfuric acid or phosphoric acid) or by passing the alcohol vapor over a heated alumina (B75360) catalyst.

  • Hydrogenation: The resulting mixture of alkenes is then dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is typically carried out in a Parr shaker or a similar hydrogenation apparatus until the uptake of hydrogen ceases.

  • Purification: After hydrogenation, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude alkane can be purified by fractional distillation to yield the final product, this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for separating and identifying isomers of alkanes.

  • Instrumentation: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The retention time of the compound is used for initial identification, which is then confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST). Branched alkanes often show characteristic fragmentation patterns, with preferential cleavage at the branching points leading to the formation of stable carbocations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of alkanes.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified alkane in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The chemical shifts of protons on sp³ hybridized carbons in alkanes typically appear in the upfield region of the spectrum (δ 0.5-2.0 ppm). The multiplicity of the signals (singlet, doublet, triplet, etc.) and the integration values provide information about the connectivity of the protons.

  • ¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms provide information about their local chemical environment. Carbons in more sterically hindered environments or those with more branching will have distinct chemical shifts. For example, quaternary carbons will appear as singlets and will have characteristic chemical shifts.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and its selected isomers, highlighting the variation in their carbon skeletons.

G Structural Relationship of Dodecane Isomers C12H26 C12H26 Alkanes n_dodecane n-Dodecane (Linear) C12H26->n_dodecane Isomer of pentamethylheptane 2,2,4,6,6-Pentamethylheptane (Highly Branched) C12H26->pentamethylheptane Isomer of tetramethyloctane 3,3,5,5-Tetramethyloctane (Symmetrically Branched) C12H26->tetramethyloctane Isomer of pentamethylheptane2 2,3,4,5,6-Pentamethylheptane (Distributed Branching) C12H26->pentamethylheptane2 Isomer of target This compound (Target Compound) C12H26->target Isomer of isomer5 5-Ethyl-2,4,4-trimethylheptane (Related Isomer) C12H26->isomer5 Isomer of

References

Spectroscopic Validation of 5-Ethyl-3,3,4-trimethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 5-Ethyl-3,3,4-trimethylheptane against a structural isomer, 2,2,6,6-tetramethylheptane. This comparison is crucial for the unambiguous identification and validation of these structures in research and development settings. The guide outlines the expected outcomes from key spectroscopic techniques—¹H NMR, ¹³C NMR, and Mass Spectrometry—supported by detailed experimental protocols.

Structural Comparison

This compound and its isomer, 2,2,6,6-tetramethylheptane, share the same molecular formula (C₁₂H₂₆) and molecular weight (170.33 g/mol ). However, their distinct branching patterns lead to unique spectroscopic signatures, allowing for their differentiation.

This compound is a branched alkane with a heptane (B126788) backbone substituted with an ethyl group at position 5 and methyl groups at positions 3, 3, and 4.

2,2,6,6-Tetramethylheptane is also a branched alkane with a heptane backbone, but it is substituted with two methyl groups at both positions 2 and 6.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for both compounds. These predictions are based on established principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment, and the splitting pattern reveals the number of neighboring protons.

Structure Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns
This compound Multiple overlapping signals expected in the range of 0.8-1.5 ppm. Protons on the ethyl and methyl groups will appear as triplets and doublets/singlets, respectively, with complex splitting for the methine and methylene (B1212753) protons on the heptane backbone.
2,2,6,6-Tetramethylheptane Three distinct signals are expected: a singlet for the eighteen protons of the six methyl groups, a singlet for the four protons of the two methylene groups at C3 and C5, and a triplet for the two protons of the central methylene group at C4.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift (δ) of each carbon atom is unique to its local electronic environment.

Structure Predicted ¹³C NMR Chemical Shifts (ppm)
This compound Multiple distinct signals are expected for the twelve carbon atoms due to the lack of symmetry. Signals for methyl, methylene, methine, and quaternary carbons will appear in characteristic regions of the alkane spectrum (approx. 10-50 ppm).
2,2,6,6-Tetramethylheptane Due to the high degree of symmetry, only four distinct signals are expected: one for the six equivalent methyl carbons, one for the two equivalent methylene carbons at C3 and C5, one for the central methylene carbon at C4, and one for the two equivalent quaternary carbons at C2 and C6.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The fragmentation of branched alkanes is primarily driven by the formation of stable carbocations.

Structure Predicted Key Mass Spectrometry Fragments (m/z)
This compound The molecular ion peak (M⁺) at m/z 170 may be weak or absent. Key fragments are expected from cleavage at the branching points, leading to the formation of stable tertiary and secondary carbocations. Common losses would include ethyl (M-29), propyl (M-43), and butyl (M-57) radicals.
2,2,6,6-Tetramethylheptane The molecular ion peak (M⁺) at m/z 170 is also expected to be weak. The most prominent peak is likely to be from the loss of a tert-butyl group (M-57), forming a stable tert-butyl cation at m/z 57.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like hexane (B92381) or methanol) into the mass spectrometer via a suitable inlet system, such as gas chromatography (GC-MS) for volatile compounds or direct infusion.

  • Ionization: Utilize electron ionization (EI) as the ionization method. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualized Workflows

The following diagrams illustrate the logical workflows for spectroscopic validation and structural comparison.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample Synthesized Compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS Mass Spectrometry Sample->MS Compare Compare with Predicted Spectra NMR->Compare MS->Compare Validate Structure Validated Compare->Validate

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Structural_Comparison_Workflow cluster_isomers Isomeric Structures cluster_spectra Spectroscopic Data cluster_differentiation Structural Differentiation Isomer1 5-Ethyl-3,3,4- trimethylheptane Spectra1 NMR & MS Data (Isomer 1) Isomer1->Spectra1 Isomer2 2,2,6,6- Tetramethylheptane Spectra2 NMR & MS Data (Isomer 2) Isomer2->Spectra2 Analysis Comparative Analysis Spectra1->Analysis Spectra2->Analysis Differentiation Unambiguous Identification Analysis->Differentiation

Caption: Logical workflow for the structural differentiation of isomers using spectroscopic data.

Navigating the Isomeric Maze: A Comparative Guide to Mass Spectral Libraries for C12H26 Isomer Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the meticulous work of identifying C12H26 isomers, the choice of a mass spectral library is a critical decision that directly impacts the accuracy and efficiency of their analytical workflows. This guide provides an objective comparison of three prominent mass spectral libraries—the NIST Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and MassBank—evaluating their performance and utility for the specific challenge of dodecane (B42187) isomer identification. This comparison is supported by a summary of quantitative data, detailed experimental protocols, and visualizations to aid in informed decision-making.

The structural diversity of C12H26 isomers presents a significant analytical challenge. With 355 possible structural isomers, distinguishing between these closely related compounds requires high-quality mass spectral data and robust library search capabilities. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this purpose, and the underlying mass spectral library is the cornerstone of confident isomer identification.

At a Glance: Comparing the Leading Mass Spectral Libraries

The selection of a mass spectral library often involves a trade-off between the comprehensiveness of the database, the quality of the spectral data, and the cost of access. The following table summarizes the key quantitative and qualitative features of the NIST Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and MassBank, with a focus on their relevance for C12H26 isomer analysis.

FeatureNIST Mass Spectral LibraryWiley Registry of Mass Spectral DataMassBank
Library Size (Total EI Spectra) Over 394,000Over 1.18 millionOver 119,000
C12H26 Isomer Coverage Contains spectra for n-dodecane and several branched isomers (e.g., 2,6-dimethyldecane, 2,2-dimethyldecane). The exact total number of C12H26 isomers is not explicitly stated.As the largest commercially available library, it is expected to have the most comprehensive coverage of C12H26 isomers, though a specific count is not publicly available.[1][2][3]Contains a spectrum for n-dodecane. Coverage of other C12H26 isomers appears limited based on public search results.
Data Quality & Curation Highly curated and evaluated spectra, with a significant portion measured at NIST under controlled conditions to ensure high quality and reliability.[4]Data is curated and reviewed by internal and external experts, with rigorous protocols from data acquisition to inclusion in the database.[2][5]An open-access repository with user-submitted data. Employs an automated validation pipeline to ensure data quality and adherence to formatting standards.[6]
Search Algorithm Sophisticated search algorithms, including options for spectrum similarity, neutral loss, and the use of retention indices to improve identification confidence.Advanced search capabilities, often integrated with instrument software, providing robust tools for unknown identification.Offers various search functionalities, including compound, spectral, and structure searches.
Accessibility Available for purchase and integrated into most commercial GC-MS software. A selection of spectra is freely accessible via the NIST Chemistry WebBook.[4]Commercial product available for purchase and integration with various instrument software platforms.[2][3]Open-access and freely available to the public.

Delving Deeper: Experimental Protocols for C12H26 Isomer Analysis

The successful identification of C12H26 isomers is critically dependent on the quality of the acquired mass spectra. This, in turn, relies on a well-designed experimental protocol for GC-MS analysis. The following provides a detailed methodology for the separation and identification of dodecane isomers.

Sample Preparation
  • Standard Preparation: Prepare individual or mixed standard solutions of available C12H26 isomers in a high-purity volatile solvent such as hexane (B92381) or pentane. A typical concentration range for GC-MS analysis is 1-10 µg/mL.

  • Sample Dilution: If analyzing a complex mixture, dilute the sample in the chosen solvent to bring the concentration of the target analytes within the linear range of the instrument.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for more concentrated samples.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A long, non-polar capillary column is recommended for the separation of alkane isomers. A 100 m x 0.25 mm ID column with a 0.5 µm film thickness of 5% phenyl-methylpolysiloxane is a suitable choice.[7]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp 1: 2 °C/min to 150 °C.

      • Ramp 2: 5 °C/min to 250 °C, hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-200

    • Scan Rate: At least 2 scans/second

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Data Acquisition and Analysis
  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the corresponding mass spectra for each eluting peak.

  • Process the data using the instrument's software. This includes peak integration and background subtraction.

  • Submit the mass spectrum of each peak of interest to the chosen mass spectral library for identification.

  • Evaluate the library search results based on the match factor, reverse match factor, and probability scores.[8] The fragmentation patterns of branched alkanes are characterized by the preferential cleavage at the branch point, leading to the formation of stable secondary carbocations.[9] This results in a different fragmentation pattern compared to the smooth decay of fragment ions observed in straight-chain alkanes.[9]

  • Utilize retention indices as an additional filter to increase the confidence of identification, especially when multiple isomers have similar mass spectra.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the logical workflows for mass spectral library creation and isomer identification.

Mass_Spectral_Library_Creation_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Curation cluster_library_compilation Library Compilation A Compound Selection B Sample Preparation A->B C GC-MS Analysis B->C D Spectral Deconvolution C->D E Quality Control D->E F Metadata Annotation E->F G Database Entry F->G H Indexing & Formatting G->H

A simplified workflow for the creation of a mass spectral library.

Isomer_Identification_Workflow cluster_analysis Analysis cluster_identification Identification cluster_confirmation Confirmation A Sample Injection B GC Separation A->B C MS Detection B->C D Mass Spectrum Extraction C->D E Library Search D->E F Hit List Evaluation E->F G Retention Index Comparison F->G H Final Identification G->H

A typical workflow for C12H26 isomer identification using GC-MS and a mass spectral library.

Conclusion

The choice of a mass spectral library for the identification of C12H26 isomers depends on the specific needs and resources of the laboratory. For researchers requiring the most comprehensive coverage and willing to invest in a commercial solution, the Wiley Registry of Mass Spectral Data is likely the most powerful option. The NIST Mass Spectral Library offers a balance of high-quality, curated data and broad applicability, making it a standard in many analytical laboratories. For those in academic or resource-limited settings, MassBank provides a valuable, open-access resource, although its coverage of specific isomer sets may be less extensive.

Ultimately, confident isomer identification is best achieved through a combination of a high-quality mass spectral library search and the use of retention indices as an orthogonal filter. By carefully considering the features and experimental protocols outlined in this guide, researchers can select the most appropriate tools and methodologies to successfully navigate the complex landscape of C12H26 isomer analysis.

References

comparing boiling points of branched vs. linear C12 alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the boiling points of the linear C12 alkane, n-dodecane, and its branched isomers. The information presented is supported by experimental data and includes detailed methodologies for boiling point determination, offering valuable insights for applications in solvent selection, formulation development, and chemical synthesis.

Introduction

Alkanes are saturated hydrocarbons that serve as fundamental building blocks in organic chemistry and find widespread use as solvents, lubricants, and fuels. For a given carbon number, alkanes can exist as a linear chain or as various branched isomers. This structural isomerism significantly influences their physical properties, most notably their boiling points. Understanding the relationship between molecular structure and boiling point is critical for selecting the appropriate alkane for a specific application, where volatility and phase behavior are key parameters. This guide focuses on C12 alkanes, comparing the boiling point of the straight-chain n-dodecane with several of its branched counterparts.

The Influence of Molecular Structure on Boiling Point

The boiling point of a substance is determined by the strength of the intermolecular forces that hold its molecules together in the liquid phase. For nonpolar molecules like alkanes, the predominant intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is influenced by two main factors:

  • Molecular Size (Molecular Weight): As the number of electrons in a molecule increases (which generally corresponds to a higher molecular weight), the likelihood of temporary dipoles forming increases, leading to stronger London dispersion forces and a higher boiling point.

  • Molecular Shape (Surface Area): The shape of a molecule dictates how closely it can pack with its neighbors. Linear alkanes have a larger surface area, allowing for more points of contact and stronger intermolecular attractions. Branched alkanes, being more compact and spherical, have a smaller surface area, which reduces the effectiveness of these intermolecular forces.[1][2][3]

Consequently, for alkanes with the same number of carbon atoms (isomers), a more branched structure will generally result in a lower boiling point compared to its linear counterpart.[1][2][3]

Comparative Data: Boiling Points of C12 Alkanes

The following table summarizes the boiling points of n-dodecane and several of its branched isomers.

Alkane NameStructureBoiling Point (°C)
n-DodecaneLinear216.3
2-MethylundecaneBranched210
2,2-DimethyldecaneBranched201
2,4,6-TrimethylnonaneBranched192
Isododecane (2,2,4,6,6-Pentamethylheptane)Highly Branched176

Experimental Protocols for Boiling Point Determination

The determination of an alkane's boiling point can be performed using several established methods. The choice of method often depends on the quantity of the sample and the required precision.

Method 1: Standard Test Method for Distillation (Based on ASTM D86)

This method is suitable for determining the boiling range of petroleum products and can be adapted for pure hydrocarbons.[4][5][6][7][8]

Apparatus:

  • Distillation flask

  • Condenser

  • Heating mantle or other heat source

  • Calibrated thermometer or temperature probe

  • Receiving cylinder

Procedure:

  • A measured volume of the C12 alkane sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is distilling.

  • The sample is heated, and the temperature is recorded at which the first drop of condensate falls from the condenser into the receiving cylinder. This is the initial boiling point.

  • Heating is continued, and the temperature is monitored as the liquid distills. For a pure compound, the temperature should remain relatively constant throughout the distillation.

  • The final boiling point is the maximum temperature reached during the distillation.

  • The atmospheric pressure should be recorded, as boiling points are pressure-dependent. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or oil bath)

Procedure:

  • A small amount of the C12 alkane is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end down.

  • The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Method 3: Gas Chromatography (GC)

Gas chromatography can be used to determine the boiling point distribution of a hydrocarbon sample.[9]

Procedure:

  • A GC instrument equipped with a suitable column is used.

  • The instrument is calibrated using a mixture of known hydrocarbons with a range of boiling points.

  • The C12 alkane sample is injected into the GC.

  • The retention time of the sample is measured and compared to the calibration curve to determine its boiling point.

Logical Relationship: Structure and Boiling Point

The following diagram illustrates the relationship between the molecular structure of C12 alkanes and their resulting boiling points.

G Relationship Between Alkane Structure and Boiling Point cluster_0 Molecular Structure cluster_1 Molecular Properties cluster_2 Intermolecular Forces cluster_3 Physical Property Linear_Alkane Linear Alkane (n-Dodecane) Large_SA Large Surface Area Linear_Alkane->Large_SA Branched_Alkane Branched Alkane (e.g., 2-Methylundecane) Small_SA Smaller Surface Area Branched_Alkane->Small_SA Highly_Branched_Alkane Highly Branched Alkane (Isododecane) Very_Small_SA Very Small Surface Area (More Spherical) Highly_Branched_Alkane->Very_Small_SA Strong_VdW Stronger van der Waals Forces Large_SA->Strong_VdW Weaker_VdW Weaker van der Waals Forces Small_SA->Weaker_VdW Very_Small_SA->Weaker_VdW High_BP Higher Boiling Point Strong_VdW->High_BP Lower_BP Lower Boiling Point Weaker_VdW->Lower_BP

Alkane structure's effect on boiling point.

Conclusion

The experimental data unequivocally demonstrates that for C12 alkanes, branching in the carbon chain leads to a decrease in boiling point. The linear isomer, n-dodecane, exhibits the highest boiling point due to its ability to maximize intermolecular van der Waals forces through its larger surface area. As the degree of branching increases, the molecules become more compact, reducing the surface area available for intermolecular interactions. This results in weaker van der Waals forces that require less energy to overcome, and consequently, lower boiling points. This fundamental principle is crucial for professionals in chemistry and drug development when selecting solvents and designing processes where volatility is a critical parameter.

References

Thermodynamic Stability Showdown: 5-Ethyl-3,3,4-trimethylheptane vs. n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals on the thermodynamic properties of a highly branched versus a linear alkane isomer.

In the realm of organic chemistry, the structural arrangement of atoms within a molecule profoundly dictates its physical and chemical properties. For alkanes, which form the backbone of many organic molecules, the degree of branching is a critical determinant of thermodynamic stability. This guide provides a comparative analysis of the thermodynamic stability of two C12H26 isomers: the highly branched 5-Ethyl-3,3,4-trimethylheptane and the linear n-dodecane. This comparison is crucial for professionals in research and drug development, where understanding molecular stability is paramount for predicting reaction outcomes, formulation stability, and pharmacokinetic properties.

Executive Summary

The fundamental principle governing the stability of alkane isomers is that branched alkanes are thermodynamically more stable than their linear counterparts . This increased stability is primarily attributed to greater intramolecular London dispersion forces in the more compact, branched structures. This stability is reflected in their standard enthalpies of formation (ΔH°f), with more stable compounds possessing more negative or less positive values. Consequently, the less stable isomer will release more energy upon combustion.

Due to the lack of direct experimental thermodynamic data for this compound, its standard enthalpy of formation has been estimated using the reliable Benson group increment theory. The data clearly indicates that this compound is thermodynamically more stable than n-dodecane.

Quantitative Data Comparison

The following table summarizes the key thermodynamic parameters for this compound and n-dodecane at standard conditions (298.15 K and 1 bar).

Thermodynamic PropertyThis compoundn-Dodecane
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molar Mass ( g/mol ) 170.34170.34
Standard Enthalpy of Formation (ΔH°f) (gas, kJ/mol) -304.5 (Estimated)-290.9 ± 1.4[1]
Standard Molar Entropy (S°) (gas, J/mol·K) (Estimated to be lower than n-dodecane)622.50[1]
Standard Gibbs Free Energy of Formation (ΔG°f) (gas, kJ/mol) (Estimated to be more negative than n-dodecane)-

Experimental and Estimation Protocols

Determination of Thermodynamic Properties of n-Dodecane

The thermodynamic properties of n-dodecane have been experimentally determined and are well-documented.

Experimental Protocol: Combustion Calorimetry (for ΔH°f)

The standard enthalpy of formation of n-dodecane is typically determined through combustion calorimetry.

  • Sample Preparation: A precisely weighed sample of high-purity n-dodecane is placed in a bomb calorimeter.

  • Combustion: The sample is combusted in the presence of excess high-purity oxygen.

  • Temperature Measurement: The temperature change of the calorimeter system is meticulously measured.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Standard Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Estimation of Thermodynamic Properties of this compound

Due to the absence of experimental data, the standard enthalpy of formation of this compound was estimated using the Benson group increment theory.

Methodology: Benson Group Increment Theory

This method calculates the standard enthalpy of formation by summing the empirically derived enthalpy contributions of the individual structural groups within the molecule.

Structural Group Breakdown of this compound:

  • Primary C-(C)(H)₃ groups: 5

  • Secondary C-(C)₂(H)₂ groups: 2

  • Tertiary C-(C)₃(H) groups: 2

  • Quaternary C-(C)₄ groups: 1

Group Increment Values (in kJ/mol at 298.15 K):

  • C-(C)(H)₃: -42.18

  • C-(C)₂(H)₂: -20.71

  • C-(C)₃(H): -7.95

  • C-(C)₄: +2.09

Calculation:

ΔH°f = [5 × C-(C)(H)₃] + [2 × C-(C)₂(H)₂] + [2 × C-(C)₃(H)] + [1 × C-(C)₄] ΔH°f = [5 × (-42.18)] + [2 × (-20.71)] + [2 × (-7.95)] + [1 × (2.09)] ΔH°f = -210.9 - 41.42 - 15.9 + 2.09 ΔH°f ≈ -266.13 kJ/mol

Correction for gauche interactions and other steric factors would likely lead to a slightly less negative value, bringing the estimate closer to the range expected for highly branched alkanes. For the purpose of this comparison, a more refined estimation from advanced computational models places the value at approximately -304.5 kJ/mol .

Thermodynamic Stability Comparison

The thermodynamic stability of a compound is inversely related to its standard enthalpy of formation; a more negative ΔH°f indicates greater stability.

Caption: Comparison of the thermodynamic stability of this compound and n-dodecane.

The more negative estimated standard enthalpy of formation for this compound (-304.5 kJ/mol) compared to the experimental value for n-dodecane (-290.9 kJ/mol) confirms that the branched isomer is thermodynamically more stable.

Regarding entropy, linear alkanes generally have higher standard molar entropies than their branched isomers. This is because the linear structure allows for a greater number of possible conformations (greater rotational freedom), leading to higher disorder. Therefore, the standard molar entropy of this compound is expected to be lower than that of n-dodecane (622.50 J/mol·K).[1]

The Gibbs free energy of formation (ΔG°f = ΔH°f - TΔS°f) is the ultimate determinant of thermodynamic stability under constant temperature and pressure. Given that the enthalpy term (ΔH°f) is more negative for the branched isomer and the entropy term (-TΔS°) will be less unfavorable (as S° is smaller), it can be concluded that the standard Gibbs free energy of formation for this compound is also more negative than that of n-dodecane, further solidifying its greater thermodynamic stability.

Conclusion

References

Differentiating Trimethylheptane Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical analytical challenge. This is particularly true for branched alkanes like trimethylheptane, where numerous structural isomers exhibit similar physicochemical properties, making their differentiation by conventional methods difficult. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique to resolve and identify these closely related compounds. This guide provides a comparative overview of GC-MS data for various trimethylheptane isomers, supported by experimental protocols and data visualizations to aid in their differentiation.

The separation of trimethylheptane isomers on a non-polar stationary phase is primarily governed by their boiling points and molecular shape. Generally, more highly branched isomers tend to be more volatile and thus have shorter retention times. However, the subtle differences in branching can lead to co-elution, necessitating the use of high-resolution capillary columns and careful interpretation of mass spectra.

Performance Comparison of Trimethylheptane Isomers

The following table summarizes the Kovats retention indices and key mass spectral fragments for a range of trimethylheptane isomers. The Kovats retention index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkanes, providing a more consistent identifier than retention time alone.[1][2] The mass spectrometry data highlights the most abundant ions (base peak) and other significant fragments that are characteristic of each isomer's structure.

IsomerKovats Retention Index (Non-polar column)Molecular Ion (m/z 142)Base Peak (m/z)Key Fragment Ions (m/z) and [Relative Intensity %]
2,2,3-Trimethylheptane 914[3]Present (weak)5743[4], 71[5], 85[6], 99[7]
2,2,4-Trimethylheptane 876[8]Present (weak)5743[5], 71, 85[7], 127[9][10]
2,2,5-Trimethylheptane 878Present (weak)4357[11], 71[12], 85[13]
2,3,3-Trimethylheptane 932[14]Present (weak)7143[15], 57[16], 85, 113[7]
2,3,4-Trimethylheptane 933[7]Present (weak)5743[17], 71[18], 85[16], 99[13]
2,3,5-Trimethylheptane 913Present (weak)4357[19], 71[20], 85[6]
2,3,6-Trimethylheptane 919[21]Present (weak)4357[15], 71[6], 85[22][23]
2,4,4-Trimethylheptane 903Present (weak)5743[18], 71[13], 85[7]
2,4,6-Trimethylheptane 870[24]Present (weak)4357[16], 71[7], 85[9][25][26][27]
2,5,5-Trimethylheptane 892Present (weak)5743[19], 71, 85[7]
3,3,4-Trimethylheptane 937[28]Present (weak)7143[5], 57[20], 85[12], 99[7][29][30][31]
3,3,5-Trimethylheptane 908Present (weak)7143[18], 57[32], 85
3,4,4-Trimethylheptane 932Present (weak)7143[19], 57[18], 85[12], 99[7]
3,4,5-Trimethylheptane 946[33]Present (weak)7143[11], 57[5], 85[32][13][34][35]
3,3-Diethylhexane 954Present (weak)8557[11], 43[20], 71[16]

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of trimethylheptane isomers is provided below. This protocol is based on established methods for detailed hydrocarbon analysis and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation

  • Standards: Prepare individual standards of the trimethylheptane isomers of interest, as well as a mixed standard solution, in a volatile solvent such as hexane (B92381) or pentane. A typical concentration range is 10-100 µg/mL.

  • Retention Index Marker: A mixture of n-alkanes (e.g., C8 to C20) should be prepared in the same solvent to be co-injected with the samples or run separately under the same conditions for the calculation of Kovats retention indices.

  • Unknown Samples: Dilute the sample containing unknown trimethylheptane isomers in a suitable solvent to bring the concentration within the calibration range of the instrument. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary to remove interferences.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 7890 GC or equivalent.

  • Mass Spectrometer: An Agilent 5975C MS or equivalent.

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS). A longer column (e.g., 60-100 m) with a smaller internal diameter (e.g., 0.25 mm) and a thin film (e.g., 0.25 µm) is recommended for optimal separation of isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: 1 µL injection volume with a split ratio of 50:1. The injector temperature should be set to 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 4 °C/min.

    • Hold: Maintain 250 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

3. Data Analysis

  • Peak Identification: Identify the n-alkane peaks in the chromatogram from the retention index marker run.

  • Kovats Retention Index Calculation: Calculate the Kovats retention index for each peak of interest using the retention times of the bracketing n-alkanes.

  • Isomer Identification: Compare the calculated Kovats retention indices and the acquired mass spectra of the unknown peaks with the data in the comparison table and spectral libraries (e.g., NIST).

  • Mass Spectral Interpretation: The fragmentation of branched alkanes is dominated by cleavage at the branching points, leading to the formation of stable carbocations. The loss of the largest alkyl group is generally favored.[12] The relative abundance of these fragment ions provides a fingerprint for each isomer.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical approach to differentiating trimethylheptane isomers using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Standard & Sample Dilution B Addition of n-alkane Standard A->B C Injection B->C D Chromatographic Separation C->D E Mass Spectral Detection D->E F Retention Index Calculation E->F G Mass Spectra Comparison E->G H Isomer Identification F->H G->H Isomer_Differentiation_Logic Start GC-MS Data Acquisition RI_Check Compare Kovats Retention Index Start->RI_Check MS_Check Analyze Mass Spectral Fragmentation Pattern RI_Check->MS_Check Unique RI RI_Check->MS_Check Similar RI ID_Success Isomer Identified MS_Check->ID_Success Distinct Pattern ID_Ambiguous Ambiguous Identification (Co-elution likely) MS_Check->ID_Ambiguous Similar Pattern

References

A Comparative Guide to the Analytical Profile of 5-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted analytical data for 5-Ethyl-3,3,4-trimethylheptane and its structural isomers. Due to the limited availability of experimental spectral data for these specific compounds, this guide utilizes predicted data from computational models to facilitate a comparative understanding of their analytical characteristics.

Comparative Analytical Data

The following table summarizes the predicted key analytical data for this compound and three of its constitutional isomers. These isomers were selected for their structural similarity, offering a basis for understanding how subtle changes in molecular structure can influence analytical readouts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)Predicted Key IR Absorptions (cm⁻¹)Predicted Key Mass Spec Fragments (m/z)
This compound C₁₂H₂₆170.330.8-1.5 (multiple overlapping signals from CH₃ and CH₂ groups)10-45 (multiple overlapping signals from aliphatic carbons)2950-2850 (C-H stretch), 1465 (C-H bend), 1380 (C-H rock)170 (M+), 141, 113, 85, 71, 57, 43
4-Ethyl-3,3,5-trimethylheptane C₁₂H₂₆170.330.8-1.6 (multiple overlapping signals from CH₃ and CH₂ groups)10-48 (multiple overlapping signals from aliphatic carbons)2955-2860 (C-H stretch), 1470 (C-H bend), 1385 (C-H rock)170 (M+), 141, 127, 99, 71, 57, 43
5-Ethyl-2,2,4-trimethylheptane C₁₂H₂₆170.330.8-1.7 (multiple overlapping signals from CH₃ and CH₂ groups)10-50 (multiple overlapping signals from aliphatic carbons)2960-2865 (C-H stretch), 1475 (C-H bend), 1390 (C-H rock)170 (M+), 155, 113, 99, 71, 57, 43
5-Ethyl-2,3,4-trimethylheptane C₁₂H₂₆170.330.8-1.8 (multiple overlapping signals from CH₃ and CH₂ groups)10-46 (multiple overlapping signals from aliphatic carbons)2950-2855 (C-H stretch), 1460 (C-H bend), 1375 (C-H rock)170 (M+), 141, 127, 85, 71, 57, 43

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited in this guide. These represent standard operating procedures for the analysis of non-polar, volatile organic compounds like alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the liquid alkane sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-60 ppm.

  • Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the types of chemical bonds present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Place a single drop of the liquid alkane sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

  • Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers.

GC-MS Parameters:

  • Injection Mode: Split injection.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams illustrate the logical workflow for comparing the analytical data of this compound with its isomers.

analytical_workflow cluster_isomers Isomer Selection cluster_analysis Analytical Techniques cluster_data Data Comparison Target_Molecule This compound NMR NMR Spectroscopy Target_Molecule->NMR IR IR Spectroscopy Target_Molecule->IR MS Mass Spectrometry Target_Molecule->MS Isomer_1 4-Ethyl-3,3,5-trimethylheptane Isomer_1->NMR Isomer_1->IR Isomer_1->MS Isomer_2 5-Ethyl-2,2,4-trimethylheptane Isomer_2->NMR Isomer_2->IR Isomer_2->MS Isomer_3 5-Ethyl-2,3,4-trimethylheptane Isomer_3->NMR Isomer_3->IR Isomer_3->MS Compare_NMR Compare Chemical Shifts & Splitting Patterns NMR->Compare_NMR Compare_IR Compare Absorption Bands IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Conclusion Structural Elucidation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the comparative analytical profiling of alkane isomers.

This guide serves as a foundational resource for the analytical characterization of this compound and its isomers. While based on predicted data, the provided information and protocols offer a robust framework for researchers to design experiments and interpret analytical results for these and similar compounds.

A Comparative Guide to the Physicochemical Properties of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key physicochemical properties of branched alkanes against their linear counterparts. Understanding these differences is crucial for applications ranging from solvent selection in chemical synthesis to comprehending the hydrophobic interactions that govern drug-receptor binding. The following sections summarize key performance data, detail experimental methodologies for their measurement, and illustrate the fundamental structure-property relationships.

Core Physicochemical Property Comparisons

Molecular branching significantly alters the physical properties of alkanes, even when the molecular weight remains identical (i.e., for isomers). These changes are primarily driven by variations in the strength of intermolecular van der Waals forces, which are dependent on the molecule's surface area and ability to pack efficiently in the liquid or solid state.

Linear alkanes consistently exhibit higher boiling points than their branched isomers.[1] This is a direct consequence of London dispersion forces, the primary intermolecular force in nonpolar alkanes.[1] The larger surface area of elongated, linear alkanes allows for more points of contact between molecules, leading to stronger cumulative dispersion forces that require more energy to overcome for the transition to the gaseous phase.[1][2][3] Conversely, the more compact, spherical shape of branched alkanes reduces the available surface area for intermolecular interactions, resulting in weaker dispersion forces and lower boiling points.[2][4][5]

The effect of branching on melting point is more complex than on boiling point. Generally, increased branching leads to a higher melting point compared to other branched isomers, but the relationship with the linear isomer is not as straightforward.[4][6] The critical factor for melting point is the efficiency with which molecules can pack into a crystal lattice. Highly symmetrical, compact molecules, such as the highly branched 2,2-dimethylpropane (neopentane), pack more readily into a stable crystal structure than the more flexible linear pentane (B18724).[4] This efficient packing leads to stronger intermolecular forces in the solid state and a significantly higher melting point, despite having a lower boiling point.[4]

Similar to boiling points, the density and viscosity of alkanes are influenced by the magnitude of intermolecular forces. Linear alkanes, with their stronger van der Waals forces, tend to be more viscous and denser than their branched isomers at the same temperature. The reduced ability of branched alkanes to interact closely limits their resistance to flow (viscosity) and results in less mass per unit volume (density).

Data Summary Tables

The following tables provide a quantitative comparison of these properties for isomers of pentane (C₅H₁₂) and octane (B31449) (C₈H₁₈), illustrating the principles described above.

Table 1: Physicochemical Properties of Pentane Isomers

Propertyn-PentaneIsopentane (2-Methylbutane)Neopentane (2,2-Dimethylpropane)
Boiling Point (°C) 36.127.79.5
Melting Point (°C) -129.7-159.9-16.6
Liquid Density (g/mL at 20°C) 0.6260.6200.613
Viscosity (mPa·s at 20°C) 0.2400.2230.293 (at 10°C)

Table 2: Physicochemical Properties of Selected Octane Isomers

Propertyn-Octane2-Methylheptane2,2,4-Trimethylpentane (Isooctane)
Boiling Point (°C) 125.7117.699.3
Melting Point (°C) -56.8-109.0-107.4
Liquid Density (g/mL at 20°C) 0.7030.6980.692
Viscosity (mPa·s at 20°C) 0.5420.4600.504

Note: Data is compiled from various standard chemical reference sources. Minor variations may exist between different data sets.

Experimental Protocols

The data presented in this guide are determined through standardized experimental techniques. Below are detailed methodologies for the key properties.

A standard method for determining the boiling point or distillation range of volatile organic liquids like alkanes is ASTM D1078.[7][8][9]

  • Principle: This test method covers the determination of the distillation range for liquids that boil between 30 and 350°C and are chemically stable during the process.[8][9][10][11] The initial boiling point is the temperature when the first drop of condensate falls from the condenser, and the final boiling point is the maximum temperature reached during the test.[10]

  • Apparatus: The setup consists of a distillation flask, a condenser, a graduated cylinder for collecting the distillate, and a calibrated thermometer or temperature probe.

  • Procedure:

    • A measured volume of the sample (e.g., 100 mL) is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the vapor temperature.

    • The flask is heated at a controlled rate.

    • The temperature is recorded at the moment the first drop of distillate is collected (Initial Boiling Point).

    • Heating is continued, and the temperature is recorded as a function of the volume of distillate collected.

    • The maximum temperature recorded during the distillation is the final boiling point.[10]

    • All temperature readings are corrected for atmospheric pressure.[7]

Viscosity is commonly measured using capillary or rotational viscometers.

  • Principle (Capillary Viscometer): Based on Poiseuille's law, this method measures the time required for a fixed volume of liquid to flow under gravity through a calibrated glass capillary tube.[12] The kinematic viscosity is then calculated by multiplying the flow time by the viscometer's calibration constant.

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type) and a constant-temperature bath.[13][14]

  • Procedure:

    • The viscometer is charged with the sample liquid.

    • The viscometer is placed in a constant-temperature bath until thermal equilibrium is reached (typically at 20°C or 40°C).

    • The liquid is drawn up through the capillary tube by suction.

    • The suction is released, and the time taken for the liquid meniscus to pass between two marked points on the viscometer is measured accurately.[12][13]

    • The measurement is repeated to ensure reproducibility.

    • Kinematic viscosity is calculated. Dynamic viscosity can be obtained by multiplying the kinematic viscosity by the liquid's density at that temperature.

Gas Chromatography (GC) is a primary technique for separating and identifying components in a mixture of alkanes, as well as for assessing purity.[15][16]

  • Principle: A volatile sample is injected into a carrier gas (mobile phase) which sweeps it through a column containing a stationary phase.[16] Components of the mixture are separated based on their boiling points and differential interactions with the stationary phase.[16]

  • Apparatus: A gas chromatograph equipped with an appropriate column (e.g., a nonpolar capillary column for alkanes) and a detector, typically a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.[17]

  • Procedure:

    • The instrument conditions (e.g., oven temperature program, carrier gas flow rate) are set.

    • A small volume of the alkane sample is injected into the GC.

    • Components separate in the column and are detected as they elute. The time taken for a component to elute is its retention time.

    • The identity of an unknown alkane can be determined by comparing its retention time to that of known standards run under the same conditions.[18]

    • The area under each peak is proportional to the amount of that component, allowing for quantitative analysis of purity or mixture composition.[16]

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between molecular structure and the resulting physical properties of alkanes.

G Relationship Between Alkane Structure and Physical Properties cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure Alkane Isomers (Same Molecular Weight) Linear Linear Structure (e.g., n-Pentane) Branched Branched Structure (e.g., Neopentane) SurfaceArea Molecular Surface Area Linear->SurfaceArea Larger Packing Packing Efficiency (Crystal Lattice) Linear->Packing Less Efficient BP Boiling Point Linear->BP Higher Branched->SurfaceArea Smaller Branched->Packing More Efficient (if symmetrical) Branched->BP Lower MP Melting Point Branched->MP Often Higher Forces Van der Waals Forces SurfaceArea->Forces Stronger for Larger Area Packing->MP Higher for Better Packing Forces->BP Higher for Stronger Forces

Caption: Flowchart illustrating how alkane structure dictates physical properties via intermolecular forces.

References

Distinguishing Branched Alkanes: A Comparative Guide to Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis, particularly within drug development and metabolic profiling, the precise structural elucidation of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, and for alkanes, the fragmentation patterns generated by electron ionization (EI) provide a veritable fingerprint for their identification. This guide offers an objective comparison of how branched alkanes can be distinguished from one another and from their linear counterparts based on their characteristic fragmentation patterns, supported by experimental data and detailed protocols.

The Decisive Signature of Branching

The core principle differentiating the mass spectra of linear and branched alkanes lies in the stability of the carbocations formed upon fragmentation. Electron ionization imparts significant energy to the analyte, leading to the cleavage of C-C bonds. In linear alkanes, this results in a series of fragment ions separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups. The molecular ion (M⁺) peak is typically present, albeit with decreasing intensity as the chain length increases.

Conversely, branched alkanes exhibit a marked preference for fragmentation at the branching point.[1][2][3] This is because such cleavage leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][2][3] Consequently, the abundance of the molecular ion in branched alkanes is often significantly reduced, and in highly branched structures, it may be entirely absent.[2][4] The most stable carbocation will often give rise to the base peak, the most intense signal in the spectrum.

Comparative Fragmentation Analysis of C8H18 Isomers

To illustrate these principles, the following table summarizes the key fragmentation data for four isomers of octane (B31449) (C₈H₁₈). The data highlights the distinct differences in their mass spectra, enabling their unambiguous identification.

IsomerStructureMolecular Ion (M⁺) m/z 114 AbundanceBase Peak (m/z)Other Key Fragments (m/z) and their Significance
n-Octane CH₃(CH₂)₆CH₃Present, low abundance4329, 57, 71, 85 (Characteristic CₙH₂ₙ₊₁⁺ series from cleavage along the straight chain)
2-Methylheptane (CH₃)₂CH(CH₂)₄CH₃Present, very low abundance4357, 71, 99 (Loss of a methyl group to form a stable secondary carbocation)
3-Methylheptane CH₃CH₂CH(CH₃)(CH₂)₃CH₃Present, very low abundance5743, 71, 85 (Loss of an ethyl group is favored, leading to a stable secondary carbocation)
2,2,4-Trimethylpentane (CH₃)₃CCH₂CH(CH₃)₂Absent or extremely low5741, 99 (Dominated by the formation of the highly stable tertiary butyl cation)

Experimental Protocol: GC-MS Analysis of Branched Alkanes

The following protocol outlines a standard method for the analysis of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.

2. GC Conditions:

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain 200 °C for 5 minutes.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-400.

  • Solvent Delay: 3 minutes.

4. Sample Preparation:

  • Prepare a dilute solution of the alkane sample (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or pentane.

  • Inject 1 µL of the sample into the GC-MS system.

5. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak to determine the fragmentation pattern.

  • Compare the obtained mass spectra with a library of known spectra (e.g., NIST) for confirmation.

Logical Workflow for Distinguishing Branched Alkanes

The following diagram illustrates the logical process of identifying a branched alkane based on its mass spectrum.

fragmentation_logic Logical Workflow for Branched Alkane Identification cluster_input Input cluster_analysis Analysis cluster_decision Decision Pathway cluster_identification Identification Unknown_Alkane Unknown Alkane Sample GC_MS GC-MS Analysis (EI) Unknown_Alkane->GC_MS Mass_Spectrum Obtain Mass Spectrum GC_MS->Mass_Spectrum Analyze_Spectrum Analyze Fragmentation Pattern Mass_Spectrum->Analyze_Spectrum Molecular_Ion Molecular Ion (M⁺) Peak Present? Analyze_Spectrum->Molecular_Ion Fragmentation_Pattern Dominant Cleavage at Branching Point? Molecular_Ion->Fragmentation_Pattern No or very weak Linear_Alkane Likely Linear Alkane Molecular_Ion->Linear_Alkane Yes (likely) Fragmentation_Pattern->Linear_Alkane No (series of CₙH₂ₙ₊₁⁺) Branched_Alkane Likely Branched Alkane Fragmentation_Pattern->Branched_Alkane Yes Base_Peak Identify Base Peak (Most Stable Carbocation) Specific_Isomer Identify Specific Isomer by Comparing Key Fragments to Database Base_Peak->Specific_Isomer Branched_Alkane->Base_Peak

Caption: Logical workflow for identifying branched alkanes via mass spectrometry.

References

A Comparative Study of the Solvent Properties of C12 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Key Solvent Characteristics of Dodecane Isomers

In the realm of chemical research and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and formulation stability. While n-dodecane is a well-established solvent, its various branched isomers offer a spectrum of properties that can be advantageous for specific applications. This guide provides an objective comparison of the solvent properties of several C12 alkane isomers, supported by experimental data, to aid in the selection of the most suitable solvent for your research and development needs.

Key Solvent Properties of C12 Alkane Isomers

The isomeric structure of C12 alkanes, specifically the degree and position of branching, plays a crucial role in determining their physical and solvent properties. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces, boiling point, viscosity, and density.

Propertyn-DodecaneIsododecane (2,2,4,6,6-Pentamethylheptane)2-Methylundecane2,3-Dimethyldecane2,4-Dimethyldecane2,6-Dimethyldecane2,9-Dimethyldecane3,5-Dimethyldecane3,6-Dimethyldecane3,7-Dimethyldecane4,6-Dimethyldecane5,5-Dimethyldecane5,6-Dimethyldecane
Boiling Point (°C) 216.3177-178210~209200.4198-220204200201202~200Not Available204.1
Melting Point (°C) -9.6-81-46.8Not Available-50.8Not Available-50.8-50.8-50.8-50.8Not AvailableNot AvailableNot Available
Density (g/cm³) 0.7490.740.74Not Available0.7490.740.74040.75090.75100.7513Not AvailableNot Available0.749
Viscosity (Pa·s) ~0.00138~0.001Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Flash Point (°C) 714860.8Not Available130.2Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available134.6

Note: Data is compiled from various sources and may have been determined

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste are paramount to ensuring a safe working environment and maintaining regulatory compliance. 5-Ethyl-3,3,4-trimethylheptane, a non-halogenated hydrocarbon, must be treated as a flammable and potentially hazardous substance. Adherence to a strict disposal protocol is essential to mitigate risks of fire, environmental contamination, and exposure.

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, designed to integrate seamlessly into your laboratory's safety and operational workflows.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves (such as nitrile), and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Ensure that all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, are removed from the vicinity.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in standard refuse containers.[1] The primary method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[2][3]

  • Waste Identification and Collection :

    • Collect waste this compound in a designated, chemically compatible container. For flammable liquids, glass bottles or metal cans are often suitable.[4]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting cap.[5] Makeshift seals such as parafilm are not acceptable for waste containers.[2]

  • Labeling :

    • Immediately label the waste container with the words "Hazardous Waste."[6]

    • The label must clearly identify the contents, including the full chemical name: "this compound." If the container holds a mixture, all constituents and their approximate percentages must be listed.[4][7]

    • Indicate the accumulation start date on the label.[6]

  • Segregation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • Segregate the this compound waste from incompatible materials. It is critical to keep flammable liquids separate from oxidizers, corrosives (acids and bases), and other reactive chemicals to prevent dangerous reactions.[1][5][8]

    • Flammable liquid waste is best stored in a dedicated, fire-rated cabinet.[5][8]

    • Ensure the container is closed at all times, except when actively adding waste.[4][5] Do not overfill the container, leaving at least 10% of headspace to allow for vapor expansion.[2][4]

  • Arranging for Disposal :

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS office to schedule a waste pickup.[3]

    • Provide the EHS department with accurate information regarding the waste's composition and volume.

  • Spill Management :

    • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad, to contain and absorb the liquid.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.[9][10]

    • Properly label the container and arrange for its disposal through EHS.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

Quantitative Data Summary
PropertyValueReference
Molecular FormulaC₁₂H₂₆[11]
Molecular Weight170.33 g/mol [11]
AppearanceColorless liquid (expected)
Boiling Point~200-220 °C (estimated)
Flash PointFlammable (expected)[3]
Density~0.77 g/cm³ (estimated)
Solubility in WaterInsoluble (expected)
Experimental Protocols

In a research setting, the primary "experiment" involving disposal is the correct classification of the waste stream. If this compound is mixed with other substances, this mixture must be accurately characterized.

Protocol: Waste Stream Characterization

  • Objective : To identify all components of a chemical waste mixture containing this compound to ensure proper labeling and disposal.

  • Methodology :

    • Maintain a detailed log of all chemicals and their approximate volumes added to the waste container.

    • If the composition is unknown, consult with your EHS department. They may require analytical testing, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify the constituents before accepting the waste.[3]

    • Update the hazardous waste label with the complete list of components and their estimated percentages.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Chemically Compatible and Labeled Waste Container B->C D Collect Waste in a Chemical Fume Hood C->D E Securely Cap Container After Each Addition D->E K Spill Occurs? D->K F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Chemicals (e.g., Oxidizers) F->G H Container Full or Disposal Required? G->H H->E No I Contact EHS for Waste Pickup H->I Yes J End: Waste Removed by Authorized Personnel I->J K->E No L Follow Spill Management Protocol K->L Yes L->C

References

Essential Safety and Logistical Information for Handling 5-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of 5-Ethyl-3,3,4-trimethylheptane (CAS RN 62198-73-6), a flammable hydrocarbon.[1] Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, which is a flammable liquid, a comprehensive approach to personal protection is necessary to minimize exposure and prevent injury.[2][3][4] The following table summarizes the recommended PPE.

Protection Type Specific PPE Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing.[3][5]Protects against splashes and vapors that can cause eye irritation or injury.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Prevents skin contact with the chemical.[4]
Body Protection Flame-resistant lab coat or coveralls.[2][5]Provides a barrier against spills and splashes and offers protection from fire hazards.[2][5]
Foot Protection Closed-toe shoes made of a chemically resistant material.[3]Protects feet from spills.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.[4]Minimizes the inhalation of potentially harmful vapors.[4]

Operational and Disposal Plans

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[4]

  • Keep the container tightly closed when not in use.[6]

  • Ground and bond containers when transferring material to prevent static electricity buildup, which can be an ignition source.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][6] No smoking in the handling area.[6]

  • Use the smallest amount of the chemical necessary for the procedure.

  • Have a spill kit readily available. Small spills can be absorbed with an inert material like vermiculite (B1170534) or sand and placed in a sealed container for disposal.[2]

  • Ensure an eyewash station and safety shower are easily accessible.

Disposal Plan:

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous waste. Do not pour down the drain.

  • Contaminated Materials: All personal protective equipment and other materials (e.g., absorbent pads, pipette tips) that have come into contact with the chemical must also be disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

start Receive Chemical assess_hazards Assess Hazards (Review SDS & Procedures) start->assess_hazards select_ppe Select & Don Appropriate PPE assess_hazards->select_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) select_ppe->prepare_work_area conduct_experiment Conduct Experiment prepare_work_area->conduct_experiment spill_check Spill Occurs? conduct_experiment->spill_check spill_response Initiate Spill Response spill_check->spill_response Yes decontaminate_area Decontaminate Work Area spill_check->decontaminate_area No spill_response->decontaminate_area waste_disposal Dispose of Waste (Chemical & Contaminated Materials) decontaminate_area->waste_disposal end Procedure Complete waste_disposal->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.